molecular formula C9H12FNO B1387651 3-Amino-3-(3-fluorophenyl)propan-1-ol CAS No. 683221-07-0

3-Amino-3-(3-fluorophenyl)propan-1-ol

Cat. No.: B1387651
CAS No.: 683221-07-0
M. Wt: 169.2 g/mol
InChI Key: ZCLXAQLZFPYYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3-fluorophenyl)propan-1-ol is a fluorinated amino alcohol with the molecular formula C9H12FNO . This compound serves as a versatile chiral building block and key synthetic intermediate in medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups on a propanol backbone, combined with the 3-fluorophenyl moiety, makes it a valuable scaffold for constructing more complex molecules. While specific mechanistic studies on this exact compound are limited, its structure suggests significant research utility. The fluorine atom on the phenyl ring can influence a molecule's electronic properties, metabolic stability, and bioavailability, making this compound a candidate for the development of new pharmaceutical candidates and biologically active probes . Researchers may employ it in the synthesis of compound libraries or as a precursor for ligands and catalysts. As a high-purity chemical, it is characterized by techniques such as infrared (IR) spectroscopy to ensure authenticity . This product is labeled For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate precautions, as amino alcohols can cause serious eye damage and skin irritation .

Properties

IUPAC Name

3-amino-3-(3-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLXAQLZFPYYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659655
Record name 3-Amino-3-(3-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683221-07-0
Record name 3-Amino-3-(3-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Abstract

3-Amino-3-(3-fluorophenyl)propan-1-ol is a synthetic amino alcohol featuring a chiral center and a metabolically relevant fluorophenyl moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development as potential building blocks for novel therapeutic agents. A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its advancement through the development pipeline, as these parameters directly govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide presents a comprehensive framework for the systematic physicochemical characterization of 3-Amino-3-(3-fluorophenyl)propan-1-ol. Recognizing the limited availability of published experimental data for this specific molecule[1], this document provides authoritative, field-proven protocols for determining its essential properties. We will detail the methodologies for confirming purity and identity, measuring thermal properties, assessing lipophilicity and solubility, and establishing a spectroscopic fingerprint. The causality behind each experimental choice is explained to provide researchers with not just a set of instructions, but a strategic guide for robust and reliable compound characterization.

Molecular Identity and Computed Properties

The foundational step in characterizing any novel compound is to establish its identity and fundamental molecular properties. The structure of 3-Amino-3-(3-fluorophenyl)propan-1-ol combines a primary alcohol, a primary amine, and a fluorinated aromatic ring, suggesting a molecule with both hydrophilic and lipophilic characteristics.

Table 1: Core Molecular Identifiers

Identifier Value Source
Molecular Formula C₉H₁₂FNO PubChem[1]
Molecular Weight 169.20 g/mol PubChem[1]
PubChem CID 44607618 PubChem[1]
Canonical SMILES C1=CC(=CC(=C1)C(CCO)N)F PubChem[1]

| InChI Key | FJWCDPMWOQMEGE-UHFFFAOYSA-N | PubChem[1] |

Given the absence of extensive experimental data, computational models serve as an invaluable starting point for predicting key physicochemical parameters. These predictions are essential for planning subsequent experimental work, such as selecting appropriate solvent systems for chromatography or solubility studies.[2]

Table 2: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Development
XLogP3 1.2 Predicts membrane permeability and lipophilicity. A value between 1 and 3 is often targeted.
pKa (strongest basic) ~9.5 Governs the ionization state at physiological pH, impacting solubility, receptor binding, and cell penetration.

| pKa (strongest acidic) | ~15.0 | The alcohol proton is weakly acidic and generally not relevant at physiological pH. |

Note: Predicted values are derived from standard computational algorithms (e.g., XLogP3) and should be confirmed experimentally.

Purity and Identity Confirmation: The Analytical Mandate

Before any physicochemical property is measured, the purity and structural integrity of the analyte must be unequivocally confirmed. Failure to do so will render all subsequent data unreliable. We employ a tripartite approach of chromatography and spectroscopy for this validation.

Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing the purity of small organic molecules in the pharmaceutical industry.[3][4][5] Its resolving power separates the target compound from synthesis impurities and degradation products based on differential partitioning between a non-polar stationary phase and a polar mobile phase.[6][7]

The choice of RP-HPLC is dictated by the compound's structure, which contains both polar (amine, alcohol) and non-polar (fluorophenyl) groups, making it ideally suited for retention and separation on a C18 column.[3][7] A gradient elution method is chosen to ensure that impurities with a wide range of polarities are effectively resolved and eluted.

  • Sample Preparation: Accurately weigh ~1 mg of 3-Amino-3-(3-fluorophenyl)propan-1-ol and dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (and scan from 200-400 nm with DAD).

    • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A purity level of ≥95% is typically required for use in further studies.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Dissolve Sample (1 mg/mL in ACN/H2O) Inject Inject 10 µL into HPLC System Prep->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_data Data Analysis Prep Weigh 2-5 mg Sample into DSC Pan & Seal Load Load Sample & Reference into DSC Cell Prep->Load Heat Apply Thermal Program (e.g., 10 °C/min ramp) Load->Heat Record Record Heat Flow vs. Temperature Heat->Record Analyze Analyze Thermogram Record->Analyze Determine Determine Onset Tₘ & Heat of Fusion Analyze->Determine

Caption: Experimental workflow for DSC analysis.
Lipophilicity (LogP) by the Shake-Flask Method

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design that influences a compound's ability to cross biological membranes. [2][8]The octanol-water shake-flask method is the traditional and most trusted method for its direct, empirical determination. [2][9]

This method directly measures the partitioning of the compound between two immiscible phases (n-octanol and water), providing a true thermodynamic value. [2]While faster methods exist, the shake-flask method remains the benchmark for accuracy. [2]Quantification of the compound in each phase is performed using the previously developed HPLC method for precision. [9]

  • Phase Preparation: Pre-saturate n-octanol with water and, separately, water (buffered to pH 7.4 to mimic physiological conditions) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.

  • Partitioning: Add a known amount of the compound to a vial containing equal volumes (e.g., 5 mL each) of the pre-saturated n-octanol and buffered water.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to allow partitioning to reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in both the n-octanol ([Organic]) and aqueous ([Aqueous]) phases using the calibrated RP-HPLC method.

  • Calculation: Calculate the partition coefficient (P) and LogP as follows:

    • P = [Organic] / [Aqueous]

    • LogP = log₁₀(P) [2][8]

LogP_Workflow A Prepare Pre-saturated n-Octanol and Water (pH 7.4) B Add Compound to Equal Volumes of Both Phases A->B C Agitate to Reach Equilibrium B->C D Separate Phases via Centrifugation C->D E Quantify Concentration in Each Phase via HPLC D->E F Calculate P = [Octanol]/[Water] and LogP = log10(P) E->F

Caption: Workflow for Shake-Flask LogP determination.
Spectroscopic Fingerprint: Infrared (IR) Spectroscopy

An IR spectrum provides a unique "fingerprint" of a molecule by identifying its functional groups based on their vibrational frequencies. This is a rapid and non-destructive technique that complements NMR and MS data for identity confirmation. For 3-Amino-3-(3-fluorophenyl)propan-1-ol, key expected absorption bands would include:

  • ~3400-3300 cm⁻¹: Broad O-H and N-H stretching vibrations from the alcohol and amine groups. [10]* ~3050-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the propyl chain. [10]* ~1600 cm⁻¹: N-H bending (scissoring) vibration.

  • ~1250-1100 cm⁻¹: Strong C-F stretching vibration.

  • ~1100-1000 cm⁻¹: C-O stretching vibration of the primary alcohol. [10]

Conclusion

The systematic characterization of 3-Amino-3-(3-fluorophenyl)propan-1-ol is essential for unlocking its potential in research and development. While public data on this specific molecule is scarce, the application of the authoritative and validated protocols detailed in this guide—spanning chromatography, mass spectrometry, thermal analysis, and spectroscopy—provides a robust framework for its complete physicochemical analysis. This approach ensures the generation of high-quality, reliable data, which is the bedrock of scientific integrity and a prerequisite for informed decision-making in any drug discovery program. The methodologies described herein are not merely procedural steps but a reflection of a strategic, science-first approach to compound characterization.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Kaale, E., et al. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology.
  • Taylor & Francis Group. (2011).
  • Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.
  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Li, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.
  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propan-1-ol.
  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing.
  • BenchChem. (2025). A Comparative Guide to the Structural Validation of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • acubiochem. (n.d.). 3-Amino-3-(4-fluorophenyl)propan-1-ol.
  • CymitQuimica. (n.d.). 3-Amino-3-(3-chlorophenyl)-propan-1-ol.
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • SpectraBase. (n.d.). 3-Amino-1-propanol - Optional[1H NMR] - Spectrum.
  • NIST. (n.d.). 1-Propanol, 3-amino-. NIST WebBook.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol.
  • Doc Brown's Chemistry. (n.d.). Propan-1-ol H-1 proton nmr spectrum.
  • Vas, A., et al. (2025). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. PMC - NIH.

Sources

3-Amino-3-(3-fluorophenyl)propan-1-ol structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-Amino-3-(3-fluorophenyl)propan-1-ol

This guide provides a comprehensive, methodology-driven approach to the structural elucidation of the novel compound 3-Amino-3-(3-fluorophenyl)propan-1-ol. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, integrates self-validating protocols, and is grounded in authoritative spectroscopic principles to ensure the unambiguous confirmation of the molecular structure.

Introduction and Synthetic Context

3-Amino-3-(3-fluorophenyl)propan-1-ol is a fluorinated amino alcohol derivative. Such scaffolds are of significant interest in medicinal chemistry, as the introduction of fluorine can modulate key drug properties like metabolic stability and binding affinity. The structural backbone, a 1,3-amino alcohol, is a common feature in various biologically active molecules and pharmaceutical intermediates.[1][2]

A definitive structural confirmation is the bedrock of any further investigation into a compound's properties and potential applications. This guide outlines a multi-technique spectroscopic workflow, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to build an unassailable structural proof.

While various synthetic routes are possible, a common approach involves the reduction of a corresponding β-amino ketone. For the purpose of this guide, we will assume the compound has been synthesized and purified to a high degree (>98%) via column chromatography, and is presented as a solid or viscous oil, ready for analysis.

The Elucidation Workflow: A Strategic Overview

The structural elucidation process is a logical progression, where each experiment provides a piece of a larger puzzle. Our strategy is designed to be self-validating, with each subsequent analysis confirming and refining the hypothesis drawn from the previous one.

G cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity cluster_2 Definitive Confirmation cluster_3 Final Structure MS Mass Spectrometry (Molecular Formula) H_NMR 1H NMR (Proton Environment) MS->H_NMR IR Infrared Spectroscopy (Functional Groups) IR->H_NMR C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR DEPT DEPT-135 (Carbon Multiplicity) C_NMR->DEPT COSY 1H-1H COSY (Proton-Proton Coupling) DEPT->COSY HSQC 1H-13C HSQC (Direct C-H Correlation) COSY->HSQC Structure Unambiguous Structure C9H12FNO HSQC->Structure

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Formula

The first step is to determine the molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol
  • Technique: Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Mode: Positive ion mode is chosen due to the presence of the basic amino group, which is readily protonated.

  • Sample Preparation: A dilute solution of the analyte is prepared in methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Analysis: The sample is infused directly or via liquid chromatography. The mass spectrum is acquired over a range of m/z 50-500.

Expected Data and Interpretation

The molecular formula for 3-Amino-3-(3-fluorophenyl)propan-1-ol is C₉H₁₂FNO.

  • Expected Monoisotopic Mass: 169.0903 g/mol .

  • Observed Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

  • Expected m/z: 170.0976.

The power of HRMS lies in its precision. An observed mass within a narrow tolerance (typically < 5 ppm) of the calculated mass for C₉H₁₂FNO⁺ provides strong evidence for the proposed molecular formula. Tandem MS (MS/MS) could further be used to observe fragmentation patterns, such as the loss of water (-18 Da) or ammonia (-17 Da), which would be consistent with the proposed alcohol and amine functionalities.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The presence of hydroxyl (O-H), amine (N-H), aromatic (C-H), and aliphatic (C-H) bonds gives rise to characteristic absorption frequencies.[4][5]

Experimental Protocol
  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy using an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, simple alternative to traditional KBr pellets.

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Analysis: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Data Presentation: Characteristic IR Absorptions
Wavenumber (cm⁻¹)Functional Group & Vibration ModeAppearanceSignificance
3500 - 3200O-H stretch (alcohol)Strong, BroadConfirms the presence of the hydroxyl group.[6]
3400 - 3250N-H stretch (primary amine)Medium, Two peaksThe two peaks (symmetric and asymmetric stretch) are characteristic of a primary (-NH₂) amine.[6][7]
3100 - 3000C-H stretch (aromatic)Medium to WeakIndicates the presence of the phenyl ring.
3000 - 2850C-H stretch (aliphatic)MediumConfirms the propyl chain (CH, CH₂).
1600 & 1475C=C stretch (aromatic)MediumFurther evidence for the aromatic ring.
1250 - 1000C-F stretchStrongConfirms the presence of the fluorine substituent.
1250 - 1000C-O stretch (primary alcohol)StrongConfirms the primary alcohol functionality.

The combined observation of a broad O-H stretch, a two-peaked N-H stretch, and C-F and C-O stretches provides a robust functional group "fingerprint" that perfectly matches the proposed structure.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, mapping out the carbon skeleton and the precise connectivity of atoms through proton-proton and proton-carbon correlations. For clarity, we will predict the spectra in a common NMR solvent, DMSO-d₆, which is excellent for molecules with exchangeable protons (OH, NH₂).

G a

Caption: Structure of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR reveals the number of distinct proton environments, their integration (relative numbers), and their neighboring protons through spin-spin coupling.

Experimental Protocol

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • Analysis: Standard 1D proton experiment.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Key Couplings
~7.40td1HH-5'Coupled to F (ortho, J ≈ 8 Hz) and H-4'/H-6' (meta, J ≈ 8 Hz).
~7.25 - 7.10m3HH-2', H-4', H-6'Complex multiplet due to H-H and H-F couplings.
~4.50t (br)1HOHBroad, exchangeable proton. Position is concentration dependent.
~4.10dd1HH-3Coupled to the two diastereotopic H-2 protons (J ≈ 8 Hz, 5 Hz).
~3.45m2HH-1Multiplet due to coupling with H-2 protons.
~2.10s (br)2HNH₂Broad, exchangeable protons.
~1.85m2HH-2Complex multiplet, coupled to both H-1 and H-3.
¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments, while a DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in the DEPT-135 spectrum.[11][12]

Experimental Protocol

  • Analysis: Proton-decoupled ¹³C experiment followed by a DEPT-135 pulse sequence.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale & Key Couplings | | :--- | :--- | :--- | :--- | :--- | | ~162.5 | Not observed | C-3' | Carbon directly attached to F; shows a large ¹JCF coupling (~245 Hz). | | ~146.0 | Not observed | C-1' | Quaternary carbon ipso to the propanol chain. | | ~130.5 | Positive | C-5' | Aromatic CH; shows a ³JCF coupling (~8 Hz). | | ~122.0 | Positive | C-6' | Aromatic CH. | | ~114.0 | Positive | C-4' | Aromatic CH; shows a ²JCF coupling (~21 Hz). | | ~113.0 | Positive | C-2' | Aromatic CH; shows a ²JCF coupling (~22 Hz). | | ~59.0 | Negative | C-1 | Methylene carbon attached to the electron-withdrawing OH group. | | ~50.0 | Positive | C-3 | Methine carbon attached to the amino group and aromatic ring. | | ~38.0 | Negative | C-2 | Methylene carbon in the middle of the chain. |

2D NMR: Unambiguous Connectivity

Two-dimensional NMR experiments are crucial for assembling the fragments identified by 1D NMR into a complete, unambiguous structure.

1. ¹H-¹H COSY (Correlation Spectroscopy) This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

Protocol: Standard COSY pulse sequence.

Interpretation: The COSY spectrum will show cross-peaks connecting coupled protons, definitively establishing the aliphatic spin system.

Caption: Key ¹H-¹H COSY correlations.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) This experiment correlates each proton with its directly attached carbon atom.

Protocol: Standard HSQC pulse sequence.

Interpretation: The HSQC spectrum provides the final, definitive link between the proton and carbon skeletons. Each cross-peak confirms a specific C-H bond, allowing for the confident assignment of every signal in both the ¹H and ¹³C spectra. For example, the proton signal at δ ~4.10 ppm will show a correlation to the carbon signal at δ ~50.0 ppm, unambiguously assigning both to the C3/H3 position.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 3-Amino-3-(3-fluorophenyl)propan-1-ol is achieved through a systematic and multi-faceted analytical approach.

  • Mass Spectrometry establishes the correct molecular formula, C₉H₁₂FNO.

  • Infrared Spectroscopy confirms the presence of all key functional groups: an alcohol (O-H), a primary amine (N-H), an aromatic ring, and a C-F bond.

  • 1D NMR (¹H, ¹³C, DEPT-135) provides a detailed map of the proton and carbon environments, consistent with the proposed structure.

  • 2D NMR (COSY, HSQC) definitively proves the connectivity of the atoms, linking the proton assignments to the carbon skeleton and confirming the -CH(NH₂)-CH₂-CH₂OH spin system.

The convergence of data from these orthogonal techniques provides an unassailable, self-validating proof of structure, meeting the highest standards of scientific integrity required for research and drug development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1999).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 18, 2026, from [Link]

  • Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved January 18, 2026, from [Link]

  • NIST. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved January 18, 2026, from [Link]

  • Pearson Study Prep. (2015, March 19). IR Spect Drawing Spectra: Alcohols and Amines [Video]. YouTube. Retrieved January 18, 2026, from [Link]

  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved January 18, 2026, from [Link]

  • NIST. (n.d.). Mass spectrum (electron ionization) of 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives.
  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • Wiley. (n.d.). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide delineates the hypothesized mechanism of action for the novel compound, 3-Amino-3-(3-fluorophenyl)propan-1-ol. Based on established structure-activity relationships within the phenylpropanolamine class of molecules, it is posited that this compound functions as a monoamine reuptake inhibitor. This document provides a comprehensive framework for the scientific investigation of this hypothesis, detailing the theoretical underpinnings, key experimental protocols, and data interpretation strategies. The target audience for this guide includes researchers in neuropharmacology, medicinal chemistry, and drug development who are focused on the discovery of new central nervous system (CNS) therapeutics.

Introduction and Hypothesized Mechanism of Action

The compound 3-Amino-3-(3-fluorophenyl)propan-1-ol belongs to the phenylpropanolamine chemical class. This structural motif, characterized by a phenyl group and an amino group separated by a three-carbon chain, is a well-established pharmacophore for ligands that target monoamine transporters.[1] Prominent drugs such as Fluoxetine and Tomoxetine, which are selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) respectively, are built around a similar 3-amino-1-phenylpropanol core.[2]

Therefore, it is hypothesized that 3-Amino-3-(3-fluorophenyl)propan-1-ol acts as a monoamine reuptake inhibitor, potentially exhibiting activity at the serotonin transporter (SERT), norepinephrine transporter (NET), and/or the dopamine transporter (DAT) . By blocking these transporters, the compound would increase the synaptic concentrations of their respective neurotransmitters—serotonin, norepinephrine, and dopamine—leading to enhanced monoaminergic signaling.[3] The specific selectivity profile (i.e., the relative potency for SERT, NET, and DAT) will ultimately determine its potential therapeutic applications, which could range from depression and anxiety to attention-deficit/hyperactivity disorder (ADHD).[4]

This guide will outline the necessary experimental procedures to rigorously test this hypothesis and characterize the pharmacological profile of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

The Molecular Targets: Monoamine Transporters

Monoamine transporters are integral membrane proteins that regulate neurotransmission by clearing serotonin, norepinephrine, and dopamine from the synaptic cleft, thereby terminating their signaling.[5] These transporters are crucial targets for a wide array of psychotropic medications.[6]

  • Serotonin Transporter (SERT): Primarily responsible for the reuptake of serotonin, playing a key role in mood, anxiety, and sleep regulation.

  • Norepinephrine Transporter (NET): Mediates the reuptake of norepinephrine, which is involved in attention, arousal, and the "fight-or-flight" response.[4]

  • Dopamine Transporter (DAT): Controls the synaptic levels of dopamine, a neurotransmitter central to reward, motivation, and motor control.[3]

The therapeutic efficacy of monoamine reuptake inhibitors is directly linked to their ability to selectively or non-selectively block one or more of these transporters.

Experimental Validation of the Hypothesized Mechanism

A systematic approach is required to validate the hypothesized mechanism of action. This involves a tiered screening process, starting with binding affinity studies, followed by functional uptake assays, and culminating in selectivity profiling.

Primary Screening: Radioligand Binding Assays

The initial step is to determine if 3-Amino-3-(3-fluorophenyl)propan-1-ol physically interacts with the monoamine transporters. This is achieved through competitive radioligand binding assays.[7] In these assays, the test compound's ability to displace a known high-affinity radioligand from the transporter is measured.[8]

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing human SERT, NET, or DAT.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to create a membrane preparation.

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup (96-well format):

    • To each well, add:

      • Membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

      • A fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT).

      • Varying concentrations of the test compound, 3-Amino-3-(3-fluorophenyl)propan-1-ol (typically in a serial dilution).

      • For non-specific binding control wells, add a high concentration of a known non-radioactive inhibitor (e.g., 10 µM Paroxetine for SERT).

      • For total binding wells, add the vehicle (e.g., DMSO).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the unbound.

    • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filter discs in scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 1: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation & Harvesting cluster_analysis Data Analysis prep1 HEK293 Cells (Expressing SERT, NET, or DAT) prep2 Membrane Preparation prep1->prep2 assay1 Add Membranes prep2->assay1 assay2 Add Radioligand assay1->assay2 assay3 Add Test Compound (Varying Concentrations) assay2->assay3 inc1 Incubate to Equilibrium assay3->inc1 inc2 Filter & Wash inc1->inc2 analysis1 Scintillation Counting inc2->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Determine IC50 & Ki analysis2->analysis3

A flowchart of the radioligand binding assay.

Functional Characterization: Neurotransmitter Uptake Inhibition Assays

While binding assays confirm physical interaction, they do not reveal whether the compound inhibits the transporter's function. Neurotransmitter uptake assays directly measure the inhibition of substrate transport into cells.[9] These assays can be performed using radiolabeled neurotransmitters or fluorescent substrates.[10]

Experimental Protocol: [³H]-Neurotransmitter Uptake Assay

  • Cell Plating:

    • Plate HEK293 cells stably expressing human SERT, NET, or DAT in a 96-well plate and allow them to adhere and form a confluent monolayer.[10]

  • Assay Setup:

    • Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of 3-Amino-3-(3-fluorophenyl)propan-1-ol or a reference inhibitor (e.g., Paroxetine for SERT) for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake:

    • Add a fixed concentration of the respective [³H]-neurotransmitter ([³H]-5-HT for SERT, [³H]-NE for NET, or [³H]-DA for DAT) to each well to initiate the uptake.[5]

  • Termination of Uptake:

    • After a short incubation period (e.g., 5-15 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.[9]

  • Cell Lysis and Detection:

    • Lyse the cells with a lysis buffer.

    • Transfer the lysate to scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of neurotransmitter taken up in the presence of different concentrations of the test compound.

    • Plot the percentage of uptake inhibition against the log concentration of the test compound.

    • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Diagram 2: Neurotransmitter Uptake Inhibition Pathway

G cluster_membrane Synaptic Cleft vs. Presynaptic Neuron cluster_extracellular Synaptic Cleft Synaptic Cleft Presynaptic Neuron Presynaptic Neuron transporter Monoamine Transporter (SERT, NET, or DAT) neurotransmitter Neurotransmitter (e.g., Serotonin) neurotransmitter->transporter Normal Reuptake compound 3-Amino-3-(3-fluorophenyl)propan-1-ol compound->transporter Blocks Reuptake block X

Hypothesized binding of the compound to the transporter.

Data Presentation and Interpretation

The results from the binding and uptake assays should be summarized in a clear and concise table to allow for easy comparison of the compound's potency and selectivity.

Table 1: Hypothetical Pharmacological Profile of 3-Amino-3-(3-fluorophenyl)propan-1-ol

TargetBinding Affinity (Ki, nM)Functional Potency (IC₅₀, nM)
SERT (Serotonin Transporter) 1525
NET (Norepinephrine Transporter) 58
DAT (Dopamine Transporter) 250400

Interpretation of Hypothetical Data:

Based on the hypothetical data in Table 1, 3-Amino-3-(3-fluorophenyl)propan-1-ol would be classified as a potent serotonin-norepinephrine reuptake inhibitor (SNRI) with a significantly weaker activity at the dopamine transporter. The selectivity ratio for NET over SERT would be 3-fold (15 nM / 5 nM), and for NET over DAT would be 50-fold (250 nM / 5 nM). This profile suggests potential therapeutic utility in conditions where both serotonergic and noradrenergic enhancement is beneficial, such as major depressive disorder and certain pain syndromes.[4]

Conclusion

This technical guide outlines a robust scientific framework for elucidating the mechanism of action of 3-Amino-3-(3-fluorophenyl)propan-1-ol. The core hypothesis, based on its chemical structure, is that it functions as a monoamine reuptake inhibitor. The provided experimental protocols for radioligand binding and neurotransmitter uptake assays represent the industry-standard methods for testing this hypothesis. The successful execution of these experiments will provide a comprehensive pharmacological profile of the compound, determining its potency and selectivity for the serotonin, norepinephrine, and dopamine transporters, and thereby guiding its future development as a potential CNS therapeutic agent.

References

  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Tasdemir, F. M., & El-Mallakh, R. S. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 31–36.
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68(1), 12-15.
  • PubMed. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Retrieved from [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, G., Golenia, L., Hemanth, P. V., ... & Sitte, H. H. (2020). Cell-based radiotracer binding and uptake inhibition assays: a comparison of in vitro methods to assess the potency of drugs that target monoamine transporters. Neuropharmacology, 167, 107981.
  • ResearchGate. (n.d.). Monoamine neurotransmitter reuptake inhibition and release assay. Retrieved from [Link]

  • Mayo Clinic. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Retrieved from [Link]

  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

  • Wiley Online Library. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Retrieved from [Link]

  • PubMed Central. (n.d.). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Retrieved from [Link]

  • American Addiction Centers. (2025). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template. Retrieved from [Link]

  • ScienceDirect. (n.d.). Inhibition of monoamine oxidase activity by phenylpropanolamine, an anorectic agent. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Retrieved from [Link]

  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [Link]

  • SpringerLink. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]

  • PubMed Central. (2018). Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. Retrieved from [Link]

  • YouTube. (2025). SSRIs, SNRIs and NDRIs: Understanding Antidepressants | Josh Maline, PharmD. Retrieved from [Link]

  • Psych Scene Hub. (2022). Serotonin Noradrenaline Reuptake Inhibitors (SNRIs): Mechanism, Clinical Use, and Side Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Amino-3-(3-fluorophenyl)propan-1-ol (CAS 683221-07-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-fluorophenyl)propan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and pharmaceutical development. As a fluorinated derivative of the 3-amino-1-phenylpropanol scaffold, it serves as a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The introduction of a fluorine atom on the phenyl ring can modulate key pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, expected analytical characteristics, and its potential applications in drug discovery, synthesized from available data on its structural analogs and precursors.

Physicochemical Properties

While specific experimental data for 3-Amino-3-(3-fluorophenyl)propan-1-ol is not extensively documented in publicly available literature, its key physicochemical properties can be reliably predicted based on its structure and comparison with closely related analogs.

PropertyValueSource/Basis
CAS Number 683221-07-0
Molecular Formula C₉H₁₂FNO[1]
Molecular Weight 169.20 g/mol [1]
Appearance Expected to be a solid or viscous liquid at room temperature.Analogy to similar compounds[2]
Boiling Point Estimated >280 °C at 760 mmHgAnalogy to similar compounds
Solubility Expected to be soluble in methanol, ethanol, and other polar organic solvents.General characteristics of amino alcohols

Synthesis and Manufacturing

The most direct and widely applicable method for the synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol is the reduction of the corresponding carboxylic acid, 3-amino-3-(3-fluorophenyl)propanoic acid. This transformation can be efficiently achieved using a variety of reducing agents, with borane complexes being particularly effective for the reduction of amino acids.

Proposed Synthetic Pathway: Reduction of 3-amino-3-(3-fluorophenyl)propanoic acid

The carboxylic acid group of 3-amino-3-(3-fluorophenyl)propanoic acid can be selectively reduced to the primary alcohol in the presence of the amino group. The use of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS), is a well-established method for this conversion. The reaction proceeds through the formation of a borane-amine complex, followed by the reduction of the carboxylic acid.

Synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol reactant 3-Amino-3-(3-fluorophenyl)propanoic acid reagent Borane-THF complex (BH3·THF) in dry THF reactant->reagent 1. Add reducing agent workup Acidic Workup (e.g., HCl) reagent->workup 2. Reaction product 3-Amino-3-(3-fluorophenyl)propan-1-ol workup->product 3. Hydrolysis

Caption: Proposed synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the reduction of similar amino acids.

Materials:

  • 3-Amino-3-(3-fluorophenyl)propanoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2 M

  • Sodium hydroxide (NaOH), 2 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend 3-amino-3-(3-fluorophenyl)propanoic acid in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add the borane-tetrahydrofuran complex solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of 2 M HCl. Stir the mixture for 30 minutes.

  • Extraction: Adjust the pH of the aqueous layer to >10 with 2 M NaOH. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Spectroscopic Analysis

The structural confirmation of 3-Amino-3-(3-fluorophenyl)propan-1-ol relies on a combination of spectroscopic techniques. The expected spectral data are as follows:

Technique Expected Features
¹H NMR Aromatic protons (m, ~6.9-7.4 ppm), methine proton adjacent to the amino group (t or dd, ~4.0-4.3 ppm), methylene protons adjacent to the hydroxyl group (t, ~3.6-3.8 ppm), methylene protons at the 2-position (m, ~1.8-2.0 ppm), and broad singlets for the -OH and -NH₂ protons.
¹³C NMR Aromatic carbons with characteristic C-F couplings, methine carbon (~50-55 ppm), methylene carbon adjacent to the hydroxyl group (~60-65 ppm), and the other methylene carbon (~35-40 ppm).
IR (Infrared) Broad O-H stretch (~3300-3400 cm⁻¹), N-H stretch (doublet, ~3300-3400 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aliphatic C-H stretch (~2850-2950 cm⁻¹), and C-F stretch (~1100-1200 cm⁻¹).
Mass Spec. Molecular ion peak (M⁺) at m/z = 169.09, and characteristic fragmentation patterns including the loss of water and the benzylic fragment.

Applications in Drug Discovery

3-Amino-3-(3-fluorophenyl)propan-1-ol is a valuable chiral building block for the synthesis of pharmaceutical agents. Its utility stems from the 3-amino-1-phenylpropanol core, which is a key pharmacophore in several approved drugs, including antidepressants like fluoxetine and atomoxetine. The presence of the 3-fluorophenyl moiety offers several advantages in drug design:

  • Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can block sites of oxidative metabolism and improve the pharmacokinetic profile of a drug candidate.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can reduce the pKa of the amino group, which can influence the drug's solubility, membrane permeability, and off-target interactions.

  • Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

Drug Discovery Workflow cluster_0 Scaffold Synthesis cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Candidate Selection Building Block 3-Amino-3-(3-fluorophenyl)propan-1-ol Library Synthesis Combinatorial Library Synthesis Building Block->Library Synthesis Screening High-Throughput Screening Library Synthesis->Screening SAR Studies Structure-Activity Relationship (SAR) Studies Screening->SAR Studies ADMET Profiling ADMET Profiling SAR Studies->ADMET Profiling Drug Candidate Preclinical Drug Candidate ADMET Profiling->Drug Candidate

Caption: Role of 3-Amino-3-(3-fluorophenyl)propan-1-ol in a drug discovery workflow.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development.
  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Google Patents. (n.d.). Reduction of amino acids in the presence of boron trifluoride.

Sources

An In-depth Technical Guide to the Prospective Biological Activity of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical framework for the investigation of 3-Amino-3-(3-fluorophenyl)propan-1-ol, a novel compound with limited characterization in current scientific literature. Drawing from structural analogy to known pharmacologically active agents, this guide posits a primary hypothesis: the compound's principal biological activity is the modulation of the γ-aminobutyric acid type B (GABAB) receptor. We outline a logical, multi-tiered experimental strategy designed to rigorously test this hypothesis, from initial receptor binding and functional assays to preliminary in vivo assessments. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a robust, field-proven roadmap for elucidating the compound's mechanism of action and therapeutic potential.

Introduction and Rationale for Investigation

3-Amino-3-(3-fluorophenyl)propan-1-ol is a small molecule whose biological properties remain largely unexplored. Its core structure, a 3-amino-3-arylpropan-1-ol scaffold, is a privileged motif in medicinal chemistry, notably present in various central nervous system (CNS) active agents. The key to unlocking its potential lies in a rational, hypothesis-driven approach.

The structural architecture of 3-Amino-3-(3-fluorophenyl)propan-1-ol bears a striking resemblance to baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), the prototypical agonist for the GABAB receptor.[1][2][3] Baclofen is a clinically significant muscle relaxant and antispastic agent.[1][4] The core components of the target molecule—a phenyl ring, a γ-amino acid-like backbone, and a polar terminus—mirror the essential pharmacophoric features required for GABAB receptor activation. The substitution of a fluorine atom at the meta-position of the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and receptor affinity. Based on this compelling structural evidence, we hypothesize that 3-Amino-3-(3-fluorophenyl)propan-1-ol functions as a modulator, likely an agonist, of the GABAB receptor.

Postulated Mechanism of Action: GABAB Receptor Modulation

The GABAB receptor is the principal metabotropic receptor for GABA, the primary inhibitory neurotransmitter in the CNS.[5] It functions as an obligate heterodimer, composed of GABAB1 and GABAB2 subunits, and couples to Gαi/o-type G proteins.[5][6]

Causality of Action: Upon agonist binding to the Venus flytrap domain of the GABAB1 subunit, a conformational change is induced, leading to the activation of the associated G protein.[5][7] The dissociated Gαi/o and Gβγ subunits then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][8]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization.[5] It also inhibits voltage-gated Ca2+ channels, which suppresses neurotransmitter release from presynaptic terminals.[5][7]

This cascade of events results in a slow and prolonged inhibitory effect on neuronal excitability, underpinning the therapeutic effects of GABAB agonists like baclofen.[1]

Signaling Pathway Diagram

GABAB_Signaling cluster_membrane Cell Membrane cluster_extra cluster_intra Agonist Agonist (e.g., 3-Amino-3-(3-fluorophenyl)propan-1-ol) GABAB_R GABAB Receptor (GABAB1/GABAB2) Agonist->GABAB_R Binds G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi/o inhibits GIRK GIRK Channel (K+) G_Protein->GIRK βγ activates CaV Ca2+ Channel G_Protein->CaV βγ inhibits cAMP cAMP ↓ AC->cAMP K_in K+ GIRK->K_in Efflux Ca_in Ca2+ ↓ CaV->Ca_in Influx K_out K+ K_out->GIRK Ca_out Ca2+ Ca_out->CaV ATP ATP ATP->AC Hyperpol Hyperpolarization K_in->Hyperpol NeuroT Neurotransmitter Release ↓ Ca_in->NeuroT

Caption: Postulated GABAB receptor signaling cascade.

Experimental Validation Workflow: A Step-by-Step Guide

To validate the hypothesis that 3-Amino-3-(3-fluorophenyl)propan-1-ol is a GABAB receptor agonist, a sequential in vitro and in vivo testing funnel is proposed. This workflow ensures that each step builds upon validated data from the previous one, providing a self-validating system.

In Vitro Experimental Workflow Diagram

InVitro_Workflow start Synthesize & Purify Test Compound binding_assay Radioligand Binding Assay ([3H]CGP54626) start->binding_assay gtp_assay [35S]GTPγS Functional Assay binding_assay->gtp_assay If Binds camp_assay cAMP Accumulation Assay gtp_assay->camp_assay analysis Data Analysis (Ki, EC50, Emax) camp_assay->analysis conclusion Confirm Agonist Activity? analysis->conclusion

Caption: Sequential workflow for in vitro characterization.

In Vitro Characterization Protocols
A. Radioligand Binding Assay

Objective: To determine if the test compound binds to the GABAB receptor and to quantify its binding affinity (Ki).

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or from cells stably expressing human recombinant GABAB1/GABAB2 receptors. Homogenize tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and perform differential centrifugation to isolate the membrane fraction. Wash membranes repeatedly to remove endogenous GABA.[9]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-200 µg protein/well), a fixed concentration of a high-affinity GABAB antagonist radioligand (e.g., 2-5 nM [3H]CGP54626), and varying concentrations of the test compound (e.g., 10-10 M to 10-4 M).[10]

  • Nonspecific Binding: To a parallel set of wells, add a high concentration of a known non-radioactive ligand (e.g., 10 µM baclofen) to determine nonspecific binding.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[10][11]

  • Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), followed by several washes with ice-cold buffer to separate bound from free radioligand.[11]

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

B. [35S]GTPγS Functional Assay

Objective: To measure the activation of G proteins upon receptor binding, providing a direct measure of agonist efficacy.

Protocol:

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4. Add GDP (e.g., 30 µM) to the buffer just before use.

  • Assay Setup: In a 96-well plate, combine the same membrane preparation used for binding assays, varying concentrations of the test compound, and a fixed concentration of [35S]GTPγS (e.g., 0.1 nM).[12][13]

  • Basal & Maximal Stimulation: Include wells for basal activity (no agonist) and maximal stimulation (a saturating concentration of a known agonist like GABA or baclofen).

  • Incubation: Incubate the plate at 30°C for 60 minutes.[14]

  • Termination & Quantification: Terminate the assay by filtration as described for the binding assay. Measure the incorporated [35S]GTPγS via scintillation counting.

  • Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist).[12]

C. cAMP Accumulation Assay

Objective: To measure the functional downstream consequence of Gαi/o activation—the inhibition of adenylyl cyclase activity.

Protocol:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human GABAB receptor.

  • Assay Setup: Plate the cells in a 96- or 384-well plate. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the test compound along with a fixed concentration of an adenylyl cyclase activator, such as forskolin.[15][16] The GABAB agonist activity will manifest as an inhibition of the forskolin-stimulated cAMP production.

  • Incubation: Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or bioluminescence (e.g., Promega's cAMP-Glo™ Assay).[16][17]

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for the inhibitory effect.

Hypothetical Data Summary

The following table summarizes the expected outcomes from the in vitro assays if 3-Amino-3-(3-fluorophenyl)propan-1-ol is a full agonist at the GABAB receptor.

Assay TypeParameterHypothetical Value (Test Compound)Hypothetical Value (Baclofen - Control)
Radioligand Binding Ki (nM)50 - 200100 - 500
[35S]GTPγS Binding EC50 (nM)200 - 1000500 - 2000
Emax (%)95 - 105100 (Reference)
cAMP Accumulation EC50 (nM)150 - 800400 - 1500
Emax (% Inhibition)~100~100

In Vivo Preclinical Assessment

Following successful in vitro validation, the next logical step is to assess the compound's activity in relevant animal models. The primary goal is to determine if the in vitro agonist activity translates to a physiological effect consistent with GABAB receptor activation, such as muscle relaxation.

Rotarod Test for Motor Coordination and Muscle Relaxation

Objective: To assess the effect of the test compound on motor coordination and balance, a standard method for evaluating the muscle relaxant properties of CNS-active drugs.[18][19]

Protocol:

  • Animal Acclimation: Acclimate mice or rats to the testing room for at least 30-60 minutes before the experiment.[20]

  • Training/Baseline: Train the animals to stay on the rotarod apparatus (a rotating rod) at a constant or accelerating speed. Record the baseline latency to fall for each animal over several trials.[21] Animals that fail to meet a minimum performance criterion are excluded.

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal or oral route) at various doses. A vehicle control group and a positive control group (e.g., diazepam or baclofen) must be included.[22]

  • Testing: At a predetermined time post-administration (based on expected pharmacokinetics, e.g., 30 minutes), place the animals back on the rotarod and record the latency to fall. The rod should be set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[21]

  • Data Analysis: Compare the mean latency to fall for each dose group against the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A statistically significant decrease in the time spent on the rod indicates impaired motor coordination, consistent with muscle relaxant or sedative effects.

Hypothetical In Vivo Data
Treatment GroupDose (mg/kg, i.p.)Mean Latency to Fall (seconds) ± SEM
Vehicle -280 ± 15
Test Compound 3255 ± 20
Test Compound 10150 ± 25
Test Compound 3085 ± 18
Baclofen (Positive Control) 5110 ± 22
p < 0.05, **p < 0.01 vs. Vehicle

Synthesis and Future Directions

The synthesis of 3-Amino-3-arylpropan-1-ol derivatives is well-documented in the chemical literature, often involving multi-step sequences starting from corresponding aryl aldehydes or ketones.[23][24][25] A reliable and scalable synthetic route is a prerequisite for comprehensive biological evaluation.

Should the proposed experimental workflow confirm that 3-Amino-3-(3-fluorophenyl)propan-1-ol is a potent and efficacious GABAB receptor agonist, future work should focus on:

  • Selectivity Profiling: Assessing the compound's activity at a broad panel of other CNS receptors to ensure a clean off-target profile.

  • Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-like potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic parameters.

  • Advanced In Vivo Models: Evaluating the compound in more complex models of spasticity, pain, or addiction to further define its therapeutic potential.

This structured approach provides a clear and robust pathway to fully characterize the biological activity of 3-Amino-3-(3-fluorophenyl)propan-1-ol and evaluate its potential as a novel therapeutic agent.

References

  • Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). The GABAB receptors: from the cloning of the GABABR1 subunit to the complete understanding of the GABAB receptor system. Biochemical pharmacology, 68(8), 1699-1705. [Link]

  • Gassmann, M., & Bettler, B. (2012). Regulation of GABAB receptor functions by associated proteins. Brain research reviews, 70(1), 103-113. [Link]

  • Rose, T. R., & Wickman, K. (2020). Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling. Current topics in behavioral neurosciences, 10.1007/7854_2020_129. [Link]

  • Ghanavatian, S., & Derian, A. (2024). Baclofen. In StatPearls [Internet]. StatPearls Publishing. [Link]

  • Frangaj, A., & Vithlani, M. (2020). The GABAB Receptor–Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences, 21(21), 7959. [Link]

  • Wikipedia contributors. (2024). Baclofen. In Wikipedia, The Free Encyclopedia. [Link]

  • Eurofins Discovery. (n.d.). GABAB (B1/B2) Human GABAB GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. [Link]

  • Reactome. (n.d.). Activation of GABAB receptors. [Link]

  • PharmaCompass. (n.d.). Baclofen Drug Information. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2284, Baclofen. [Link]

  • Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain research, 100(1), 81-97. [Link]

  • Olpe, H. R., Demiéville, H., Baltzer, V., Bencze, W. L., Koella, W. P., Wolf, P., & Haas, H. L. (1978). The biological activity of a new potent and long-lasting GABAB receptor antagonist. European journal of pharmacology, 52(2), 133-136. [Link]

  • Enna, S. J. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current protocols in pharmacology, Chapter 1, Unit 1.2. [Link]

  • Google Patents. (n.d.).
  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. [Link]

  • Karbon, E. W., Duman, R. S., & Enna, S. J. (1984). GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex. Brain research, 306(1-2), 327-332. [Link]

  • Calenbergh, S. V., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Molecules, 16(12), 10416-10435. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Malcangio, M., & Bowery, N. G. (1994). Evidence for pharmacologically distinct GABAB receptors associated with cAMP production in rat brain. British journal of pharmacology, 113(3), 765-770. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • Assay Guidance Manual [Internet]. (2012). GTPγS Binding Assays. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

  • YouTube. (2024). Rota Rod Apparatus | Rotarod for Muscle Relaxant Activity. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Concentration-response curves for GABA in the [35S]GTPγS binding assay. [Link]

  • ResearchGate. (n.d.). Skeletal muscle relaxant activity by Rotarod test. [Link]

  • YouTube. (2022). Muscle Relaxant Activity on RotaRod Apparatus. [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Rotarod Protocol. [Link]

  • PubMed. (1999). Synthesis and GABA receptor potency of 3-thiomethyl-4-(hetero)aryl-5-amino-1-phenylpyrazoles. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. [Link]

  • Bonanno, G., & Raiteri, M. (1993). Pharmacologically distinct GABAB receptors that mediate inhibition of GABA and glutamate release in human neocortex. Journal of neurochemistry, 60(5), 1957-1960. [Link]

Sources

An In-depth Technical Guide to 3-Amino-3-(3-fluorophenyl)propan-1-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Phenylpropanolamines in Modern Drug Discovery

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The 3-amino-3-phenylpropan-1-ol scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of a fluorine atom on the phenyl ring, specifically at the meta-position, creates the 3-Amino-3-(3-fluorophenyl)propan-1-ol core. This modification introduces unique electronic properties that can profoundly influence interactions with biological targets. This guide provides an in-depth exploration of the synthesis, characterization, and potential biological activities of this compound and its analogs, offering a technical resource for researchers and drug development professionals.

I. Synthetic Pathways: Achieving Chirality and Purity

The synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol and its derivatives hinges on the stereoselective construction of the chiral center at the C3 position. The biological activity of these compounds is often highly dependent on their stereochemistry. Therefore, asymmetric synthesis is not merely an academic exercise but a critical necessity for obtaining therapeutically relevant molecules.

Retrosynthetic Analysis: A Convergent Approach

A logical and efficient approach to the synthesis of the target molecule is through the asymmetric reduction of a prochiral ketone precursor, 3-amino-3-(3-fluorophenyl)propan-1-one. This strategy is convergent and allows for the introduction of the crucial stereocenter in a controlled manner.

Retrosynthesis target 3-Amino-3-(3-fluorophenyl)propan-1-ol precursor 3-Amino-3-(3-fluorophenyl)propan-1-one target->precursor Asymmetric Reduction start1 3-Fluorobenzaldehyde precursor->start1 Mannich-type Reaction start2 Acetone precursor->start2 Mannich-type Reaction

Caption: Retrosynthetic analysis of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Experimental Protocol: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

The Corey-Bakshi-Shibata (CBS) reduction is a robust and highly enantioselective method for the reduction of prochiral ketones. This protocol is adapted from established procedures for structurally similar aminoketones and serves as a validated starting point for optimization.[1]

Step 1: Synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-one Hydrochloride (Precursor)

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) and acetone (1.5 eq) in ethanol at 0°C, add a solution of ammonium chloride (1.2 eq) and aqueous ammonia (25%, 1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Acidify the residue with ethereal HCl to precipitate the aminoketone hydrochloride.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 3-amino-3-(3-fluorophenyl)propan-1-one hydrochloride.

Step 2: Asymmetric Reduction to (S)- or (R)-3-Amino-3-(3-fluorophenyl)propan-1-ol

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).[1]

  • Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -20°C in a cryocool bath.[1]

  • Slowly add Borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes.[1]

  • In a separate flask, suspend 3-amino-3-(3-fluorophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF and neutralize with triethylamine (1.1 eq). Stir for 30 minutes and filter off the triethylamine hydrochloride salt.

  • Add the resulting solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20°C.[1]

  • Stir the reaction mixture at -20°C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.[1]

  • Once the reaction is complete, quench by the slow addition of methanol at -20°C.[1]

  • Allow the mixture to warm to room temperature and stir for 30 minutes.[1]

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched 3-Amino-3-(3-fluorophenyl)propan-1-ol.

CBS_Reduction_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_purification Workup & Purification catalyst CBS Catalyst activated_catalyst Activated Catalyst Complex catalyst->activated_catalyst Add Anhydrous THF, Cool to -20°C borane Borane-DMS borane->activated_catalyst reaction_mixture Reaction Mixture activated_catalyst->reaction_mixture aminoketone Free Aminoketone Solution aminoketone->reaction_mixture Dropwise addition at -20°C product_crude Crude Product reaction_mixture->product_crude Stir 2-4h, Quench with MeOH product_pure Pure Enantiomer product_crude->product_pure Concentrate & Column Chromatography

Caption: Workflow for the Asymmetric Synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

II. Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. The following analytical techniques are indispensable.

Technique Purpose Expected Observations for 3-Amino-3-(3-fluorophenyl)propan-1-ol
¹H NMR Elucidation of the proton environment in the molecule.Aromatic protons in the 3-fluorophenyl region, a multiplet for the chiral benzylic proton, and characteristic signals for the methylene groups of the propanol chain.
¹³C NMR Determination of the carbon skeleton.Distinct signals for the carbons of the fluorinated aromatic ring, the chiral carbon bearing the amino group, and the carbons of the propanol backbone.
¹⁹F NMR Confirmation of the presence and environment of the fluorine atom.A singlet or a complex multiplet depending on coupling with neighboring protons.
Mass Spectrometry (MS) Confirmation of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of C₉H₁₂FNO (169.20 g/mol ).
Infrared (IR) Spectroscopy Identification of functional groups.Broad O-H stretch for the alcohol, N-H stretching for the primary amine, and C-F stretching bands.
Chiral HPLC Determination of enantiomeric excess (e.e.).Separation of the (R) and (S) enantiomers on a chiral stationary phase.

Note: Specific spectral data for 3-Amino-3-(3-fluorophenyl)propan-1-ol is not widely available in the public domain. The expected observations are based on the analysis of structurally similar compounds.

III. Biological Activity and Therapeutic Potential

The 3-amino-3-phenylpropan-1-ol scaffold and its derivatives are known to interact with various biological targets, with a significant number of compounds exhibiting activity in the central nervous system.

Primary Mechanism of Action: Monoamine Reuptake Inhibition

A substantial body of evidence suggests that compounds based on the 3-amino-3-phenylpropan-1-ol core act as monoamine reuptake inhibitors.[2] These compounds can block the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT), thereby increasing the synaptic concentrations of these neurotransmitters.[2] This mechanism is the basis for the therapeutic effects of many antidepressant medications.

A structurally related compound, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS), has been identified as a potent triple reuptake inhibitor with the following binding affinities:

TransporterKᵢ (nM)
SERT 2.1
NET 1.5
DAT 61
Data from a study on PRC200-SS, a derivative of 3-amino-1-phenylpropan-1-ol.[2]

The 3-fluorophenyl moiety in the target compound is expected to modulate the potency and selectivity for these transporters. The electron-withdrawing nature of fluorine can influence the pKa of the amine and the electrostatic interactions with the transporter binding sites.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (5-HT, NE, DA) neurotransmitters 5-HT, NE, DA vesicle->neurotransmitters Release transporters SERT NET DAT neurotransmitters->transporters Reuptake receptors Postsynaptic Receptors neurotransmitters->receptors Binding inhibitor 3-Amino-3-(3-fluorophenyl) propan-1-ol Derivative inhibitor->transporters:sert Blocks inhibitor->transporters:net Blocks inhibitor->transporters:dat Blocks

Caption: Proposed mechanism of action via monoamine reuptake inhibition.

Potential for Neuroprotection

Derivatives of 3-aminopropanol have also been investigated for their neuroprotective properties. For instance, a series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives demonstrated potent sodium channel blocking activity, which is a key mechanism for neuroprotection in ischemic stroke.[1] While this is a different structural class, it highlights the potential for the 3-aminopropanol core to be adapted for various neurological targets. The strategic fluorination in 3-Amino-3-(3-fluorophenyl)propan-1-ol could enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs.

IV. Structure-Activity Relationships (SAR): Guiding Future Drug Design

  • Stereochemistry: The absolute configuration at the chiral center is often critical for activity. Enantiomers frequently exhibit significant differences in potency and selectivity.

  • Aromatic Substitution: The position and nature of substituents on the phenyl ring profoundly impact activity. The meta-position for the fluorine in the target compound is a common choice in drug design to modulate electronic properties without introducing significant steric hindrance.

  • N-Substitution: The primary amine can be derivatized to secondary or tertiary amines. This can alter the compound's pKa, lipophilicity, and interaction with the transporter binding sites. For example, N-methylation is a common modification.

  • Propanol Chain Modifications: Alterations to the propanol backbone can influence the compound's conformation and how it fits into the binding pocket of its target.

V. Conclusion and Future Directions

3-Amino-3-(3-fluorophenyl)propan-1-ol and its analogs represent a promising scaffold for the development of novel therapeutics, particularly for CNS disorders. Their likely mechanism of action as monoamine reuptake inhibitors places them in a well-validated class of drugs. The key to unlocking their full potential lies in:

  • Rigorous Stereoselective Synthesis: The development of efficient and scalable enantioselective synthetic routes is paramount.

  • Comprehensive Pharmacological Profiling: Detailed in vitro and in vivo studies are needed to determine the precise affinity and selectivity for monoamine transporters and to explore other potential biological targets.

  • In-depth SAR Studies: Systematic modification of the core structure will provide a deeper understanding of the molecular determinants of activity and guide the design of next-generation compounds with improved therapeutic profiles.

This technical guide provides a foundational framework for researchers entering this exciting area of drug discovery. The principles and protocols outlined herein should serve as a valuable resource for the synthesis, characterization, and evaluation of this important class of molecules.

References

  • Antidepressant-like pharmacological profile of a novel triple reuptake inhibitor, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS). The Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Spectroscopic Characterization of 3-Amino-3-(3-fluorophenyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-(3-fluorophenyl)propan-1-ol is a synthetic amino alcohol derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a chiral center, a primary amine, a primary alcohol, and a meta-substituted fluorophenyl ring, presents a unique spectroscopic fingerprint. A thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for unequivocal structure elucidation, purity assessment, and for establishing a reference for future analytical studies.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-3-(3-fluorophenyl)propan-1-ol. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage data from structurally similar compounds to predict and interpret the spectral features. This approach offers a robust framework for researchers engaged in the synthesis and analysis of this and related compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-3-(3-fluorophenyl)propan-1-ol, ¹H, ¹³C, and even ¹⁹F NMR would be invaluable.

A. Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural interpretation.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

B. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Amino-3-(3-fluorophenyl)propan-1-ol is expected to show distinct signals for each unique proton environment. The chemical shifts will be influenced by the electronegativity of adjacent atoms (O, N, F) and the aromatic ring current.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1 (CH₂)~3.7 - 3.9Triplet (t)2H~6-7
H-2 (CH₂)~1.8 - 2.0Multiplet (m)2H
H-3 (CH)~4.0 - 4.2Triplet (t)1H~6-7
Ar-H~6.9 - 7.4Multiplet (m)4H
OHVariable (broad singlet)Broad Singlet (br s)1H
NH₂Variable (broad singlet)Broad Singlet (br s)2H

Rationale Behind Predictions:

  • H-1: These protons are adjacent to the electronegative oxygen of the hydroxyl group, leading to a downfield shift. They are coupled to the H-2 protons, resulting in a triplet.

  • H-2: This methylene group is situated between two methine groups and will exhibit complex splitting (a multiplet).

  • H-3: This proton is attached to the carbon bearing the amino group and the aromatic ring, causing a significant downfield shift. It is coupled to the H-2 protons, appearing as a triplet.

  • Ar-H: The aromatic protons will appear in the typical aromatic region. The fluorine substitution at the meta position will introduce complex splitting patterns (coupling with both adjacent protons and the ¹⁹F nucleus).

  • OH and NH₂: The chemical shifts of these protons are concentration and solvent-dependent and often appear as broad singlets due to rapid exchange. They can be confirmed by a D₂O exchange experiment, where these signals would disappear.

C. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135
C-1 (CH₂)~60 - 65Negative
C-2 (CH₂)~35 - 40Negative
C-3 (CH)~50 - 55Positive
C-ipso (C-F)~160 - 165 (d, ¹JCF ≈ 245 Hz)No Signal
Aromatic CH~110 - 135Positive
Aromatic C-C(H)N~140 - 145No Signal

Causality in Experimental Choices:

  • A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons do not appear in a DEPT-135 spectrum. This is a self-validating system for carbon type assignment.

  • The carbon attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF), which is a definitive indicator of a C-F bond.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

A. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Caption: A simplified workflow for acquiring an ATR-FTIR spectrum.

B. Predicted IR Absorption Bands

The IR spectrum of 3-Amino-3-(3-fluorophenyl)propan-1-ol will exhibit characteristic absorption bands for its functional groups.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchAlcohol
3350 - 3250 (two bands)N-H stretchPrimary Amine
3100 - 3000C-H stretch (aromatic)Aromatic Ring
2950 - 2850C-H stretch (aliphatic)Alkyl Chain
1620 - 1580N-H bendPrimary Amine
1600, 1480C=C stretchAromatic Ring
1250 - 1000C-O stretchPrimary Alcohol
1200 - 1100C-N stretchAmine
~1150C-F stretchAryl Fluoride

Field-Proven Insights:

  • The O-H stretching band from the alcohol will likely be broad due to hydrogen bonding.

  • The N-H stretching vibration of the primary amine is expected to appear as two distinct peaks in the same region as the O-H stretch, which may lead to a broad, complex band.

  • The presence of a strong absorption band around 1150 cm⁻¹ is a good indicator of the C-F bond.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

A. Experimental Protocol: Electrospray Ionization (ESI)-MS

Caption: A schematic of the Electrospray Ionization-Mass Spectrometry workflow.

B. Predicted Mass Spectrum Data

The molecular formula of 3-Amino-3-(3-fluorophenyl)propan-1-ol is C₉H₁₂FNO. The monoisotopic mass is approximately 169.09 g/mol .

Table 4: Predicted Key Ions in the ESI-MS Spectrum (Positive Mode)

m/zIon
170.10[M+H]⁺ (Protonated Molecule)
152.09[M+H - H₂O]⁺
153.10[M+H - NH₃]⁺

Trustworthiness of the Protocol:

  • High-Resolution Mass Spectrometry (HRMS) would be the gold standard for confirming the elemental composition. By providing an exact mass measurement to several decimal places, HRMS can definitively confirm the molecular formula of the analyte.

  • Tandem Mass Spectrometry (MS/MS) could be employed to further validate the structure. In an MS/MS experiment, the [M+H]⁺ ion is isolated and fragmented. The resulting fragment ions provide valuable information about the connectivity of the atoms within the molecule. For example, the loss of water (H₂O) is characteristic of an alcohol, and the loss of ammonia (NH₃) is indicative of a primary amine.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 3-Amino-3-(3-fluorophenyl)propan-1-ol. By understanding the expected spectral features and the reasoning behind them, researchers can more effectively characterize this compound and its analogs. The experimental protocols and interpretative guidance presented herein are designed to ensure scientific rigor and data integrity. While the data for closely related structures serves as a valuable proxy, it is always recommended to acquire experimental data on the specific compound of interest for definitive characterization.

References

  • PubChem - National Center for Biotechnology Information. (Provides chemical information and physical properties for 3-Amino-3-(3-fluorophenyl)propan-1-ol and related compounds). URL: [Link]

  • NIST Chemistry WebBook. (A comprehensive source of chemical and physical data, including IR and mass spectra for many small molecules). URL: [Link]

  • SpectraBase - Wiley Science Solutions. (A large database of spectral data). URL: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (A standard textbook on spectroscopic methods for organic chemistry). URL: [Link]

A Strategic Guide to Unveiling the Therapeutic Targets of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Chemical Structure to Therapeutic Potential

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is both an art and a science. It demands a meticulous, multi-faceted approach to unravel the intricate dance between a molecule and its biological counterparts. This guide is dedicated to outlining a comprehensive strategy for the identification and validation of therapeutic targets for the compound 3-Amino-3-(3-fluorophenyl)propan-1-ol . While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—a flexible aminopropanol backbone and an electronically distinct 3-fluorophenyl ring—provide a fertile ground for hypothesis-driven investigation.

This document is structured not as a rigid protocol, but as a dynamic roadmap for researchers, scientists, and drug development professionals. It is designed to empower you with the strategic thinking, experimental designs, and analytical frameworks necessary to navigate the complexities of target deconvolution. We will leverage insights from structurally analogous compounds and the established principles of medicinal chemistry to construct a logical and scientifically rigorous exploration of the therapeutic potential harbored within 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Part 1: Hypothesis Generation - Inferring Potential Target Classes from Structural Precedent

The initial phase of target identification for a novel compound often begins with an analysis of its chemical architecture and a survey of the known biological activities of structurally related molecules. The structure of 3-Amino-3-(3-fluorophenyl)propan-1-ol presents several key features that guide our initial hypotheses.

The Aminopropanol Scaffold: A Privileged Motif for Ion Channel and GPCR Modulation

The aminopropanol core is a well-established pharmacophore found in numerous clinically significant drugs. Its ability to present key hydrogen bond donors and acceptors in a flexible three-carbon chain allows for effective interaction with a variety of protein targets.

  • Ion Channels: A notable precedent is found in the class of 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which have been identified as potent sodium channel blockers.[1] This suggests that the aminopropanol backbone of our lead compound could similarly orient itself within the pores of voltage-gated or ligand-gated ion channels, leading to modulation of ion flux.

  • G-Protein Coupled Receptors (GPCRs): The structural similarity to beta-blockers (e.g., propranolol), which are classic examples of aminopropanol-containing drugs targeting adrenergic GPCRs, cannot be overlooked. The amino and hydroxyl groups are critical for interaction with the transmembrane helices of these receptors.

The 3-Fluorophenyl Moiety: A Key to Kinase Inhibition and Metabolic Stability

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties.[2][3] The 3-fluorophenyl group in our molecule of interest is particularly noteworthy.

  • Protein Kinases: The fluorophenyl group is a common feature in many small-molecule kinase inhibitors. For instance, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been developed as a selective Aurora kinase B inhibitor.[4] The fluorine atom can engage in favorable halogen bonding interactions within the ATP-binding pocket or allosteric sites of kinases, potentially conferring selectivity and potency.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can enhance a molecule's resistance to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2] This property is advantageous for developing orally bioavailable drugs with improved half-lives.

Based on these structural considerations, we can prioritize three broad, yet distinct, classes of potential therapeutic targets for 3-Amino-3-(3-fluorophenyl)propan-1-ol:

Potential Target Class Rationale Examples of Structurally Related Drugs/Compounds
Voltage-Gated Ion Channels The aminopropanol scaffold is a known pharmacophore for sodium channel blockers.[1]3-amino-1-(5-indanyloxy)-2-propanol derivatives[1]
Protein Kinases The 3-fluorophenyl moiety is present in known kinase inhibitors and can participate in key binding interactions.[4]N-(3-fluorophenyl)-...-acetamide (Aurora kinase B inhibitor)[4]
GPCRs (e.g., Adrenergic, Dopaminergic) The overall structure resembles that of beta-blockers and other GPCR-targeting drugs.Propranolol, other beta-blockers

Part 2: A Phased Experimental Strategy for Target Deconvolution

With our initial hypotheses in place, we can now outline a systematic and multi-tiered experimental approach to identify and validate the specific molecular targets of 3-Amino-3-(3-fluorophenyl)propan-1-ol. This strategy is designed to progress from broad, unbiased screening to highly specific, mechanistic studies.

Phase 1: Broad Phenotypic and Target-Class Screening

The objective of this initial phase is to cast a wide net and gather preliminary evidence for the compound's biological activity, narrowing the field of potential targets.

A panel of diverse human cancer cell lines (e.g., from the NCI-60 panel) and primary cell types (e.g., neurons, cardiomyocytes, immune cells) should be utilized to assess the compound's impact on cell viability, proliferation, and morphology.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 3-Amino-3-(3-fluorophenyl)propan-1-ol (e.g., from 0.1 nM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Parallel to phenotypic screening, the compound should be submitted to commercially available or in-house target-profiling services that screen against large panels of kinases, GPCRs, and ion channels.

Example: Kinase Profiling

Submit the compound for screening against a panel of several hundred kinases (e.g., the DiscoverX KINOMEscan™ panel) at a fixed concentration (e.g., 10 µM). The results will be reported as the percentage of inhibition for each kinase.

Data Presentation: Kinase Profiling Hit List

Kinase TargetPercent Inhibition @ 10 µM
Kinase A95%
Kinase B88%
Kinase C62%
......

This initial data will be crucial for prioritizing which target class to investigate further.

Phase 2: Hit Confirmation and Validation

Once preliminary "hits" are identified from the broad screening phase, the next step is to confirm these interactions and validate their biological relevance.

For promising targets, it is essential to demonstrate direct physical binding of the compound.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Ligand Immobilization: Covalently immobilize the purified recombinant target protein (e.g., Kinase A) onto a sensor chip surface.

  • Analyte Injection: Prepare a series of concentrations of 3-Amino-3-(3-fluorophenyl)propan-1-ol and inject them over the sensor chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand. This generates sensorgrams showing the association and dissociation phases of the interaction.

  • Kinetic Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Confirming that the compound engages its target in a cellular context is a critical validation step.

Experimental Protocol: Western Blot for Phospho-Protein Analysis (for Kinase Targets)

  • Cell Treatment: Treat cells known to express the target kinase with varying concentrations of 3-Amino-3-(3-fluorophenyl)propan-1-ol for a defined period.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer the proteins to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated form of a known substrate of the target kinase and a total protein control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the kinase's substrate.

Phase 3: Mechanistic Studies and In Vivo Proof-of-Concept

The final phase involves elucidating the precise mechanism of action and evaluating the therapeutic potential in preclinical models. This phase is highly dependent on the validated target and the associated disease biology. For example, if a kinase involved in cancer is validated, studies would progress to xenograft models. If a neuronal ion channel is the target, models of epilepsy or neuropathic pain might be appropriate.

Part 3: Visualization of Key Workflows and Pathways

Clear visualization of experimental logic and biological pathways is essential for effective communication and planning in a research setting.

Target Deconvolution Workflow

Target_Deconvolution_Workflow cluster_phase1 Phase 1: Broad Screening cluster_phase2 Phase 2: Hit Confirmation & Validation cluster_phase3 Phase 3: Mechanistic & In Vivo Studies phenotypic Phenotypic Screening (Cell Viability, Morphology) direct_binding Direct Binding Assays (SPR, ITC) phenotypic->direct_binding Identifies 'Hits' target_class Target-Class Profiling (Kinases, GPCRs, Ion Channels) target_class->direct_binding cellular_engagement Cellular Target Engagement (Western Blot, Thermal Shift) direct_binding->cellular_engagement Confirms Binding moa Mechanism of Action Studies (Enzyme Kinetics, Electrophysiology) cellular_engagement->moa Validates Cellular Activity invivo In Vivo Proof-of-Concept (Animal Models) moa->invivo Elucidates Mechanism

Caption: A phased workflow for the deconvolution of therapeutic targets.

Hypothetical Kinase Inhibition Pathway

Kinase_Inhibition_Pathway compound 3-Amino-3-(3-fluorophenyl)propan-1-ol kinase Target Kinase (e.g., Aurora B) compound->kinase Binds to (Inhibition) substrate Substrate Protein kinase->substrate Phosphorylates atp ATP atp->kinase Binds p_substrate Phosphorylated Substrate downstream Downstream Cellular Effects (e.g., Cell Cycle Arrest) p_substrate->downstream Leads to

Caption: A potential mechanism of action via kinase inhibition.

Conclusion and Forward Outlook

The journey to elucidate the therapeutic targets of 3-Amino-3-(3-fluorophenyl)propan-1-ol is a challenging yet potentially rewarding endeavor. By systematically progressing through the phased strategy outlined in this guide—from hypothesis generation based on structural analogs to rigorous experimental validation—researchers can efficiently and effectively navigate the complexities of target deconvolution. The insights gained from such a program will not only illuminate the therapeutic potential of this specific molecule but also contribute to the broader understanding of how novel chemical scaffolds can be leveraged to address unmet medical needs. The true potential of 3-Amino-3-(3-fluorophenyl)propan-1-ol awaits discovery, and this guide provides the compass to direct that exploration.

References

  • Seki, M., et al. (2012). Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. Chemical & Pharmaceutical Bulletin, 60(4), 488-498. [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]

  • Di Micco, S., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Ojima, I. (2008). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry, 129(9), 767-779. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring Fluorine Chemistry in Drug Design: The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid. [Link]

Sources

in vitro and in vivo studies of fluorophenylpropanolamine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of Fluorophenylpropanolamine Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Phenylpropanolamine Analogs

Phenylpropanolamine (PPA) is a sympathomimetic amine that has historically been used as a nasal decongestant and appetite suppressant.[1][2] Its mechanism of action is primarily centered on inducing the release of norepinephrine and, to a lesser extent, dopamine.[2][3] The core structure of phenylpropanolamine, a phenethylamine skeleton, allows for various substitutions on the aromatic ring, carbon side chain, and amino group, yielding a wide array of compounds with sympathomimetic activity.[3]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and metabolic profiles.[4][5] Strategic fluorination can modulate key properties such as:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism by enzymes like Cytochrome P450s, thereby increasing the compound's half-life and bioavailability.[5][6]

  • Receptor Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with target receptors.

  • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross the blood-brain barrier, a critical attribute for centrally-acting agents.

This guide provides a comprehensive framework for the preclinical evaluation of novel fluorophenylpropanolamine compounds, from initial in vitro characterization to in vivo assessment of pharmacokinetics and efficacy. It is designed for researchers, scientists, and drug development professionals, offering both theoretical rationale and practical, step-by-step protocols.

Chapter 1: In Vitro Characterization: Elucidating Mechanism and Potency

The initial phase of evaluation occurs in vitro to establish the fundamental pharmacological profile of the compounds. These assays are designed to determine which biological targets the compounds interact with, their affinity for these targets, and their functional effect (e.g., inhibition, agonism, antagonism).

Primary Target Engagement: Monoamine Transporter Binding Assays

Given the known pharmacology of PPA, the primary targets of interest are the monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for these transporters.[7][8] The principle is based on the competition between a radiolabeled ligand with known high affinity for the target and the unlabeled test compound.

Rationale for Experimental Choices

The choice of a competitive binding assay allows for the determination of the inhibition constant (Kᵢ), a measure of the compound's binding affinity.[8] Using membranes from cells stably expressing a high concentration of a single human transporter subtype (e.g., HEK293-hDAT cells) ensures target specificity and high-quality, reproducible data.[9]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) to ~90% confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet (cell membranes) in fresh assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Execution:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT). The concentration should be close to its Kₑ value for the target to ensure assay sensitivity.[10]

      • Serial dilutions of the fluorophenylpropanolamine test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

      • For determining non-specific binding, add a high concentration of a known, potent inhibitor (e.g., 10 µM GBR 12909 for DAT).

      • For determining total binding, add vehicle (e.g., DMSO) instead of a test compound.

    • Initiate the binding reaction by adding a specific amount of the cell membrane preparation (e.g., 10-20 µg of protein per well).

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[10]

  • Separation and Detection:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes while allowing the unbound radioligand to pass through.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Functional Activity: Neurotransmitter Uptake Inhibition Assays

While binding assays confirm affinity, they do not reveal the functional consequence. A neurotransmitter uptake assay measures the ability of the compound to inhibit the primary function of the transporter: clearing neurotransmitters from the synaptic cleft.[9]

Experimental Protocol: Cell-Based Neurotransmitter Uptake Assay
  • Cell Plating:

    • Eighteen to twenty hours before the assay, seed HEK293 cells expressing the transporter of interest (hDAT, hNET, or hSERT) onto a poly-L-lysine-coated 96-well black wall, clear-bottom plate at a density of approximately 5 x 10⁴ cells per well.[9]

  • Assay Execution:

    • On the day of the experiment, wash the cells three times with HEPES-buffered solution.

    • Pre-incubate the cells with serial dilutions of the fluorophenylpropanolamine test compound or a reference inhibitor (e.g., GBR 12909 for DAT) for 10-20 minutes at room temperature.

    • Add a fluorescent neurotransmitter substrate (available in commercial kits) or a radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate uptake.

    • Incubate for a short period (e.g., 10 minutes) at 37°C. The incubation time must be within the linear range of uptake for the specific cell line.

  • Signal Detection and Analysis:

    • For Fluorescent Substrates: Terminate the uptake by washing the cells with ice-cold buffer. Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths.[9]

    • For Radiolabeled Substrates: Terminate the uptake by washing and then lyse the cells. Measure the intracellular radioactivity using a scintillation counter.

    • Plot the percentage of uptake inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.

Off-Target Profiling: Monoamine Oxidase (MAO) Inhibition

Phenylpropanolamine's structure is related to compounds that can be metabolized by or inhibit monoamine oxidases (MAO-A and MAO-B).[3] Inhibition of MAO enzymes can lead to significant drug-drug interactions and side effects. Therefore, it is crucial to assess the potential of new analogs to inhibit these enzymes.

Experimental Protocol: MAO-A/B Inhibition Assay
  • Enzyme and Substrate Preparation:

    • Use recombinant human MAO-A or MAO-B enzymes.[11]

    • Prepare a solution of a suitable substrate. Kynuramine is a common substrate that is metabolized by both MAO-A and MAO-B to a fluorescent product, 4-hydroxyquinoline.[11]

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the MAO-A or MAO-B enzyme with various concentrations of the test compound or a known inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B) for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the kynuramine substrate.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by adding a basic solution (e.g., NaOH).

    • Measure the fluorescence of the 4-hydroxyquinoline product using a plate reader (e.g., ~310 nm excitation, ~400 nm emission).

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition versus the log concentration of the test compound.

Data Presentation: Summary of In Vitro Potency

The data from these in vitro assays should be summarized in a clear, comparative table.

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT Uptake IC₅₀ (nM)NET Uptake IC₅₀ (nM)SERT Uptake IC₅₀ (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
Reference (PPA) ~1500~150>10000~2000~250>10000>50>50
Compound F-PPA-1 501580075201200>100>100
Compound F-PPA-2 80090450011001105000>100>100

Note: Data for PPA is illustrative based on its known profile as a more potent norepinephrine agent. Data for F-PPA compounds are hypothetical.

In_Vitro_Screening_Funnel cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Candidate Selection Compound_Library Fluorophenylpropanolamine Analogs Binding_Assay Receptor Binding Assays (DAT, NET, SERT) Compound_Library->Binding_Assay Determine Affinity (Ki) Uptake_Assay Functional Uptake Assays (DAT, NET, SERT) Binding_Assay->Uptake_Assay Confirm Functional Potency (IC50) MAO_Assay Off-Target MAO Assays (MAO-A, MAO-B) Binding_Assay->MAO_Assay Assess Safety/Selectivity Lead_Candidate Lead Candidate(s) for In Vivo Studies Uptake_Assay->Lead_Candidate MAO_Assay->Lead_Candidate

Caption: Workflow for in vitro characterization of fluorophenylpropanolamine compounds.

Chapter 2: In Vivo Evaluation: From Pharmacokinetics to Efficacy

Compounds that demonstrate promising potency and selectivity in vitro are advanced to in vivo studies. These experiments in living animal models are essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME), and to determine if it produces the desired therapeutic effect.

Pharmacokinetic (PK) Studies

The primary goal of PK studies is to characterize the disposition of a drug in the body over time. This information is critical for selecting an appropriate dose and dosing schedule for subsequent efficacy studies.[1]

Rationale for Experimental Choices

The rat is a commonly used species for initial PK studies due to its well-characterized physiology and the availability of historical data.[12] Blood samples are taken at multiple time points after drug administration to construct a plasma concentration-time curve, from which key PK parameters can be derived.[13]

Experimental Protocol: Single-Dose Pharmacokinetics in Rats
  • Animal Preparation:

    • Use adult male Sprague-Dawley or Wistar rats (n=3-4 per group/route).[14]

    • For intravenous (IV) administration, animals should be fitted with a catheter in the jugular vein for dosing and/or blood sampling.

    • For oral (PO) administration, the compound is typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via gavage.

    • Animals should be fasted overnight prior to dosing to ensure consistent absorption.[15]

  • Dosing and Sampling:

    • Administer a single dose of the test compound (e.g., 1 mg/kg IV and 10 mg/kg PO). An IV dose is necessary to determine absolute bioavailability.

    • Collect serial blood samples (approx. 100-200 µL) from the tail vein or a catheter at specified time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process the blood samples immediately to separate the plasma by centrifugation and store the plasma at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with Mass Spectrometry (LC-MS/MS), to quantify the concentration of the test compound in the plasma samples.[16]

  • Data Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

Using the parent compound PPA as an example, the following table summarizes typical PK data.

ParameterDefinitionValue (for PPA in Humans)Citation
T½ (half-life) Time required for the plasma concentration to decrease by half.3.7 - 4.9 hours[1]
Cₘₐₓ Maximum observed plasma concentration.113 ng/mL (25 mg single dose)[13]
Tₘₐₓ Time at which Cₘₐₓ is observed.~1.5 hours[1][13]
AUC Area Under the Curve; total drug exposure over time.Varies with dose[13]
CL (Clearance) Volume of plasma cleared of the drug per unit time.0.41 - 0.44 L/kg/h[13]
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulation.High[1]
Pharmacodynamic (PD) / Efficacy Studies

Efficacy studies are designed to test whether the compound has the desired therapeutic effect in a relevant animal model of disease. The choice of model depends on the intended therapeutic indication, which for PPA analogs could include appetite suppression or antidepressant-like effects.

Model 1: Anorectic Effects - Food Intake Study in Rats

This model assesses the compound's ability to suppress appetite, a known effect of PPA.[17]

  • Protocol:

    • Acclimate singly-housed, fasted rats to a palatable, high-fat diet for a short period each day.

    • On the test day, administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral).

    • After a set pre-treatment time (e.g., 30-60 minutes), present the pre-weighed food to the animals.

    • Measure the cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

    • Compare the food intake between the drug-treated and vehicle-treated groups. A significant reduction in intake indicates an anorectic effect.[18]

Model 2: Antidepressant-like Effects - Forced Swim Test (FST)

The FST is a widely used behavioral screen for antidepressant drugs.[19][20] The model is based on the principle that animals will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressants are known to increase the latency to immobility and decrease the total duration of immobility.[20]

  • Protocol:

    • Use male mice or rats.

    • On day 1 (pre-test session), place each animal individually into a glass cylinder (40 cm high, 20 cm diameter) containing 15 cm of water (23-25°C) for 15 minutes.

    • 24 hours later (test session), administer the test compound, a positive control (e.g., fluoxetine), or vehicle.

    • After the appropriate pre-treatment time, place the animals back into the water cylinder for a 5-6 minute session.

    • Videotape the session and score the duration of immobility (defined as floating without active movements other than those required to keep the head above water).

    • A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[20]

In_Vivo_Evaluation_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) / Efficacy Lead_Candidate Selected Lead Candidate (from In Vitro) PK_Study Single-Dose PK Study in Rats (IV and PO routes) Lead_Candidate->PK_Study Characterize ADME PK_Data Calculate T½, Cmax, AUC, F% PK_Study->PK_Data Bioanalysis Anorexia_Model Efficacy Model 1: Food Intake Study PK_Data->Anorexia_Model Inform Dose Selection Depression_Model Efficacy Model 2: Forced Swim Test PK_Data->Depression_Model Inform Dose Selection Go_NoGo Go/No-Go Decision for Further Development Anorexia_Model->Go_NoGo Depression_Model->Go_NoGo

Caption: A streamlined workflow for the in vivo evaluation of a lead compound.

Conclusion and Future Directions

The systematic in vitro and in vivo evaluation pipeline described in this guide provides a robust framework for characterizing novel fluorophenylpropanolamine compounds. The initial in vitro screening funnel identifies compounds with high affinity and functional potency at the desired monoamine transporter targets while flagging potential off-target liabilities such as MAO inhibition. Promising candidates are then advanced to in vivo studies to establish their pharmacokinetic profile, which is essential for designing rational and effective efficacy studies.

Successful demonstration of target engagement, a favorable pharmacokinetic profile, and a significant therapeutic effect in a relevant animal model provides strong validation for advancing a compound toward more extensive preclinical toxicology studies and, ultimately, consideration for clinical development. The strategic incorporation of fluorine offers a powerful tool to optimize the properties of the parent phenylpropanolamine scaffold, potentially leading to the development of safer and more effective therapeutic agents.

References

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • Wikipedia. (n.d.). Phenylpropanolamine. Available from: [Link]

  • CORE. (n.d.). BIOPHARMACEUTICS OF PHENYLPROPANOLAMINE by ROSLIND DOWSE A Thesis Submitted to Rhodes University in Partial Fulfilment of the Re. Available from: [Link]

  • PubMed. (1990). Clinical studies with phenylpropanolamine: a metaanalysis. Available from: [Link]

  • PubMed. (1993). Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. Available from: [Link]

  • PubMed. (1988). Phenylpropanolamine: Effects on Subjective and Cardiovascular Variables at Recommended Over-The-Counter Dose Levels. Available from: [Link]

  • PubMed. (1991). In-vivo pharmacokinetic characteristics of a transdermal phenylpropanolamine (PPA) preparation. Available from: [Link]

  • PubMed Central. (2011). Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. Available from: [Link]

  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available from: [Link]

  • PubMed. (1985). Steady state pharmacokinetics and dose-proportionality of phenylpropanolamine in healthy subjects. Available from: [Link]

  • PubMed. (2004). High performance liquid chromatography with fluorescence detection for the determination of phenylpropanolamine in human plasma and rat's blood and brain microdialysates using DIB-Cl as a label. Available from: [Link]

  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]

  • PubMed Central. (2021). Animal Models for Anorexia Nervosa—A Systematic Review. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Phenylpropanolamine Hydrochloride?. Available from: [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Available from: [Link]

  • Journal of Herbmed Pharmacology. (2023). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Available from: [Link]

  • ResearchGate. (2023). Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. Available from: [Link]

  • ResearchGate. (n.d.). Details of the Receptor-Binding Assay Methods Used in the Present Studies. Available from: [Link]

  • International Journal of Pharmaceutical Science Invention. (2023). Forensic Chemistry Study: Analysis of Phenylpropanolamine Hydrochloride in Urine by UV-Vis Spectroscopy. Available from: [Link]

  • PubMed. (1991). Phenylpropanolamine: Reinforcing and Subjective Effects in Normal Human Volunteers. Available from: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Available from: [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]

  • MDPI. (2023). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available from: [Link]

  • AERU, University of Hertfordshire. (n.d.). Phenylpropanolamine. Available from: [Link]

  • MDPI. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Available from: [Link]

  • PubMed Central. (2011). Animal Models of Depression: Molecular Perspectives. Available from: [Link]

  • PubMed. (2012). Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]

  • ResearchGate. (2018). The Use of Animal Models to Decipher Physiological and Neurobiological Alterations of Anorexia Nervosa Patients. Available from: [Link]

  • Publications Office of the European Union. (n.d.). 2 Overview on PFAS analytical methods. Available from: [Link]

  • MDPI. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Available from: [Link]

  • PubMed. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]

  • ResearchGate. (2014). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Available from: [Link]

  • MDPI. (2020). Targeting Nuclear Receptors with Marine Natural Products. Available from: [Link]

  • PubMed Central. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Available from: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

  • YouTube. (2023). in vivo general toxicology studies. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for 3-Amino-3-(3-fluorophenyl)propan-1-ol in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental protocols and application notes for the use of 3-Amino-3-(3-fluorophenyl)propan-1-ol as a key intermediate in pharmaceutical and medicinal chemistry research. While direct biological applications of this specific molecule are not extensively documented, its structural motif is of significant interest in the development of novel therapeutics. This guide will focus on the synthesis, characterization, and subsequent utilization of this compound as a scaffold for creating diverse chemical libraries for drug discovery. The protocols provided are based on established synthetic methodologies for analogous 3-amino-3-arylpropan-1-ol derivatives and are designed to be adaptable for various research applications.

Introduction: The Significance of the 3-Amino-3-arylpropan-1-ol Scaffold

The 3-amino-3-arylpropan-1-ol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The presence of a chiral center, an aromatic ring, and two reactive functional groups (an amine and a primary alcohol) provides a versatile platform for structural modification. The introduction of a fluorine atom on the phenyl ring, as in 3-Amino-3-(3-fluorophenyl)propan-1-ol, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1][2]

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as sodium channel blockers for conditions like ischemic stroke.[3] The versatility of this structural class makes 3-Amino-3-(3-fluorophenyl)propan-1-ol a valuable starting material for generating novel compounds for screening against various biological targets.

Physicochemical Properties and Handling

PropertyValueSource
Molecular FormulaC₉H₁₂FNOPubChem[4]
Molecular Weight169.20 g/mol PubChem[4]
AppearancePredicted to be a solid or oilInferred from similar compounds[5]
StorageStore in a cool, dry, well-ventilated area in a tightly sealed container.General laboratory practice

Safety Precautions: As with any research chemical, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling 3-Amino-3-(3-fluorophenyl)propan-1-ol. Work should be conducted in a well-ventilated fume hood.

Synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Protocol 3.1: Synthesis via Reduction of 3-Amino-1-(3-fluorophenyl)propan-1-one

This two-step process begins with the synthesis of the amino ketone intermediate, followed by its reduction to the desired amino alcohol.

Step 1: Synthesis of 3-Amino-1-(3-fluorophenyl)propan-1-one

  • To a solution of 3-fluorobenzaldehyde and malonic acid in an appropriate solvent (e.g., ethanol), add ammonium acetate.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction to 3-Amino-3-(3-fluorophenyl)propan-1-ol

  • Dissolve the purified 3-Amino-1-(3-fluorophenyl)propan-1-one in a protic solvent such as methanol and cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride, in portions.

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3-Amino-3-(3-fluorophenyl)propan-1-ol can be further purified by column chromatography.

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Application as a Scaffold in Library Synthesis

The true utility of 3-Amino-3-(3-fluorophenyl)propan-1-ol in a research setting is as a versatile building block for creating a library of derivatives. The primary amine and primary alcohol functionalities offer two distinct points for chemical modification.

Workflow for Derivative Library Synthesis and Screening

Sources

In Vitro Assay Development for 3-Amino-3-(3-fluorophenyl)propan-1-ol: A Guide to Target Identification and Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction and Strategic Overview

3-Amino-3-(3-fluorophenyl)propan-1-ol is a synthetic compound whose phenylpropanolamine scaffold is a common feature in molecules targeting the central nervous system (CNS). Analogs of this compound are utilized as building blocks in the synthesis of pharmaceuticals for neurological disorders.[1] The fluorophenyl group can enhance biological activity, metabolic stability, and blood-brain barrier penetration, making this compound a person of interest for neuropharmacological research.[1]

A robust in vitro assay cascade is fundamental to characterizing a novel compound. The strategy outlined here prioritizes the most probable targets based on chemical structure—the monoamine transporters—and builds a framework for comprehensive profiling. Our approach is designed to maximize information while conserving resources, beginning with a high-throughput primary screen and progressing to more detailed mechanistic studies.

The Assay Development Cascade

The logical flow for characterizing 3-Amino-3-(3-fluorophenyl)propan-1-ol involves a multi-stage process. This ensures that initial findings are validated and that the compound's activity is not due to non-specific or toxic effects.

Assay_Cascade cluster_0 Primary Screening cluster_1 Validation & Selectivity cluster_2 Liability Assessment PS Fluorescence-Based Transporter Uptake Assay (e.g., SERT) CS Confirmatory IC50 on Primary Hit (SERT) PS->CS Hit Identified SP Selectivity Profiling: DAT & NET Uptake Assays CS->SP Confirm Activity RB Mechanism of Action: Radioligand Binding Assay (Determine Ki) SP->RB Define Selectivity CT Cell Viability Assay (e.g., MTT/MTS) (Rule out Cytotoxicity) RB->CT Elucidate MOA OT Off-Target Screening (e.g., GPCRs, MAO) CT->OT Confirm Viability

Figure 1: A tiered workflow for the in vitro characterization of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Primary Target Hypothesis: Monoamine Transporters

The core structure of the compound strongly suggests interaction with monoamine transporters (MATs): the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters are critical regulators of neurotransmission and are primary targets for many therapeutic drugs, including antidepressants and stimulants.[2][3] Therefore, the initial screening efforts should focus on these targets.

Rationale for Assay Selection: Fluorescence vs. Radiotracer

Historically, radioligand-based assays have been the gold standard for studying MATs.[3][4] However, they have significant drawbacks, including the handling and disposal of radioactive materials, high cost, and low throughput. For primary screening, a fluorescence-based neurotransmitter uptake assay is a superior alternative.[5][6]

Advantages of Fluorescence-Based Assays:

  • Safety: Eliminates the need for radioactivity.[7]

  • High-Throughput: Homogeneous "mix-and-read" format is easily automated for 96- and 384-well plates.[8]

  • Real-Time Kinetics: Allows for the measurement of transporter activity over time, providing richer data for mechanistic studies.[7]

  • Validated Performance: Results from these assays show a strong correlation with Ki values obtained from traditional radiolabelled methods.[5]

We will first develop an assay for SERT, a common target for neuroactive compounds, followed by selectivity screening against DAT and NET.

Protocol 1: Primary Screening via Fluorescence-Based SERT Uptake Assay

This protocol is adapted from methodologies developed by Molecular Devices for their Neurotransmitter Transporter Uptake Assay Kits.[8][9] The principle involves using a fluorescent substrate that acts as a mimic for biogenic amines. This substrate is transported into cells expressing the target transporter (e.g., hSERT), leading to an increase in intracellular fluorescence. A masking dye extinguishes extracellular fluorescence, eliminating the need for wash steps.[5][7]

Transporter_Assay cluster_cell HEK293 Cell (hSERT expressing) Transporter SERT Transporter Fluo_Inside Fluorescent Substrate (Signal ON) Fluo_Outside Fluorescent Substrate Fluo_Outside->Transporter Uptake Mask Masking Dye (Signal OFF) Inhibitor Test Compound (3-Amino-3-(3-fluorophenyl)propan-1-ol) Inhibitor->Transporter Inhibition GPCR_Pathway Ligand Off-Target Ligand GPCR GPCR (e.g., Gs-coupled) Ligand->GPCR Activation G_Protein G Protein (Gs) GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Figure 3: Example of a Gs-coupled GPCR signaling pathway, a common off-target concern.

MTT Cell Viability Assay Protocol

The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. [10][11]The amount of formazan produced is proportional to the number of viable cells. [12]

  • Cell Line: HEK-hSERT cells (the same line as the primary assay).

  • Compound: Test compound at the same concentrations used in the functional assay.

  • Reagents: MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or a solution of SDS in HCl). [10]* Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm.

  • Cell Plating & Dosing: Plate and dose the cells with the test compound exactly as described in the primary functional assay (Protocol 1). Incubate for the same duration.

  • MTT Addition: After the compound incubation period, add 10 µL of MTT solution to each well of the 96-well plate. [12]3. Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [10]5. Absorbance Measurement: Measure the absorbance at 570 nm.

Calculate cell viability as a percentage of the vehicle-treated control cells. A significant decrease in viability at concentrations where transporter inhibition is observed would suggest that the functional result may be an artifact of cytotoxicity.

Further Off-Target Screening

If the compound shows high potency and selectivity, it should be screened against a broader panel of targets to identify potential off-target liabilities. Key target families to consider include:

  • G-Protein Coupled Receptors (GPCRs): The largest family of drug targets, involved in numerous physiological processes. [13][14]Functional assays can measure second messengers like cAMP or calcium flux. [15]* Monoamine Oxidases (MAO): MAO-A and MAO-B are enzymes involved in the degradation of neurotransmitters. Inhibition of these enzymes can have significant pharmacological effects. [16][17]Enzyme inhibition assays are readily available for these targets.

Conclusion

This application note provides a structured, multi-tiered strategy for the in vitro characterization of 3-Amino-3-(3-fluorophenyl)propan-1-ol. By starting with a high-throughput fluorescence-based assay for the most probable biological targets—the monoamine transporters—researchers can efficiently identify primary activity. Subsequent validation with confirmatory and selectivity assays, mechanistic investigation via radioligand binding, and crucial cytotoxicity assessments will build a comprehensive and reliable pharmacological profile. This systematic approach ensures that the biological activity of the compound is well-understood, specific, and not an artifact of non-specific effects, paving the way for further pre-clinical development.

References

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. [Link]

  • Luo, J., et al. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. [Link]

  • Simeonov, A., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening. [Link]

  • Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • Meletiadis, J., et al. (2017). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Springer Nature Experiments. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • MDPI. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]

  • Google Patents. (n.d.).
  • Dana Bioscience. (n.d.). (3S)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol 1g. [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propan-1-ol. [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. [Link]

  • ResearchGate. (2019). Multi-Targeted Natural Products Evaluation Based on Biological Activity Prediction with PASS. [Link]

  • PubChem. (n.d.). 3-Amino-3-(2-aminophenyl)propan-1-ol. [Link]

  • ResearchGate. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

  • Dana Bioscience. (n.d.). (3S)-3-amino-3-(2-bromo-4-fluorophenyl)propan-1-ol 1g. [Link]

Sources

Application Notes and Protocols for 3-Amino-3-(3-fluorophenyl)propan-1-ol in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Amino-3-(3-fluorophenyl)propan-1-ol is a chiral amino alcohol that represents a key starting material for the synthesis of a diverse array of biologically active compounds. Its structure is distinguished by several key features that make it an attractive scaffold for medicinal chemists: a primary amine and a primary alcohol group amenable to a wide range of chemical modifications, a chiral center that allows for stereospecific interactions with biological targets, and a 3-fluorophenyl moiety. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[1]

This document serves as a comprehensive guide for researchers, providing detailed protocols and strategic insights into leveraging 3-Amino-3-(3-fluorophenyl)propan-1-ol as a versatile research tool for the generation of compound libraries and the discovery of new chemical entities. While the direct biological activity of this compound is not extensively characterized, its value lies in its potential as a foundational element for building molecules with tailored pharmacological profiles.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C9H12FNOPubChem[2]
Molecular Weight 169.20 g/mol PubChem[2]
CAS Number 1379947-71-3 (hydrochloride salt)BLDpharm[3]
Appearance Solid (typical for related compounds)CymitQuimica[4]
Solubility Soluble in water, alcohols, and other polar organic solventsUnivar Solutions[5]

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area in tightly sealed containers.

  • As with similar amino alcohols, it may be hygroscopic.

  • Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Compounds of this class may cause skin and eye irritation.[6]

Core Application: A Scaffold for Library Synthesis

The primary application of 3-Amino-3-(3-fluorophenyl)propan-1-ol is as a central scaffold for the creation of diverse chemical libraries. The presence of two distinct functional groups, the amine and the alcohol, allows for orthogonal chemical modifications, leading to a wide range of derivatives.

G cluster_amine Amine Modification (R1) cluster_hydroxyl Hydroxyl Modification (R2) scaffold 3-Amino-3-(3-fluorophenyl)propan-1-ol (Core Scaffold) amide N-Acylation (Amides) scaffold->amide sulfonamide N-Sulfonylation (Sulfonamides) scaffold->sulfonamide amine_alkylation N-Alkylation (Secondary/Tertiary Amines) scaffold->amine_alkylation ester O-Esterification (Esters) scaffold->ester ether O-Alkylation (Ethers) scaffold->ether library Diverse Compound Library (Novel Chemical Entities) amide->library sulfonamide->library amine_alkylation->library ester->library ether->library G start Scaffold Selection: 3-Amino-3-(3-fluorophenyl)propan-1-ol library_synthesis Library Synthesis (Amides, Ethers, etc.) start->library_synthesis screening High-Throughput Screening (e.g., Kinase Assay) library_synthesis->screening hits Hit Identification screening->hits hits->library_synthesis Inactive Compounds (Further Diversification) sar Structure-Activity Relationship (SAR) Analysis hits->sar Active Compounds optimization Lead Optimization sar->optimization optimization->library_synthesis Iterative Synthesis candidate Preclinical Candidate optimization->candidate

Sources

Application Notes & Protocols: Investigating 3-Amino-3-(3-fluorophenyl)propan-1-ol for Central Nervous System (CNS) Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 3-Amino-3-(3-fluorophenyl)propan-1-ol, a novel small molecule with potential therapeutic applications in central nervous system (CNS) disorders. We present a structured, multi-tiered approach, commencing with fundamental physicochemical characterization and progressing through in vitro target validation, blood-brain barrier (BBB) permeability assessment, and preliminary in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Introduction: Rationale for Investigation

The phenylpropanolamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroactive compounds. The introduction of a fluorine atom to the phenyl ring, as in 3-Amino-3-(3-fluorophenyl)propan-1-ol, can significantly modulate key drug-like properties. Fluorine's high electronegativity can alter the pKa of the proximal amine, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. These modifications make 3-Amino-3-(3-fluorophenyl)propan-1-ol a compelling candidate for investigation in the context of CNS disorders where modulation of monoamine transporters or receptors is a clinically validated strategy.

Hypothesized Mechanism of Action:

Based on its structural similarity to known monoamine reuptake inhibitors and receptor ligands, we hypothesize that 3-Amino-3-(3-fluorophenyl)propan-1-ol may act as a modulator of key CNS targets such as the serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET), or exhibit affinity for associated G-protein coupled receptors (GPCRs). Its therapeutic potential could lie in addressing disorders characterized by monoaminergic dysregulation, including depression, anxiety, or certain neurodegenerative conditions.

Physicochemical Characterization

Prior to biological evaluation, a thorough understanding of the compound's physicochemical properties is essential for formulation development and interpretation of biological data.

Table 1: Physicochemical Properties of 3-Amino-3-(3-fluorophenyl)propan-1-ol

PropertyMethodExpected Value/ResultSignificance in CNS Drug Discovery
Molecular WeightLC-MS183.21 g/mol Adherence to Lipinski's Rule of 5 for oral bioavailability and BBB permeability.[1]
pKaPotentiometric titration8.5 - 10.0Influences ionization state at physiological pH, affecting solubility and target interaction.
LogP/LogDShake-flask method (octanol/water)1.5 - 3.0Predicts lipophilicity, a key factor in BBB penetration.[1][2]
Aqueous SolubilityHPLC-based method> 50 µg/mL at pH 7.4Crucial for formulation and achieving therapeutic concentrations.
Chemical PurityHPLC-UV, NMR> 98%Ensures that observed biological activity is attributable to the compound of interest.

In Vitro Target Engagement and Functional Assays

The initial phase of biological testing aims to identify and validate the molecular targets of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Primary Target Screening: Radioligand Binding Assays

Objective: To determine the binding affinity of the compound to a panel of CNS targets, including monoamine transporters and receptors.

Protocol:

  • Target Preparation: Utilize commercially available membrane preparations or cell lines expressing the target of interest (e.g., SERT, DAT, NET, 5-HT receptors, dopamine receptors).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target, and varying concentrations of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

  • Incubation: Incubate at a specified temperature and duration to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Detection: Quantify the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays: Neurotransmitter Uptake Assay

Objective: To assess the functional activity of the compound on monoamine transporters.

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing the human SERT, DAT, or NET in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of 3-Amino-3-(3-fluorophenyl)propan-1-ol or a reference inhibitor (e.g., fluoxetine for SERT).

  • Neurotransmitter Addition: Add a radiolabeled neurotransmitter (e.g., [3H]5-HT for SERT) and incubate for a short period.

  • Uptake Termination: Wash the cells rapidly with ice-cold buffer to stop the uptake process.

  • Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Blood-Brain Barrier (BBB) Permeability Assessment

A critical hurdle for any CNS drug candidate is its ability to cross the BBB.[3] An in vitro model provides a high-throughput method for initial screening.[2]

In Vitro BBB Model: Transwell Assay

Objective: To evaluate the ability of 3-Amino-3-(3-fluorophenyl)propan-1-ol to cross a cellular model of the BBB.

Protocol:

  • Model Establishment: Co-culture human brain microvascular endothelial cells (hBMECs) with astrocytes and pericytes on a porous Transwell insert to form a tight monolayer.[3]

  • Barrier Integrity Confirmation: Measure the transendothelial electrical resistance (TEER) to ensure the formation of a tight barrier (>150 Ω x cm²).[4]

  • Permeability Assay:

    • Add 3-Amino-3-(3-fluorophenyl)propan-1-ol to the apical (blood side) chamber.

    • At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (brain side) chamber.

    • Quantify the concentration of the compound in the basolateral samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the BBB model.

Experimental Workflow for In Vitro BBB Permeability Assay

BBB_Workflow cluster_setup Model Setup cluster_assay Permeability Assay cluster_analysis Data Analysis A Seed hBMECs, Astrocytes, and Pericytes on Transwell insert B Culture for 4-7 days A->B C Measure TEER to confirm barrier integrity (>150 Ω·cm²) B->C D Add Compound to Apical Chamber C->D If TEER is optimal E Incubate and Sample from Basolateral Chamber at t=0, 30, 60, 120 min D->E F Quantify Compound Concentration by LC-MS/MS E->F G Calculate Apparent Permeability Coefficient (Papp) F->G

Caption: Workflow for assessing BBB permeability using a Transwell co-culture model.

In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Promising candidates from in vitro studies should be advanced to in vivo models to assess their behavior in a whole-organism system.

Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a rodent model.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing: Administer 3-Amino-3-(3-fluorophenyl)propan-1-ol via intravenous (IV) and oral (PO) routes at a predetermined dose.

  • Sample Collection: Collect blood samples at multiple time points post-dosing. At the final time point, collect brain tissue.

  • Sample Analysis: Determine the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability. The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) are critical for assessing CNS exposure.[2]

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
CL ClearanceRate of drug elimination from the body.
Vd Volume of DistributionThe extent of drug distribution in the body tissues.
t1/2 Half-lifeTime required for the drug concentration to decrease by half.
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation.
Kp Brain-to-Plasma RatioOverall distribution of the drug into the brain.
Kp,uu Unbound Brain-to-Plasma RatioRatio of unbound drug in the brain to unbound drug in plasma; a key indicator of active CNS exposure.
Preliminary Pharmacodynamic (PD) and Behavioral Models

Objective: To establish a relationship between drug concentration at the target site and a pharmacological response, and to assess preliminary efficacy in a relevant animal model of a CNS disorder.

Hypothetical Signaling Pathway

Signaling_Pathway Compound 3-Amino-3-(3-fluorophenyl)propan-1-ol SERT Serotonin Transporter (SERT) Compound->SERT Inhibition Synaptic_Cleft Synaptic Cleft SERT->Synaptic_Cleft Blocks Reuptake Serotonin Increased Synaptic Serotonin Synaptic_Cleft->Serotonin Leads to Receptors 5-HT Receptors Serotonin->Receptors Activates Postsynaptic_Neuron Postsynaptic Neuron Receptors->Postsynaptic_Neuron Signaling Downstream Signaling Cascades Receptors->Signaling Response Therapeutic Response (e.g., Antidepressant Effect) Signaling->Response

Caption: Hypothesized mechanism of action via serotonin transporter (SERT) inhibition.

Protocol: Forced Swim Test (FST) for Antidepressant Activity

  • Animal Model: Use male C57BL/6 mice.

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer 3-Amino-3-(3-fluorophenyl)propan-1-ol, a vehicle control, or a positive control (e.g., imipramine) intraperitoneally 30-60 minutes before the test.

  • Test Procedure:

    • Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.

    • Record the session and score the duration of immobility during the last 4 minutes.

  • Data Analysis: Compare the immobility time between the different treatment groups. A significant decrease in immobility time suggests a potential antidepressant-like effect.

Conclusion and Future Directions

The systematic approach outlined in these application notes provides a robust framework for the initial preclinical evaluation of 3-Amino-3-(3-fluorophenyl)propan-1-ol as a potential therapeutic agent for CNS disorders. Positive outcomes from these studies, particularly strong target engagement, favorable BBB permeability, and efficacy in preliminary behavioral models, would warrant further investigation, including more comprehensive toxicological studies, evaluation in additional disease models, and optimization of the chemical scaffold to enhance desired properties.

References

  • Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1972. [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. [Link]

  • Alavijeh, M. S., Chishty, M., Qaiser, M. Z., & Palmer, A. M. (2005). Drug metabolism and pharmacokinetics, the blood-brain barrier, and central nervous system drug discovery. NeuroRx, 2(4), 554–571. [Link]

  • Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Galla, H. J. (2016). In vitro models of the blood-brain barrier: An overview of commonly used brain endothelial cell culture models and their characterization. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862–890. [Link]

  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de thérapie, 229(2), 327–336. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background. Retrieved from [Link]

  • Aragen. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. Retrieved from [Link]

  • Syncrosome. (n.d.). CNS Preclinical Disease Models - Parkinson & Stroke. Retrieved from [Link]

  • Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]

  • Banks, W. A. (2009). Characteristics of compounds that cross the blood-brain barrier. BMC Neurology, 9(Suppl 1), S3. [Link]

  • Reichel, A., Begley, D. J., & Ermisch, A. (2003). The methodology of in vitro blood-brain barrier research. In The Blood-Brain Barrier and Drug Delivery to the CNS (pp. 107-128). Springer, New York, NY. [Link]

  • Abbott, N. J. (2013). Blood–brain barrier structure and function and the challenges for CNS drug delivery. Journal of Inherited Metabolic Disease, 36(3), 437-449. [Link]

Sources

Application Notes and Protocols for the Neuropharmacological Evaluation of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenylpropanolamine Derivative

The field of neuropharmacology is in a perpetual search for novel chemical entities that can modulate central nervous system (CNS) targets with greater efficacy and improved side-effect profiles. Within this landscape, the phenylpropanolamine scaffold has proven to be a versatile framework for the development of neurologically active agents.[1][2] The introduction of a fluorine atom to the phenyl ring can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to biological targets.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential neuropharmacological applications of 3-Amino-3-(3-fluorophenyl)propan-1-ol . While direct literature on this specific molecule is emerging, its structural similarity to known monoaminergic modulators suggests a compelling hypothesis for its mechanism of action: the inhibition of monoamine oxidase (MAO).[4][5] MAO enzymes are critical in the catabolism of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine), and their inhibition is a clinically validated strategy for the treatment of depression and neurodegenerative disorders.[5][6]

These application notes will, therefore, be centered around the hypothesis that 3-Amino-3-(3-fluorophenyl)propan-1-ol functions as a monoamine oxidase inhibitor (MAOI). We will provide the scientific rationale for this approach, detailed protocols for its in vitro characterization, and in vivo models to assess its potential as a therapeutic agent for CNS disorders.

Scientific Rationale and Mechanistic Hypothesis

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane that play a pivotal role in regulating neurotransmitter levels in the brain.[5][7] Inhibition of these enzymes leads to an increase in the synaptic concentration of monoamines, which is associated with antidepressant and neuroprotective effects.[4][6] Selective inhibitors for MAO-A are primarily used as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's disease.[5][6]

The core structure of 3-Amino-3-(3-fluorophenyl)propan-1-ol, featuring a phenylethylamine backbone, is a common motif in many MAO inhibitors. The fluorine substitution on the phenyl ring can enhance its binding affinity and selectivity for the MAO enzymes.[8] Therefore, the primary hypothesis to be tested is that this compound exhibits inhibitory activity against MAO-A and/or MAO-B.

Hypothesized Signaling Pathway

The proposed mechanism of action involves the inhibition of MAO within the presynaptic neuron, leading to an accumulation of monoamine neurotransmitters in the synaptic cleft and enhanced postsynaptic receptor signaling.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO Monoamine Oxidase (MAO-A/B) MA->MAO Degradation Release Release Vesicle->Release Compound 3-Amino-3-(3-fluorophenyl)propan-1-ol Compound->MAO Inhibition Synaptic_MA Increased Monoamines Release->Synaptic_MA Neurotransmission Receptor Postsynaptic Receptors Synaptic_MA->Receptor Binding Signal Signal Transduction (Therapeutic Effect) Receptor->Signal Activation

Caption: Hypothesized mechanism of MAO inhibition.

In Vitro Characterization: Monoamine Oxidase Inhibition Assays

The initial step in evaluating the neuropharmacological profile of 3-Amino-3-(3-fluorophenyl)propan-1-ol is to determine its inhibitory activity against MAO-A and MAO-B.

Protocol 1: Fluorometric MAO Inhibition Assay

This protocol is adapted from commercially available kits and provides a high-throughput method to screen for MAO inhibitors.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO. In the presence of a peroxidase, the H₂O₂ reacts with a probe to generate a fluorescent product. The fluorescence intensity is proportional to the MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • MAO reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 3-Amino-3-(3-fluorophenyl)propan-1-ol (test compound)

  • Known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 530/585 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of 3-Amino-3-(3-fluorophenyl)propan-1-ol in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Reaction:

    • In each well of the microplate, add 50 µL of the MAO reaction buffer.

    • Add 10 µL of the test compound at various concentrations or the control inhibitor.

    • Add 20 µL of the respective MAO enzyme (MAO-A or MAO-B).

    • Incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • To initiate the reaction, add 20 µL of a substrate/probe mixture (containing p-tyramine, HRP, and the fluorescent probe).

  • Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Parameter Description
Enzyme Source Recombinant human MAO-A and MAO-B for isoform selectivity.
Substrate A non-selective substrate like p-tyramine is suitable for initial screening.
Controls Include a no-enzyme control (background), a no-inhibitor control (100% activity), and a positive control with a known inhibitor for each isoform (Clorgyline for MAO-A, Selegiline for MAO-B).[7][9]
Data Interpretation A low IC₅₀ value indicates potent inhibition. Comparing the IC₅₀ values for MAO-A and MAO-B will reveal the selectivity of the compound.

In Vivo Evaluation: Preclinical Models of Antidepressant and Neuroprotective Activity

Following in vitro characterization, the next crucial step is to assess the efficacy of 3-Amino-3-(3-fluorophenyl)propan-1-ol in established animal models that are predictive of antidepressant and neuroprotective effects in humans.

Protocol 2: Forced Swim Test (FST) in Rodents

The FST is a widely used behavioral model to screen for potential antidepressant drugs.[10][11] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of immobility.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Cylindrical container (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 30 cm (rats) or 15 cm (mice)

  • 3-Amino-3-(3-fluorophenyl)propan-1-ol (test compound)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Positive control (e.g., a known antidepressant like Sertraline)

  • Video recording and analysis software

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the test (e.g., 30-60 minutes).

  • Pre-swim Session (Day 1): Place each animal individually into the water-filled cylinder for a 15-minute adaptation session. This is to ensure that the immobility observed on the test day is not due to novelty.

  • Test Session (Day 2): 24 hours after the pre-swim, place the animals back into the cylinder for a 5-minute test session.[11]

  • Behavioral Scoring: Record the sessions and score the duration of immobility during the last 4 minutes of the 5-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the mean duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time in the test compound group compared to the vehicle group suggests antidepressant-like activity.

Experimental Workflow for In Vivo Studies

InVivo_Workflow start Hypothesis: Compound has antidepressant effects animal_model Animal Model Selection (e.g., Male Sprague-Dawley rats) start->animal_model dose_response Dose-Response Study Design (Vehicle, Compound Doses, Positive Control) animal_model->dose_response behavioral_assay Behavioral Assay (e.g., Forced Swim Test) dose_response->behavioral_assay neurochemical Neurochemical Analysis (Post-mortem brain tissue analysis for monoamine levels) behavioral_assay->neurochemical Optional Follow-up data_analysis Data Analysis and Interpretation behavioral_assay->data_analysis neurochemical->data_analysis conclusion Conclusion on Antidepressant Potential data_analysis->conclusion

Caption: A typical workflow for in vivo antidepressant screening.

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, the following measures should be implemented:

  • Replication: All experiments should be performed with a sufficient number of replicates to ensure statistical power.

  • Blinding: During behavioral scoring and data analysis, the experimenter should be blinded to the treatment conditions to avoid bias.

  • Positive and Negative Controls: The inclusion of vehicle and positive controls is essential to validate the assay and provide a benchmark for the test compound's activity.

  • Dose-Response Relationship: Establishing a clear dose-response relationship strengthens the evidence for a specific pharmacological effect.

  • Orthogonal Assays: If the compound shows activity in the FST, it is advisable to confirm this in another behavioral model, such as the Tail Suspension Test (TST).[10][11]

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a robust framework for the initial neuropharmacological evaluation of 3-Amino-3-(3-fluorophenyl)propan-1-ol. Based on its chemical structure, the hypothesis that it acts as a monoamine oxidase inhibitor is a scientifically sound starting point. The proposed in vitro and in vivo experiments will enable researchers to determine its potency, selectivity, and potential as a novel therapeutic agent for CNS disorders such as depression. Positive results from these initial studies would warrant further investigation into its pharmacokinetic profile, safety, and mechanism of action in more detail.

References

  • BenchChem. (n.d.). In Vivo Experimental Design for Adepren: Application Notes and Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Antidepressant Studies of Thiazesim Hydrochloride.
  • Yadav, R. K., et al. (n.d.). In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation.
  • Slideshare. (n.d.). Evaluation of antidepressants.pptx.
  • Nepal Journals Online. (n.d.). Pharmacological In vivo Test to Evaluate the Antidepressant Activity of Polyherbal Formulation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development.
  • Smolecule. (n.d.). (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Sigma-Aldrich. (n.d.). Monoamine Oxidase (MAO) Inhibitor Screening Kit.
  • (n.d.). (R)-3-Amino-3-phenyl-1-propanol.
  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propan-1-ol.
  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Acubiochem. (n.d.). 3-Amino-3-(4-fluorophenyl)propan-1-ol.
  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • PubMed Central. (n.d.). Prodrug Approaches for CNS Delivery.
  • Sigma-Aldrich. (n.d.). 3-Amino-1-propanol.

Sources

Application Notes & Protocols for the Analytical Determination of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-2026-01-18-001

Subject: Comprehensive Methodologies for the Detection, Quantification, and Chiral Separation of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Abstract

This document provides a detailed guide for the analytical determination of 3-Amino-3-(3-fluorophenyl)propan-1-ol, a key intermediate in pharmaceutical synthesis. Recognizing the compound's structural features—a primary amine, a secondary alcohol, a chiral center, and a fluorinated aromatic ring—this guide presents a multi-platform analytical approach. We will explore protocols for High-Performance Liquid Chromatography (HPLC) with derivatization for sensitive quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and impurity profiling (requiring derivatization), and the strategic use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous identification and quantification. Furthermore, this guide addresses the critical aspect of stereoisomeric purity by detailing a chiral HPLC method for the enantioselective separation of its R and S forms. Each protocol is presented with an in-depth rationale for methodological choices, ensuring scientific robustness and transferability.

Introduction: The Analytical Challenge

3-Amino-3-(3-fluorophenyl)propan-1-ol is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity, concentration, and stereoisomeric integrity directly impact the safety and efficacy of the final drug product. The molecule's polarity, conferred by the amino and hydroxyl groups, and its chirality necessitate tailored analytical strategies. Direct analysis can be challenging due to poor chromatographic retention and low volatility. This guide provides validated starting points for researchers and quality control analysts working with this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a cornerstone technique for the quantification of non-volatile compounds in solution. Due to the lack of a strong chromophore in 3-Amino-3-(3-fluorophenyl)propan-1-ol, derivatization is employed to enhance detectability, particularly for trace-level analysis.

Principle of Derivatization for HPLC

Derivatization chemically modifies the analyte to attach a molecule with high molar absorptivity (for UV-Vis detection) or a fluorophore (for fluorescence detection), significantly improving sensitivity. For primary amines like our target analyte, reagents such as o-phthalaldehyde (OPA) or fluorescamine are highly effective.[1][2]

Experimental Workflow: HPLC with Pre-Column Derivatization

The following workflow outlines the key steps from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_prep Accurately weigh sample and dissolve in Diluent s_deriv Aliquot sample and add OPA/FMOC reagent s_prep->s_deriv s_mix Vortex and incubate (room temperature) s_deriv->s_mix s_inject Inject derivatized sample onto HPLC system s_mix->s_inject s_separate Separation on Reversed-Phase C18 Column s_inject->s_separate s_detect Fluorescence or UV Detection s_separate->s_detect s_integrate Integrate peak area s_detect->s_integrate s_quantify Quantify against a calibration curve s_integrate->s_quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_prep Dissolve sample in anhydrous solvent (e.g., Pyridine) s_deriv Add silylating agent (e.g., MTBSTFA) s_prep->s_deriv s_heat Heat mixture to ensure complete reaction (e.g., 60°C) s_deriv->s_heat s_inject Inject derivatized sample into GC-MS s_heat->s_inject s_separate Separation on a non-polar capillary column s_inject->s_separate s_ionize Electron Ionization (EI) s_separate->s_ionize s_detect Mass Spectrometry Detection s_ionize->s_detect s_spectra Analyze mass spectrum of the derivatized analyte s_detect->s_spectra s_identify Identify impurities based on fragmentation patterns s_spectra->s_identify

Sources

The Strategic Utility of 3-Amino-3-(3-fluorophenyl)propan-1-ol in Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Chiral Building Blocks

In the landscape of modern medicinal chemistry, the quest for drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. The strategic incorporation of fluorine into organic molecules has become a cornerstone of this endeavor. The unique electronic properties of fluorine can profoundly influence a molecule's pKa, metabolic stability, and binding affinity to biological targets. When combined with the stereochemical precision of a chiral scaffold, the resulting building blocks are of immense value. 3-Amino-3-(3-fluorophenyl)propan-1-ol is one such chiral building block, a versatile precursor for a range of complex molecular architectures, most notably in the synthesis of neurokinin 1 (NK1) receptor antagonists. This guide provides an in-depth exploration of its synthesis and application, offering detailed protocols and the scientific rationale behind the methodological choices.

Core Synthetic Strategy: A Two-Step Approach to Enantiopurity

The most reliable and scalable synthesis of enantiomerically pure 3-Amino-3-(3-fluorophenyl)propan-1-ol is achieved through a two-step sequence. This involves an initial Mannich reaction to construct the β-amino ketone backbone, followed by a highly selective asymmetric reduction to establish the chiral center.

Workflow for the Synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Reduction A 3'-Fluoroacetophenone D Mannich Reaction A->D B Formaldehyde B->D C Amine Salt (e.g., NH4Cl) C->D E 3-Amino-1-(3-fluorophenyl)propan-1-one (β-Amino Ketone Precursor) D->E Formation of β-Amino Ketone F 3-Amino-1-(3-fluorophenyl)propan-1-one G Corey-Bakshi-Shibata (CBS) Reduction F->G H (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol (Target Chiral Amino Alcohol) G->H Enantioselective Ketone Reduction

Caption: Synthetic workflow for 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Part 1: Synthesis of the β-Amino Ketone Precursor

The Mannich reaction is a classic and efficient method for the aminoalkylation of a carbon acid.[1][2][3][4] In this context, it provides a direct route to the key β-amino ketone intermediate.

Protocol 1: Synthesis of 3-Amino-1-(3-fluorophenyl)propan-1-one Hydrochloride via Mannich Reaction

This protocol details the three-component condensation of 3'-fluoroacetophenone, formaldehyde (from paraformaldehyde), and ammonium chloride.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3'-Fluoroacetophenone138.1413.8 g0.10
Paraformaldehyde(30.03)n3.3 g~0.11
Ammonium Chloride53.495.9 g0.11
Isopropyl Alcohol60.1050 mL-
Concentrated HCl36.461 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3'-fluoroacetophenone (13.8 g, 0.10 mol), paraformaldehyde (3.3 g, ~0.11 mol), ammonium chloride (5.9 g, 0.11 mol), and isopropyl alcohol (50 mL).

  • Add concentrated hydrochloric acid (1 mL) to the suspension.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete in 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product hydrochloride salt will precipitate.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold isopropyl alcohol (2 x 20 mL).

  • Dry the white solid under vacuum to yield 3-amino-1-(3-fluorophenyl)propan-1-one hydrochloride.

Expected Yield: 70-80%.

Part 2: Asymmetric Reduction to the Chiral Amino Alcohol

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones.[5][6][7][8] The use of a chiral oxazaborolidine catalyst ensures high stereocontrol, leading to the desired enantiomer of the amino alcohol in high enantiomeric excess (ee).

Protocol 2: (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol via CBS Reduction

This protocol describes the asymmetric reduction of the β-amino ketone precursor using a commercially available CBS catalyst.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-1-(3-fluorophenyl)propan-1-one HCl219.6611.0 g0.05
(R)-2-Methyl-CBS-oxazaborolidine (1M in Toluene)-5.0 mL0.005
Borane-dimethyl sulfide complex (BMS)75.973.8 g0.05
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Triethylamine101.197.0 mL0.05
Methanol32.0420 mL-
1M Hydrochloric Acid36.46As needed-
Saturated Sodium Bicarbonate Solution84.01As needed-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend 3-amino-1-(3-fluorophenyl)propan-1-one hydrochloride (11.0 g, 0.05 mol) in anhydrous THF (50 mL).

  • Cool the suspension to 0 °C and add triethylamine (7.0 mL, 0.05 mol) dropwise to liberate the free amine. Stir for 15 minutes.

  • In a separate flame-dried flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1M in Toluene, 5.0 mL, 0.005 mol) and anhydrous THF (20 mL). Cool to 0 °C.

  • To the catalyst solution, add borane-dimethyl sulfide complex (3.8 g, 0.05 mol) dropwise.

  • Slowly transfer the free amine solution from the first flask to the catalyst/BMS mixture via cannula, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by the slow, dropwise addition of methanol (20 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 1M HCl (50 mL) and stir for 30 minutes. Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove boron-containing byproducts.

  • Cool the aqueous layer to 0 °C and basify to pH >12 with 2M NaOH.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol.

Quantitative Data for CBS Reduction of Analogous β-Amino Ketones:

SubstrateCatalystYield (%)Enantiomeric Excess (ee, %)
3-Amino-1-phenylpropan-1-one(R)-CBS>90>95
3-Amino-1-(4-chlorophenyl)propan-1-one(R)-CBS~88>96
3-Amino-1-(furan-3-yl)propan-1-one(R)-CBS~85>97

Data is representative of typical results found in the literature for similar substrates.[9]

Application in the Synthesis of Neurokinin 1 (NK1) Receptor Antagonists

Chiral amino alcohols like 3-Amino-3-(3-fluorophenyl)propan-1-ol are key precursors for the synthesis of morpholine-containing structures, which are central to a class of drugs known as NK1 receptor antagonists.[10][11] Aprepitant, a clinically used antiemetic, is a prime example. The morpholine ring is typically formed through the cyclization of an N-substituted amino alcohol.

Application Workflow: Synthesis of a Morpholine Core

G A (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol B N-Alkylation with Chloroacetyl Chloride A->B C N-(3-(3-fluorophenyl)-3-hydroxypropyl)-2-chloroacetamide B->C D Intramolecular Cyclization (Base-mediated) C->D E 5-(3-Fluorophenyl)morpholin-3-one D->E F Reduction (e.g., with BH3) E->F G 3-(3-Fluorophenyl)morpholine (Core for NK1 Antagonists) F->G Formation of Morpholine Ring

Caption: General workflow for the synthesis of a fluorinated morpholine core.

Protocol 3: Synthesis of 3-(3-Fluorophenyl)morpholine (Illustrative)

This protocol outlines a general, two-step procedure for the formation of the morpholine ring, a common step in the synthesis of Aprepitant analogues.[12]

Materials:

ReagentMolar Mass ( g/mol )
(S)-3-Amino-3-(3-fluorophenyl)propan-1-ol183.22
Chloroacetyl chloride112.94
Sodium hydroxide40.00
Dichloromethane (DCM)84.93
Isopropyl alcohol (IPA)60.10
Borane-THF complex (1M in THF)-

Procedure:

Step 1: N-Acetylation and Cyclization to the Morpholinone

  • Dissolve (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol in a biphasic mixture of DCM and aqueous NaOH at 0 °C.

  • Add chloroacetyl chloride dropwise, maintaining the temperature and pH.

  • After the reaction is complete (monitored by TLC), separate the organic layer.

  • Treat the crude chloroacetamide intermediate with a base such as potassium hydroxide in IPA to effect intramolecular cyclization to 5-(3-fluorophenyl)morpholin-3-one.

  • Isolate and purify the morpholinone by crystallization or chromatography.

Step 2: Reduction to the Morpholine

  • Dissolve the purified 5-(3-fluorophenyl)morpholin-3-one in anhydrous THF under an inert atmosphere.

  • Add borane-THF complex dropwise at 0 °C.

  • Heat the reaction to reflux for several hours until the reduction is complete (monitored by TLC).

  • Carefully quench the reaction with methanol at 0 °C, followed by acidic workup (e.g., with HCl).

  • Basify the aqueous layer and extract the product, 3-(3-fluorophenyl)morpholine, with an organic solvent.

  • Purify the final product by distillation or chromatography.

Conclusion

3-Amino-3-(3-fluorophenyl)propan-1-ol stands as a testament to the power of combining fluorine chemistry with asymmetric synthesis. Its preparation, accessible through well-established and scalable methods like the Mannich reaction and CBS reduction, provides a reliable source of this valuable chiral building block. Its direct applicability in the synthesis of complex heterocyclic structures, such as the morpholine core of NK1 receptor antagonists, underscores its importance for researchers, scientists, and drug development professionals. The protocols and strategies outlined in this guide are intended to provide a solid foundation for the synthesis and utilization of this versatile precursor in the ongoing pursuit of novel and improved therapeutic agents.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK-1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]

  • Zhao, M. M., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743–6747. [Link]

  • Itsuno, S., et al. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (7), 315-317. [Link]

  • Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a study of its mechanism and its application in the field of heterocyclic chemistry. Tetrahedron, 46(6), 1791-1837. [Link]

  • Adams, R., & Averill, S. J. (1923). The Mannich Reaction. I. The Condensation of Formaldehyde, Ammonia and Ketones. Journal of the American Chemical Society, 45(6), 1540-1547. [Link]

  • Wikipedia. (n.d.). Mannich reaction. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • ResearchGate. (2018). Example of intramolecular cyclization for morpholine ring formation. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 10(11), 2263–2266. [Link]

Sources

Application Notes & Protocols for Assay Development with 3-Amino-3-(3-fluorophenyl)propan-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing assays to characterize the biological activity of 3-Amino-3-(3-fluorophenyl)propan-1-ol and structurally related compounds. While specific biological targets for this molecule are not extensively documented in publicly available literature, its arylpropanolamine scaffold is a common feature in pharmacologically active agents, particularly those targeting monoamine transporters and G-protein coupled receptors (GPCRs). This guide, therefore, presents a logical and scientifically rigorous framework for the initial screening and characterization of this compound class against these high-value target families. The protocols herein are designed to be robust and self-validating, providing a solid foundation for hit identification and lead optimization efforts.

Introduction: The Therapeutic Potential of the Arylpropanolamine Scaffold

The 3-amino-3-arylpropan-1-ol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a fluorine atom on the phenyl ring, as in 3-Amino-3-(3-fluorophenyl)propan-1-ol, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, target affinity, and selectivity.[1] Given these characteristics, it is plausible that 3-Amino-3-(3-fluorophenyl)propan-1-ol and its analogs may interact with key players in neurotransmission, such as monoamine transporters (e.g., SERT, NET, DAT) or various G-protein coupled receptors.

This guide outlines detailed protocols for a tiered screening approach, starting with primary assays to identify potential interactions with these target classes, followed by more complex secondary and functional assays to elucidate the mechanism of action.

Tier 1: Primary Screening for Monoamine Transporter Inhibition

Monoamine transporters are critical regulators of neurotransmitter levels in the synaptic cleft and are major targets for antidepressants and other psychotropic drugs.[2][3][4] A fluorescence-based neurotransmitter transporter uptake assay is a robust and high-throughput method for initial screening.[2][3][5]

Fluorescence-Based Neurotransmitter Transporter Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a fluorescent substrate that mimics the natural neurotransmitters (serotonin, norepinephrine, and dopamine) into cells expressing the respective transporters (SERT, NET, DAT).[2][3][5]

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Seed HEK293 cells expressing SERT, NET, or DAT overnight Incubate overnight prep_cells->overnight add_compound Add 3-Amino-3-(3-fluorophenyl)propan-1-ol (or other test compounds) overnight->add_compound add_dye Add fluorescent substrate and masking dye mixture add_compound->add_dye incubate_read Incubate and read fluorescence (kinetic or endpoint) add_dye->incubate_read plot_data Plot fluorescence vs. concentration incubate_read->plot_data calc_ic50 Calculate IC50 values plot_data->calc_ic50

Caption: Workflow for the fluorescence-based neurotransmitter transporter uptake assay.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human SERT, NET, or DAT in appropriate media.

    • Seed cells into 96- or 384-well black-walled, clear-bottom microplates at a pre-optimized density.[2]

    • Incubate overnight to allow for cell adherence.

  • Compound Preparation:

    • Prepare a stock solution of 3-Amino-3-(3-fluorophenyl)propan-1-ol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a concentration range for testing (e.g., 10-point, 3-fold dilutions).

  • Assay Procedure:

    • Wash the cells with a suitable assay buffer.

    • Add the diluted test compounds to the respective wells. Include vehicle-only controls and a known inhibitor as a positive control.

    • Prepare the fluorescent substrate and masking dye mixture according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[3][4][6]

    • Add the substrate/dye mixture to all wells.

    • Immediately place the plate in a fluorescence microplate reader capable of bottom-read measurements.

    • Read the fluorescence intensity either kinetically over a set period or as an endpoint measurement.[2][3]

  • Data Analysis:

    • For endpoint assays, subtract the background fluorescence from all wells.

    • Normalize the data to the vehicle control (100% activity) and a saturating concentration of a known inhibitor (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description Example Value
Cell Line HEK293 expressing hSERT, hNET, or hDAT-
Plate Format 96- or 384-well, black-walled, clear-bottom-
Compound Conc. 10-point, 3-fold serial dilution0.1 nM - 2 µM
Fluorescence Reading Bottom-read, kinetic or endpointEx/Em appropriate for dye
Data Analysis Four-parameter logistic fitIC50 determination

Tier 2: Radioligand Binding Assays for Target Affinity

Should the primary screen indicate potential activity, radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific transporter or receptor.[7][8] These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.[7]

Competitive Radioligand Binding Assay

This protocol describes a filtration-based binding assay using cell membranes expressing the target of interest.

G cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_separation Separation & Counting homogenize Homogenize cells expressing target centrifuge Centrifuge to pellet membranes homogenize->centrifuge resuspend Resuspend in assay buffer centrifuge->resuspend mix_reagents Incubate membranes, radioligand, and test compound resuspend->mix_reagents equilibrate Allow to reach equilibrium mix_reagents->equilibrate filter Rapid filtration over GF/C filters equilibrate->filter wash Wash to remove unbound ligand filter->wash scint_count Scintillation counting wash->scint_count Data Analysis (Ki calculation) Data Analysis (Ki calculation) scint_count->Data Analysis (Ki calculation)

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Harvest cells expressing the target transporter or receptor.

    • Homogenize the cells in a cold lysis buffer.[9]

    • Centrifuge the homogenate to pellet the cell membranes.[9]

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).[9]

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT), and varying concentrations of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known non-radioactive ligand).

  • Incubation and Filtration:

    • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.[9]

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.[7][9]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting and Data Analysis:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Parameter Description Example (SERT Assay)
Target Source Cell membranes expressing hSERT-
Radioligand High-affinity, specific ligand[³H]-citalopram
Separation Method Rapid vacuum filtrationGF/C filters
Detection Scintillation counting-
Data Analysis Cheng-Prusoff equationKi determination

Tier 3: Functional Assays for GPCR Allosteric Modulation

The arylpropanolamine scaffold is also present in compounds that act as allosteric modulators of GPCRs.[10][11] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (where the endogenous ligand binds), offering the potential for greater subtype selectivity and a more nuanced modulation of receptor signaling.[10][12]

Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR-Effector Interaction

BRET assays can monitor the interaction between a GPCR and its downstream signaling partners, such as G-proteins or β-arrestins, in live cells.[10][13] This provides a dynamic and quantitative measure of receptor activation or inhibition.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis transfect Co-transfect cells with GPCR-Rluc8 and G-protein-GFP2 plate_cells Plate cells in microplates transfect->plate_cells add_compound Add test compound (allosteric modulator) plate_cells->add_compound add_agonist Add orthosteric agonist add_compound->add_agonist add_substrate Add luciferase substrate add_agonist->add_substrate read_bret Read luminescence at two wavelengths add_substrate->read_bret calc_ratio Calculate BRET ratio read_bret->calc_ratio plot_curve Plot BRET ratio vs. agonist concentration calc_ratio->plot_curve determine_ec50 Determine EC50 shift plot_curve->determine_ec50

Caption: Workflow for a BRET assay to detect GPCR allosteric modulation.

  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293T) with plasmids encoding the GPCR of interest fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and a downstream effector (e.g., a G-protein subunit or β-arrestin) fused to a BRET acceptor (e.g., Green Fluorescent Protein, GFP2).[13]

    • Plate the transfected cells into white, opaque microplates suitable for luminescence measurements.

  • Assay Procedure:

    • Wash the cells with an appropriate assay buffer.

    • Add 3-Amino-3-(3-fluorophenyl)propan-1-ol at various concentrations to the wells.

    • Add a sub-maximal concentration (e.g., EC20) of a known orthosteric agonist for the GPCR.

    • Add the luciferase substrate (e.g., coelenterazine h).

    • Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • A positive allosteric modulator (PAM) will increase the BRET signal in the presence of the agonist, while a negative allosteric modulator (NAM) will decrease it.

    • To further characterize the allosteric effect, perform a full agonist dose-response curve in the presence and absence of the test compound. A PAM will cause a leftward shift in the agonist's EC50, while a NAM will cause a rightward shift.

Parameter Description Example
System Live cells co-expressing tagged GPCR and effectorHEK293T with GPCR-Rluc8 and β-arrestin-GFP2
Detection Bioluminescence Resonance Energy TransferBRET ratio calculation
Readout Modulation of orthosteric agonist potency (EC50)-
Compound Class Positive/Negative Allosteric Modulators (PAMs/NAMs)-

Conclusion and Future Directions

This guide provides a structured and experimentally sound approach to begin characterizing the biological activity of 3-Amino-3-(3-fluorophenyl)propan-1-ol. By systematically applying these assays, researchers can efficiently determine if this compound or its analogs interact with monoamine transporters or GPCRs, and if so, elucidate their affinity and functional effects. Positive hits from these screens would warrant further investigation, including selectivity profiling against a broader panel of transporters and receptors, and evaluation in more complex cell-based or tissue models. The methodologies described herein represent the foundational steps in the journey of drug discovery and development for this promising chemical scaffold.

References

  • Kassinos, M., Jones, P., et al. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. [Link]

  • Biocompare. Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Biocompare.com. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • PubMed. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Medicalexpo. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • PubMed. Radioligand Binding Methods: Practical Guide and Tips. PubMed. [Link]

  • Springer Nature Experiments. Radioligand Binding Studies. Springer Nature. [Link]

  • Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • National Institutes of Health. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. [Link]

  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. [Link]

  • BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]

  • Drug Target Review. Case study: Identifying allosteric modulators for GPCRs. Drug Target Review. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • PubMed. Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • ResearchGate. Designing allosteric modulators to change GPCR G protein subtype selectivity. ResearchGate. [Link]

  • National Institutes of Health. Drug Design Strategies for GPCR Allosteric Modulators. PMC. [Link]

  • YouTube. Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. [Link]

  • PubChem. 3-Amino-3-(3-fluorophenyl)propan-1-ol. PubChem. [Link]

  • Google Patents. EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
  • PubChem. 3-Amino-3-(2-aminophenyl)propan-1-ol. PubChem. [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]

  • Dana Bioscience. (3S)-3-amino-3-(2-bromo-4-fluorophenyl)propan-1-ol 1g. Dana Bioscience. [Link]

  • Google Patents. CN104610074A - Preparation method of 3-amino-1,2-propanediol.
  • PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. PubChem. [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

3-Amino-3-(3-fluorophenyl)propan-1-ol is a novel small molecule belonging to the phenylpropylamine structural class. While direct in vivo studies on this specific compound are not yet prevalent in published literature, its core structure—a phenylpropylamine backbone with a fluorine substitution at the meta-position of the phenyl ring—provides a strong basis for hypothesizing its biological activity.

This compound is a structural analog of more extensively studied psychoactive substances, particularly fluorinated phenethylamines and cathinones. The most relevant comparator is 3-Fluorophenmetrazine (3-FPM) , a derivative of phenmetrazine known to act as a potent norepinephrine-dopamine releasing agent[1][2][3]. Like 3-FPM, 3-Amino-3-(3-fluorophenyl)propan-1-ol is hypothesized to interact with monoamine transporters, potentially acting as a substrate and releaser rather than a reuptake inhibitor[2][4]. The presence of a fluorine atom can significantly alter metabolic stability, blood-brain barrier penetration, and receptor binding affinity compared to its non-fluorinated counterparts, a phenomenon observed in other CNS-active compounds[5].

These application notes provide a comprehensive framework for the initial in vivo characterization of 3-Amino-3-(3-fluorophenyl)propan-1-ol in rodent models. The protocols are designed to systematically evaluate its pharmacokinetics, pharmacodynamics, and abuse potential, guiding researchers from initial safety assessments to complex behavioral paradigms.

Hypothesized Mechanism of Action (MoA)

Based on its structural similarity to 3-FPM, the primary hypothesized MoA is the modulation of the dopamine transporter (DAT) and norepinephrine transporter (NET). The compound is predicted to act as a substrate for these transporters, inducing non-vesicular reverse transport (efflux) of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft. Its effect on the serotonin transporter (SERT) is predicted to be substantially lower[2][3][4].

Hypothesized_MoA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Packaging DA_cyto Cytosolic Dopamine (DA) DA_cyto->VMAT2 DAT Dopamine Transporter (DAT) DAT->DA_cyto DA_synapse Extracellular Dopamine DAT->DA_synapse NET Norepinephrine Transporter (NET) Compound 3-Amino-3-(3-fluorophenyl) propan-1-ol Compound->DAT Substrate Interaction Compound->NET Substrate Interaction D_Receptor Dopamine Receptors DA_synapse->D_Receptor Binding & Activation Signal\nTransduction Signal Transduction D_Receptor->Signal\nTransduction Cellular Response

Caption: Hypothesized mechanism of 3-Amino-3-(3-fluorophenyl)propan-1-ol at the dopaminergic synapse.

Overall In Vivo Experimental Workflow

A structured, phased approach is critical for characterizing a novel compound. This workflow ensures that foundational safety and pharmacokinetic data are established before proceeding to more resource-intensive behavioral studies. This approach minimizes animal use and maximizes data quality, aligning with the 3Rs principles (Replacement, Reduction, Refinement).

Experimental_Workflow cluster_phase1 Phase 1: Foundational Assessment cluster_phase2 Phase 2: Pharmacodynamic & Initial Behavioral Screening cluster_phase3 Phase 3: Advanced Behavioral Modeling (Abuse Liability) cluster_phase4 Phase 4: Mechanistic & Off-Target Studies p1_start Compound Synthesis & QC p1_mtd Protocol 1: Maximum Tolerated Dose (MTD) & Acute Toxicity p1_start->p1_mtd p1_pk Protocol 2: Single-Dose Pharmacokinetics (PK) p1_mtd->p1_pk Determine safe dose range p2_loco Protocol 3: Locomotor Activity (Stimulant Effects) p1_pk->p2_loco Inform dose selection p2_cpp Protocol 4: Conditioned Place Preference (Reward/Aversion) p2_loco->p2_cpp Confirm CNS activity p3_sa Protocol 5: Intravenous Self-Administration (Reinforcing Properties) p2_cpp->p3_sa Evidence of rewarding properties p3_reinstatement Reinstatement Modeling (Relapse Potential) p3_sa->p3_reinstatement p4_microdialysis In Vivo Microdialysis (Neurotransmitter Levels) p3_sa->p4_microdialysis Confirm MoA in vivo end_node Comprehensive Preclinical Profile p3_reinstatement->end_node p4_receptor Receptor Occupancy (e.g., PET Imaging) p4_microdialysis->p4_receptor p4_receptor->end_node

Caption: Phased experimental workflow for in vivo characterization of a novel psychoactive compound.

Animal Model Selection

The choice of animal model is fundamental to the translational relevance of the study.[6] Both mice and rats are suitable, with specific advantages for different assays.

  • Rats (e.g., Sprague-Dawley, Wistar): Generally preferred for studies requiring surgical instrumentation (e.g., intravenous catheters for self-administration, microdialysis probes) and frequent blood sampling for pharmacokinetics due to their larger size.[7] Their behavioral repertoire is well-characterized for addiction-related studies.[8][9]

  • Mice (e.g., C57BL/6J): Offer advantages for high-throughput screening (e.g., locomotor activity) and studies requiring genetic modification. They are more cost-effective for large-scale studies.

For the initial characterization outlined here, male Sprague-Dawley rats (8-10 weeks old) are recommended as a robust and well-validated model system.[5]

Detailed Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) and Acute Toxicity

Objective: To determine the single-dose safety profile of the compound and identify the highest dose that can be administered without causing significant overt toxicity. This is a critical first step to inform dose selection for all subsequent studies.

Methodology:

  • Animal Allocation: Assign male Sprague-Dawley rats (n=3-5 per group) to several dose groups and one vehicle control group.

  • Dose Selection: Based on in vitro potency or data from analogous compounds, select a wide range of doses (e.g., 1, 3, 10, 30, 100 mg/kg). A logarithmic dose progression is standard.

  • Compound Administration: Administer the compound via the intended route for subsequent studies (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage (p.o.)). The vehicle should be a well-tolerated solution (e.g., 0.9% saline, 5% DMSO/5% Tween-80 in saline).

  • Observation Period: Monitor animals continuously for the first 4 hours post-administration and then at regular intervals for up to 72 hours.

  • Endpoints: Record clinical signs of toxicity, including but not limited to: changes in posture or gait, stereotypy, tremors, convulsions, changes in respiration, and mortality. Record body weight at baseline and at the end of the observation period.

  • Data Analysis: The MTD is defined as the highest dose at which no more than 10% body weight loss is observed and no mortality or severe clinical signs of distress occur.

Dose Group (mg/kg, i.p.)Vehicle131030100
n 555555
Key Observations NormalNormalIncreased locomotionStereotypy, hyperlocomotionSevere stereotypy, tremorsConvulsions, 1/5 mortality
Body Weight Change (72h) +2%+1.5%+1%-2%-8%-18% (survivors)
Conclusion -Well-toleratedWell-toleratedToleratedSigns of toxicityExceeds MTD
Hypothetical MTD Data Summary. The MTD would be established around 10-30 mg/kg.
Protocol 2: Single-Dose Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration. This is essential for understanding its time-course of action and establishing a rational dosing regimen for behavioral studies.

Expertise & Causality: This study is often performed in cannulated animals (e.g., with a jugular vein catheter) to allow for serial blood sampling from the same animal, which reduces animal numbers and inter-animal variability. If cannulation is not feasible, a sparse sampling method with terminal bleeds at each time point can be used.

Methodology:

  • Animal Preparation: Use male Sprague-Dawley rats (n=3-4 per time point or per animal if cannulated).

  • Compound Administration: Administer a single, well-tolerated dose (e.g., 5 or 10 mg/kg, i.p.) determined from the MTD study.

  • Sample Collection: Collect blood samples (approx. 100-200 µL) into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). If brain concentrations are desired, a separate cohort of animals must be euthanized at each time point for tissue collection.[5]

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma and brain tissue at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and any predicted major metabolites in plasma and brain homogenates. Studies on 3-FPM in rats identified aryl hydroxylated metabolites, which could be relevant here.[2]

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

PK ParameterDefinitionHypothetical Value
Tmax Time to reach maximum plasma concentration0.5 hours
Cmax Maximum observed plasma concentration850 ng/mL
AUC(0-inf) Area under the concentration-time curve3200 ng*h/mL
Elimination half-life3.5 hours
Brain:Plasma Ratio Ratio of compound concentration in brain vs. plasma at Tmax2.5 : 1
Hypothetical Pharmacokinetic Parameters. A high brain-to-plasma ratio would confirm CNS penetration.
Protocol 3: Locomotor Activity Assessment

Objective: To assess the compound's effect on spontaneous motor activity. An increase in locomotion is a hallmark of psychostimulant drugs that act on the dopamine system.[10]

Methodology:

  • Apparatus: Use standard open-field arenas equipped with automated photobeam tracking systems.

  • Habituation: Place rats in the arenas for 30-60 minutes to allow them to habituate and for activity to decline to a stable baseline.

  • Compound Administration: Remove animals, administer the compound or vehicle (i.p. or s.c.), and immediately return them to the arenas.

  • Dose Selection: Use a dose-response design with at least three active doses (e.g., 1, 3, 10 mg/kg) selected based on MTD and PK data, plus a vehicle control.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) in 5- or 10-minute bins for 1-2 hours.

  • Data Analysis: Analyze the data using a two-way ANOVA (Treatment x Time) with post-hoc tests to compare dose groups to the vehicle control at each time point. A significant increase in distance traveled relative to the vehicle group indicates a stimulant-like effect.

Protocol 4: Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of the compound. CPP is a standard model to assess the abuse potential of a novel substance.[10] In this paradigm, the rewarding effects of a drug become associated with a specific environment.

Methodology:

  • Apparatus: Use a three-chamber CPP box with two larger conditioning chambers (distinguished by visual and tactile cues) and a smaller neutral start chamber in the middle.

  • Phase 1: Pre-Test (Baseline Preference): Place each rat in the central chamber and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial bias. Animals showing a strong unconditioned preference for one side (>65-70%) are often excluded.

  • Phase 2: Conditioning (4-8 days):

    • Drug Pairing: On drug conditioning days, administer the compound (e.g., 3 mg/kg) and confine the animal to its initially non-preferred side for 30 minutes.

    • Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to its initially preferred side for 30 minutes. This counter-balancing design is crucial for validity.

  • Phase 3: Post-Test (Preference Test): The day after the last conditioning session, place the animal (in a drug-free state) back in the central chamber and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber.

  • Data Analysis: Calculate a preference score (Time on drug-paired side post-test minus Time on drug-paired side pre-test). A significant increase in time spent on the drug-paired side indicates that the compound has rewarding properties. Use a paired t-test or ANOVA to determine statistical significance.

Protocol 5: Intravenous Self-Administration (IVSA)

Objective: To determine if the compound has reinforcing properties, which is considered the gold standard for assessing abuse liability.[6][7] This model tests whether an animal will learn to perform an action (e.g., press a lever) to receive a drug infusion.

Expertise & Causality: This is a technically demanding protocol requiring aseptic surgery and careful animal husbandry. Rats are preferred over mice due to the ease of chronic intravenous catheterization.[7] The fixed-ratio (FR) schedule is the simplest and most common for initial acquisition.

Methodology:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. The catheter is externalized on the back between the scapulae. Allow 5-7 days for recovery.

  • Apparatus: Use standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to the rat's catheter.

  • Acquisition Phase (FR-1 Schedule):

    • Place the rat in the chamber for daily 2-hour sessions.

    • A press on the "active" lever results in a brief intravenous infusion of the drug (e.g., 0.1 mg/kg/infusion) and the presentation of a discrete cue (e.g., a light above the lever).

    • A press on the "inactive" lever has no programmed consequence.

    • Acquisition is typically considered stable when the animal shows a clear preference for the active lever over the inactive lever and maintains a consistent number of infusions per session for several consecutive days.

  • Dose-Response Curve: Once responding is stable, test different unit doses of the drug (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) to generate a dose-response curve. Typically, this curve is inverted-U shaped.

  • Data Analysis: The primary endpoint is the number of infusions earned per session. A significantly higher number of responses on the active lever compared to the inactive lever demonstrates that the compound is a positive reinforcer.

Conclusion

This document provides a strategic and methodologically sound framework for the initial in vivo evaluation of 3-Amino-3-(3-fluorophenyl)propan-1-ol. By systematically progressing from foundational safety and PK studies to robust behavioral paradigms like CPP and IVSA, researchers can build a comprehensive preclinical profile of this novel compound. The insights gained will be crucial for understanding its potential as a CNS-active agent and for making informed decisions regarding its future development.

References

  • National Research Council (US) Committee on Guidelines for the Use of Animals in Neuroscience and Behavioral Research. (2003). Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society . In Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. National Academies Press (US). Available at: [Link]

  • World Health Organization. (2016). 3-fluorophenmetrazine . Expert Committee on Drug Dependence Information Repository. Available at: [Link]

  • World Health Organization. (2016). Critical Review Report: 3-FLUOROPHENMETRAZINE . Thirty-eighth Meeting of the Expert Committee on Drug Dependence. Available at: [Link]

  • Wikipedia. 3-Fluorophenmetrazine . Available at: [Link]

  • Mayer, F. P., et al. (2016). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family . Neuropharmacology, 112, 133-140. Available at: [Link]

  • Hays, P. A., et al. (2017). Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700 . Journal of Analytical Toxicology, 41(6), 549–553. Available at: [Link]

  • Thorn, K., et al. (2020). Nonhuman Animal Models of Substance Use Disorders: Translational Value and Utility to Basic Science . ILAR Journal, 61(1-2), 14–37. Available at: [Link]

  • Caprioli, D., et al. (2019). Understanding Addiction Using Animal Models . Frontiers in Behavioral Neuroscience, 13, 132. Available at: [Link]

  • Spanagel, R. (2017). Animal models of addiction . Dialogues in Clinical Neuroscience, 19(3), 247–258. Available at: [Link]

  • Venniro, M., et al. (2020). Animal Models of the Behavioral Symptoms of Substance Use Disorders . Current Topics in Behavioral Neurosciences, 45, 281–316. Available at: [Link]

  • Charlon, C., et al. (1986). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat] . Il Farmaco; edizione scientifica, 41(8), 586-96. Available at: [Link]

  • He, Q., et al. (2024). MDMA enhances empathy-like behaviors in mice via 5-HT release in the nucleus accumbens . Science Advances, 10(17), eadl6554. Available at: [Link]

  • Kirkpatrick, M. G., et al. (2017). The Prosocial Effects of 3,4-methylenedioxymethamphetamine (MDMA): Controlled Studies in Humans and Laboratory Animals . Neuroscience & Biobehavioral Reviews, 83, 313–324. Available at: [Link]

  • Welter, M., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human... . Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495. Available at: [Link]

  • Sprague, J. E., et al. (2024). In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats . Archives of Toxicology. Available at: [Link]

  • Herian, M., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging . Cancers, 13(23), 6033. Available at: [Link]

Sources

Application Note: High-Throughput Screening Strategies for the Novel Compound 3-Amino-3-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Unknown with a Novel Chemical Entity

The journey of drug discovery often begins with a single, novel molecule. 3-Amino-3-(3-fluorophenyl)propan-1-ol represents such a starting point—a chemical entity with potential therapeutic value, yet an unknown mechanism of action. When the specific biological target of a compound is not known, a target-based discovery approach is not feasible.[1][2] Instead, we turn to phenotypic screening, an empirical strategy that identifies substances altering the phenotype of a cell or organism in a desired manner.[3][4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to systematically approach the high-throughput screening (HTS) of 3-Amino-3-(3-fluorophenyl)propan-1-ol to uncover its biological activities.

Historically, phenotypic screening has been the foundation for the discovery of many first-in-class drugs, as it allows for the unbiased identification of a compound's molecular mechanism of action.[1][5] Our strategy will, therefore, be to first cast a wide net with a robust primary assay to identify any general cellular activity, followed by more focused secondary assays to begin elucidating the specific pathways involved.

Part 1: Foundational Steps - Compound Management and Quality Control

The success of any HTS campaign is critically dependent on the integrity of the compound and the quality of the assay. Before initiating large-scale screening, meticulous compound management and assay validation are paramount.

Compound Handling and Solubility

Proper handling and storage are essential to maintain the integrity of 3-Amino-3-(3-fluorophenyl)propan-1-ol.[6] The first experimental step is to determine its solubility in a range of solvents compatible with biological assays, most commonly dimethyl sulfoxide (DMSO).

Protocol: Solubility Assessment

  • Prepare a saturated solution of 3-Amino-3-(3-fluorophenyl)propan-1-ol in 100% DMSO.

  • Serially dilute this solution in both DMSO and aqueous buffer (e.g., phosphate-buffered saline, PBS) to identify the concentration at which precipitation occurs.

  • Visually inspect for precipitation and, if possible, use a nephelometer for quantitative assessment.

  • Based on this, prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock will be used for subsequent serial dilutions.

Assay-Ready Plate Preparation

For HTS, compounds are typically dispensed into multi-well plates (e.g., 384-well) to create an "assay-ready" library.[7][8]

Protocol: Preparation of Assay-Ready Plates

  • Using an acoustic liquid handler or a pin tool, dispense nanoliter volumes of the 3-Amino-3-(3-fluorophenyl)propan-1-ol stock solution and a library of other control compounds into 384-well plates.

  • For quantitative HTS (qHTS), prepare a series of plates where each compound is present in a concentration gradient (e.g., a 7-point dilution series).[7] This approach provides concentration-response curves in the primary screen, minimizing false positives.[7]

  • Seal the plates and store them under appropriate conditions (e.g., -20°C or -80°C in a desiccated environment) until use.[9]

Part 2: The Screening Cascade - From Broad Phenotype to Specific Pathways

Our screening strategy follows a logical cascade, starting with a broad assessment of cellular impact and progressively narrowing the focus to identify a specific mechanism of action.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screen cluster_secondary Phase 3: Hit Confirmation & Secondary Screen cluster_followup Phase 4: Follow-up Compound 3-Amino-3-(3-fluorophenyl)propan-1-ol Solubility Solubility Testing Compound->Solubility Stock DMSO Stock Solution Solubility->Stock AssayReady Assay-Ready Plates Stock->AssayReady PrimaryScreen Primary HTS: Cell Viability Assay (e.g., CellTiter-Glo) AssayReady->PrimaryScreen DataAnalysis1 Data Analysis: Calculate Z-Score, Define Hit PrimaryScreen->DataAnalysis1 HitConfirmation Hit Confirmation: Re-test in Primary Assay DataAnalysis1->HitConfirmation CounterScreen Counter-Screen: (e.g., Luciferase Inhibition Assay) HitConfirmation->CounterScreen SecondaryScreen Secondary HTS: Reporter Gene Assay (e.g., NF-κB Pathway) HitConfirmation->SecondaryScreen SAR Structure-Activity Relationship (SAR) SecondaryScreen->SAR MOA Mechanism of Action (MOA) Studies SecondaryScreen->MOA

Caption: High-Throughput Screening Workflow for a Novel Compound.

Primary Screen: Assessing General Cytotoxicity and Viability

The initial screen should be robust, reproducible, and cost-effective. A cell viability assay is an excellent choice as it provides a fundamental measure of a compound's biological activity. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS method that determines the number of viable cells by quantifying ATP, an indicator of metabolically active cells.[10][11][12]

Protocol: CellTiter-Glo® Viability Assay (384-well format)

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general screening, or a disease-relevant cell line) into 384-well white, clear-bottom plates at a pre-optimized density (e.g., 5,000 cells/well in 25 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Transfer 25-50 nL of 3-Amino-3-(3-fluorophenyl)propan-1-ol from the assay-ready plates to the cell plates using an acoustic dispenser. Include positive (e.g., a known cytotoxic agent like staurosporine) and negative (DMSO vehicle) controls on each plate.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plates to room temperature for 30 minutes.[12] Add 25 µL of CellTiter-Glo® reagent to each well.[13]

  • Signal Development: Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP and thus to the number of viable cells.[11]

Data Analysis and Hit Selection

Assay Quality Control: Before analyzing the compound data, the quality of the assay must be verified for each plate. The Z-factor is a statistical measure of the separation between the positive and negative controls and is used to validate the quality of an HTS assay.[14][15][16]

  • Z-Factor Calculation:

    
    
    where 
    
    
    
    and
    
    
    are the mean and standard deviation of the positive control, and
    
    
    and
    
    
    are for the negative control.
Z-Factor ValueAssay Quality Interpretation
> 0.5An excellent assay, suitable for HTS.[15]
0 to 0.5A marginal assay, may require optimization.[15]
< 0The assay is not suitable for screening.[15]

Hit Identification: A "hit" is a compound that produces a statistically significant effect. For the viability screen, this could be a significant decrease (potential cytotoxicity) or increase (potential pro-proliferative effect) in the luminescent signal. A common method is to use the Z-score, which measures how many standard deviations a compound's result is from the mean of the negative controls. A Z-score of <-3 or >3 is often considered a hit.

Hit Confirmation and Counter-Screening

Hits from the primary screen must be validated.[17] This involves re-testing the compounds, often in triplicate, to ensure the activity is reproducible.[18] It is also crucial to perform counter-screens to eliminate false positives.[19] Since the primary assay uses luciferase, a counter-screen should be run to identify compounds that directly inhibit the luciferase enzyme rather than affecting cell viability.[19]

Protocol: Luciferase Inhibition Counter-Screen

  • In a cell-free assay plate, add recombinant luciferase enzyme and ATP.

  • Add the hit compounds.

  • Read luminescence. A decrease in signal indicates direct inhibition of the assay technology.

Part 3: Secondary Assay - Elucidating Mechanism of Action with a Reporter Gene Assay

Once a compound is confirmed to have a specific effect on cell viability, the next step is to investigate the underlying mechanism. Reporter-gene assays are powerful tools for this purpose, as they can monitor the activation or inhibition of specific signaling pathways.[20][21][22] For this example, we will design an assay to screen for modulators of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation and cell survival.

Caption: NF-κB Reporter Gene Assay Signaling Pathway.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Line: Use a stable cell line engineered to express firefly luciferase under the control of a promoter containing multiple NF-κB response elements (e.g., HEK293/NF-κB-luc).

  • Seeding: Plate the cells in 384-well plates as described for the primary assay.

  • Compound Addition: Add the confirmed hits from the viability screen to the cells.

  • Pathway Stimulation: After a short pre-incubation with the compound (e.g., 1 hour), stimulate the pathway by adding an agonist like Tumor Necrosis Factor-alpha (TNF-α) to all wells except the negative controls.

  • Incubation: Incubate for 6-8 hours to allow for luciferase expression.

  • Lysis and Reading: Lyse the cells and measure luciferase activity using a suitable reagent kit (e.g., ONE-Glo™ Luciferase Assay System). An increase in luminescence indicates activation of the NF-κB pathway, while a decrease suggests inhibition.

Conclusion and Forward Outlook

This application note outlines a systematic, phenotype-driven workflow to screen the novel compound 3-Amino-3-(3-fluorophenyl)propan-1-ol. By starting with a broad cell viability assay and progressing to a specific reporter gene assay, researchers can efficiently identify potential biological activities and begin to unravel the compound's mechanism of action. Hits identified through this cascade provide a strong foundation for subsequent lead optimization, including structure-activity relationship (SAR) studies and more detailed mechanistic investigations.[17] This structured approach maximizes the potential for discovery while minimizing the risks associated with screening compounds of unknown function.

References

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Lee, J. A., & Bogyo, M. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics, 93(4), 299-301. [Link]

  • Southern, C., et al. (2013). A coincidence reporter-gene system for high throughput screening. ACS Chemical Biology, 8(7), 1434-1439. [Link]

  • BIT 479/579. Z-factors. North Carolina State University. [Link]

  • Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(18), 2889-2894. [Link]

  • BMG Labtech. (2024). Gene reporter assays. [Link]

  • Swinney, D. C. (2013). Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Clinical Pharmacology & Therapeutics. [Link]

  • Ferreira, L. G., et al. (2021). Bridging the gap between target-based and phenotypic-based drug discovery. Drug Discovery Today, 26(1), 133-140. [Link]

  • ResearchGate. (n.d.). Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

  • Perlman, Z. E., et al. (2015). Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. Nature Biotechnology, 33(12), 1284-1292. [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Taylor & Francis Online. (n.d.). High-content screening – Knowledge and References. [Link]

  • Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. [Link]

  • PubMed. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. [Link]

  • Assay QC. (n.d.). Z-Factor Calculator. [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. [Link]

  • Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • PubMed Central. (2008). Compound Management for Quantitative High-Throughput Screening. [Link]

  • Alithea Genomics. (2025). High-content screening in drug discovery: A brief guide. [Link]

  • PubMed. (2000). A reporter gene assay for high-throughput screening of G-protein-coupled receptors stably or transiently expressed in HEK293 EBNA cells grown in suspension culture. [Link]

  • AACR Journals. (2013). High-Content Phenotypic Profiling of Drug Response Signatures across Distinct Cancer Cells. [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • YouTube. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. [Link]

  • ResearchGate. (2025). Compound Management for Quantitative High-Throughput Screening. [Link]

  • PubMed Central. (2014). Analysis of High Throughput Screening Assays using Cluster Enrichment. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Oxford Academic. (2016). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable β-amino alcohol intermediate. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure you can troubleshoot effectively and achieve robust, scalable results.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of β-amino alcohols like 3-Amino-3-(3-fluorophenyl)propan-1-ol can be approached through several routes.[1][2] A common and reliable method involves the reduction of a β-ketonitrile intermediate, which is itself derived from the corresponding benzonitrile. This two-step reduction strategy offers clear checkpoints for monitoring and optimization.

The overall transformation proceeds as follows:

G cluster_0 Step 1: Acetonitrile Addition cluster_1 Step 2: Concurrent Reduction A 3-Fluorobenzonitrile B 3-(3-Fluorophenyl)-3-oxopropanenitrile (β-Ketonitrile Intermediate) A->B 1. Acetonitrile, NaH/LDA 2. Acidic Workup C 3-Amino-3-(3-fluorophenyl)propan-1-ol (Final Product) B->C Reducing Agent (e.g., Catalytic Hydrogenation, NaBH₄/CoCl₂)

Caption: Proposed synthetic pathway for 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Expert Insight: The key to a high-yielding process lies in the second step. The concurrent reduction of both the nitrile and the ketone functionalities to an amine and an alcohol, respectively, must be carefully controlled. The choice of reducing agent is paramount, as it dictates reaction conditions, selectivity, and potential side reactions. Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) is often effective for this dual reduction, while chemical reducing agents may require specific promoters or conditions.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low Overall Yield

Question: My final isolated yield is consistently below 40%. I've confirmed the identity of the product, but the mass balance is poor. What are the likely causes and how can I fix this?

Answer: Low overall yield is a multi-faceted problem that requires a systematic approach to diagnose. The root cause could be an inefficient reaction in either step or significant product loss during the workup and purification phases.

G cluster_causes Potential Causes & Solutions start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_crude cause1 High % of Unreacted Starting Material/Intermediate check_crude->cause1 Analysis Shows: cause2 Multiple Unidentified Byproducts check_crude->cause2 cause3 Low Mass Recovery Post-Workup check_crude->cause3 sol1 Solution: Incomplete Reaction • Increase reaction time or temperature. • Verify catalyst activity/reagent purity. • Increase reagent stoichiometry. cause1->sol1 sol2 Solution: Side Reactions • Lower reaction temperature. • Use a more selective reducing agent. • Ensure inert atmosphere (N₂/Ar) to prevent oxidation. cause2->sol2 sol3 Solution: Product Loss During Isolation • Adjust pH of aqueous layer to >10 before extraction. • Use a more polar solvent for extraction (e.g., DCM or EtOAc). • Perform multiple extractions (3-5 times). cause3->sol3

Caption: Troubleshooting logic for diagnosing the cause of low reaction yield.

Causality Explained:

  • Incomplete Reaction: The reduction of both a nitrile and a ketone is demanding. Insufficient catalyst loading, poor quality reducing agents, or non-optimal temperature and pressure (for hydrogenation) are common culprits.[3]

  • Side Reactions: Over-reduction or hydrogenolysis of the fluorine atom can occur under harsh conditions. The amine and alcohol functionalities can also potentially react to form oligomeric impurities.

  • Product Loss During Isolation: 3-Amino-3-(3-fluorophenyl)propan-1-ol is a polar, hydrophilic molecule.[4] In its protonated form (at neutral or acidic pH), it has very high solubility in water and will not partition effectively into common organic solvents like ethyl acetate. Basifying the aqueous layer deprotonates the ammonium group, making the molecule more lipophilic and extractable.

Issue 2: Difficult Product Purification

Question: My crude product is an intractable oil, and column chromatography on silica gel gives poor separation with significant tailing. How can I effectively purify the final product?

Answer: This is a classic challenge with amino alcohols. The basic amine moiety interacts strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor recovery. Furthermore, the high polarity of the molecule requires strong solvent systems, which often fail to resolve closely related impurities.

Recommended Solutions:

  • Purification via Salt Formation & Recrystallization: This is often the most effective method for purifying amino alcohols on a large scale.[5]

    • Rationale: Converting the basic amine into a salt (e.g., hydrochloride, oxalate, or tartrate) dramatically changes its physical properties, often yielding a stable, crystalline solid.[6][7] Impurities that do not form salts or have different solubility profiles can be easily removed during the crystallization process.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol, or acetone). Add a stoichiometric amount of a solution of the desired acid (e.g., HCl in isopropanol). Stir and cool to induce crystallization. The resulting solid can be collected by filtration and washed with a cold solvent. The free base can then be regenerated by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting the pure product.[6]

  • Modified Column Chromatography:

    • Deactivate the Silica: Pre-treat the silica gel by flushing the column with your eluent system containing a small amount of a volatile base, such as triethylamine (~1-2%). This deprotonates the acidic silanol groups, minimizing the interaction with your amine product.

    • Use an Appropriate Solvent System: A gradient of dichloromethane (DCM) and methanol is often effective. Start with pure DCM and gradually increase the percentage of methanol.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling the starting materials and reagents?

  • A1: 3-Fluorobenzonitrile should be handled in a well-ventilated fume hood. For the reduction step, if using catalytic hydrogenation, extreme care must be taken with hydrogen gas.[5] If using chemical hydrides like sodium borohydride, be aware that they can react violently with water and protic solvents. Always add reagents slowly and control the reaction temperature.

Q2: How can I monitor the reaction progress effectively?

  • A2: Thin-Layer Chromatography (TLC) is a fast and effective method. Use a mobile phase that gives good separation between your starting material, intermediate, and product (e.g., 80:20 Ethyl Acetate:Hexane for the first step, and 90:10 DCM:Methanol for the second step). Visualize the spots using a UV lamp and a potassium permanganate stain, which is excellent for detecting alcohol and amine functionalities. For more precise monitoring, LC-MS is recommended.

Q3: My reduction seems to stall at the amino-ketone intermediate. How can I drive the reaction to completion?

  • A3: This indicates that the ketone reduction is more sluggish than the nitrile reduction under your current conditions. If using catalytic hydrogenation, increasing the hydrogen pressure or temperature may be necessary. If using a chemical reducing agent like NaBH₄, the addition of a Lewis acid catalyst (e.g., CoCl₂, CeCl₃) can activate the carbonyl group and facilitate its reduction.

Q4: Can this synthesis be performed to yield a single enantiomer?

  • A4: Yes, achieving an enantiomerically pure product is possible through asymmetric synthesis. This typically involves the asymmetric reduction of the ketone in the β-aminoketone intermediate using a chiral catalyst or reagent system, such as those based on chiral boranes or transition metals with chiral ligands.[3][8] Alternatively, the racemic final product can be resolved using a chiral acid to form diastereomeric salts that can be separated by crystallization.[6]

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol

(This protocol is a representative example and should be optimized for your specific laboratory conditions and scale.)

Step 1: Synthesis of 3-(3-Fluorophenyl)-3-oxopropanenitrile

  • To a stirred, cooled (0 °C) solution of 3-fluorobenzonitrile (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After 15 minutes, add a solution of ethyl acetate (1.1 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.[9]

  • Carefully quench the reaction by pouring it into a cold (0 °C) solution of 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketonitrile intermediate.

Step 2: Reduction to 3-Amino-3-(3-fluorophenyl)propan-1-ol

  • In a high-pressure reactor, charge the crude 3-(3-fluorophenyl)-3-oxopropanenitrile from Step 1, ethanol as the solvent, and Raney Nickel (5-10% by weight) as the catalyst.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 100-150 psi.

  • Heat the mixture to 50-60 °C and stir vigorously.

  • Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by HCl Salt Formation
  • Dissolve the crude product from Protocol 1 in a minimal amount of isopropanol.

  • Slowly add a 2M solution of HCl in isopropanol until the pH of the solution is acidic (test with wet pH paper).

  • Stir the mixture at room temperature for 1 hour, then cool to 0-5 °C for 2-4 hours to facilitate crystallization.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield 3-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride.

Section 5: Data Summary Table

The choice of reducing agent is critical for the success of this synthesis. The following table summarizes common options and their typical characteristics.

Reducing AgentTypical ConditionsAdvantagesPotential Disadvantages
H₂ / Raney Ni or Pd/C 50-80 °C, 50-200 psi H₂High yield, cost-effective for scale-up, reduces both groups.Requires specialized high-pressure equipment; catalyst can be pyrophoric.
NaBH₄ / CoCl₂ Methanol, 0 °C to RTMilder conditions, does not require high pressure.Stoichiometric waste, potential for incomplete reaction, requires careful control.
LiAlH₄ (LAH) Anhydrous THF/Ether, 0 °C to RefluxVery powerful reducing agent.Highly reactive and dangerous with protic sources; poor functional group tolerance. Not recommended unless other methods fail.

References

  • BenchChem. (n.d.). Challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD).
  • Google Patents. (2012). Method for resolving 3-amino-3-phenylpropanol. (CN102633658A).
  • Google Patents. (2013). Synthesis method of 3-amino-1,2-propanediol. (CN103319354A).
  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Modern Chemistry, 5(2-1), 6-12.
  • Google Patents. (2012). Process for preparing and purifying 3-aminopropanol. (US20120149903A1).
  • Google Patents. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (KR101644016B1).
  • Taylor & Francis Online. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions.
  • Indian Patents. (n.d.). A process for the possession of pure 3-amino-1, 2-propanediol.
  • ResearchGate. (2015). Synthesis and characterization of 3-amino-1, 2-propanediol.
  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum.
  • BenchChem. (n.d.). Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis.
  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation).
  • Google Patents. (2016). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. (KR101675450B1).

Sources

Technical Support Center: 3-Amino-3-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-3-(3-fluorophenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound, with a specific focus on solubility issues. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to streamline your experimental workflow.

Troubleshooting Guide: Solubility Issues

This section addresses specific problems you may encounter when trying to dissolve 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Q1: My 3-Amino-3-(3-fluorophenyl)propan-1-ol is not dissolving in aqueous buffers (e.g., PBS) at neutral pH. What should I do?

A1: This is a common issue due to the complex physicochemical properties of the molecule. The fluorophenyl group increases lipophilicity, which can lead to poor aqueous solubility.[1][2] Additionally, the amino group's basicity is reduced by the electron-withdrawing fluorine atom, affecting its ionization at neutral pH.[3] Here is a systematic approach to improve solubility:

Step-by-Step Dissolution Protocol for Aqueous Media:

  • pH Adjustment (Primary Method): The solubility of compounds containing an amino group is highly dependent on pH.[4][5] By lowering the pH, you can protonate the basic amino group, forming a more soluble salt in situ.

    • Start by preparing a stock solution in a slightly acidic aqueous environment. We recommend beginning with 0.1 M hydrochloric acid (HCl).

    • Add the acidic solution dropwise to your solid compound while vortexing or stirring.

    • Monitor the pH and continue adding acid until the compound fully dissolves. A pH between 3 and 5 is often effective.

    • Once dissolved, you can carefully adjust the pH back towards your desired experimental value using a base like sodium hydroxide (NaOH). Be aware that the compound may precipitate if you raise the pH too close to its isoelectric point.

  • Use of Co-solvents: If pH adjustment alone is insufficient or not suitable for your experiment, a co-solvent can be used.

    • Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[6]

    • Add this stock solution dropwise to your aqueous buffer with vigorous stirring.

    • Crucial: Ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your biological system.

  • Gentle Heating and Sonication:

    • Warming the solution to 37-40°C can help overcome the activation energy barrier for dissolution.

    • Using a sonication bath can break up solid aggregates and accelerate the dissolution process.[6]

Q2: I'm struggling to dissolve 3-Amino-3-(3-fluorophenyl)propan-1-ol in non-polar organic solvents. Why is this happening?

A2: 3-Amino-3-(3-fluorophenyl)propan-1-ol is a polar molecule due to the presence of both a hydroxyl (-OH) and an amino (-NH2) group.[7][8] These groups can form hydrogen bonds, making the compound more soluble in polar solvents. Its solubility in non-polar solvents like hexane or toluene is expected to be very low. For organic synthesis applications, it is best to use polar organic solvents.

Recommended Polar Organic Solvents:

  • Polar Protic Solvents: Methanol, Ethanol

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

Q3: My compound dissolved initially, but then precipitated out of my aqueous buffer. How can I prevent this?

A3: Precipitation upon standing can be due to several factors:

  • pH Shift: The pH of your buffer may have changed over time, causing the compound to fall out of solution. Re-verify the pH and adjust if necessary.

  • Supersaturation: You may have created a supersaturated solution, especially if heating was used for dissolution. The solution is not stable and will precipitate over time as it cools. To avoid this, try dissolving the compound at the final working temperature without excessive heating.

  • Low Solubility Limit: You may be exceeding the compound's intrinsic solubility in that specific buffer. It is crucial to determine the solubility limit for your experimental conditions.

Protocol for Determining Approximate Solubility:

  • Add a small, known amount of the compound to a fixed volume of your buffer.

  • Stir vigorously for at least one hour at a constant temperature.

  • If the compound dissolves completely, add more in small increments until a persistent solid is observed.

  • This will give you a working concentration range for your experiments.

Frequently Asked Questions (FAQs)

Q4: How does the 3-fluoro substitution on the phenyl ring affect the solubility of the compound?

A4: The fluorine atom has two main competing effects on solubility:

  • Increased Lipophilicity: Fluorine is more lipophilic than hydrogen. A single fluorine substitution can increase the LogP value, which generally leads to lower aqueous solubility.[2][9]

  • Reduced Basicity (pKa): As the most electronegative element, fluorine has a strong electron-withdrawing effect.[3] This effect propagates to the amino group, reducing its basicity (lowering its pKa). A lower pKa means that at a given pH, less of the amino group will be protonated (cationic form), which can decrease solubility in aqueous media compared to its non-fluorinated analog.[1]

Q5: What is the role of pH in the solubility of 3-Amino-3-(3-fluorophenyl)propan-1-ol?

A5: The amino group in the molecule can exist in equilibrium between a neutral form (R-NH₂) and a protonated, cationic form (R-NH₃⁺). The cationic form is significantly more water-soluble. The equilibrium is dictated by the pH of the solution and the pKa of the amino group.

  • At low pH (pH < pKa): The equilibrium shifts towards the protonated (R-NH₃⁺) form, leading to higher aqueous solubility.

  • At high pH (pH > pKa): The equilibrium shifts towards the neutral (R-NH₂) form, which is less polar and has lower aqueous solubility.

This relationship is why pH adjustment is the most effective tool for dissolving this compound in aqueous solutions.[10][11]

pH_Solubility cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Protonated R-NH₃⁺ (Cationic, High Solubility) Neutral R-NH₂ (Neutral, Low Solubility) Protonated->Neutral + OH⁻ Neutral->Protonated + H⁺ caption pH effect on ionization and solubility.

Caption: pH effect on ionization and solubility.

Q6: What are the generally recommended solvents for making stock solutions?

A6: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[6] For applications in organic chemistry or where DMSO is not suitable, methanol or ethanol are good alternatives. Always use the stock solution at a dilution where the final solvent concentration does not affect the experimental outcome.

Solubility Profile Summary

Solvent TypeExamplesExpected SolubilityNotes
Aqueous Buffers PBS, TrisPoor to InsolubleSolubility is highly pH-dependent; acidification is required.
Polar Aprotic DMSO, DMFSolubleRecommended for high-concentration stock solutions.[6]
Polar Protic Methanol, EthanolSolubleGood alternatives to DMSO for stock solutions.[12]
Non-Polar Hexane, TolueneInsolubleNot recommended due to the polar nature of the compound.

Q7: How should I store 3-Amino-3-(3-fluorophenyl)propan-1-ol and its solutions?

A7:

  • Solid Form: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light.

  • Solutions: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh before use.

References

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 19, 2026, from [Link]

  • In-PharmaTechnologist. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 19, 2026, from [Link]

  • Iran Chemkraft. (2023, November 15). Fluorine Derivatives in Medicine. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved January 19, 2026, from [Link]

  • Fuchs, D., Fischer, J., Tumakaka, F., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(19), 6578–6584.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-1-propanol. PubChem. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Aminopropan-2-ol. Retrieved January 19, 2026, from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2006, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Overcoming Challenges in 3-Amino-3-(3-fluorophenyl)propan-1-ol Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-3-(3-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the synthesis, purification, and handling of this important β-amino alcohol intermediate. Our goal is to equip you with the knowledge to anticipate and resolve experimental hurdles, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 3-Amino-3-(3-fluorophenyl)propan-1-ol?

A1: 3-Amino-3-(3-fluorophenyl)propan-1-ol is a valuable building block in medicinal chemistry and drug development. As a β-amino alcohol, this structural motif is present in numerous biologically active compounds and pharmaceuticals.[1][2] The fluorophenyl group, in particular, can enhance metabolic stability and binding affinity to target proteins.

Q2: What are the main safety precautions when handling 3-Amino-3-(3-fluorophenyl)propan-1-ol?

Q3: What are the recommended storage conditions for 3-Amino-3-(3-fluorophenyl)propan-1-ol?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For long-term stability, refrigeration is often recommended for similar amino alcohols.[8] Keep it away from incompatible materials such as strong oxidizing agents and acids.[6]

Q4: Which analytical techniques are most suitable for characterizing 3-Amino-3-(3-fluorophenyl)propan-1-ol?

A4: A combination of analytical methods should be used for comprehensive characterization. These typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[9]

  • Infrared (IR) Spectroscopy: To identify key functional groups like O-H (alcohol) and N-H (amine).[9]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess purity. For GC analysis of similar compounds, derivatization with agents like trifluoroacetic anhydride (TFAA) may be necessary.[10]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Synthesis-Related Issues

A common synthetic route to β-amino alcohols involves the asymmetric reduction of a β-aminoketone precursor. The following diagram illustrates a general workflow.

G cluster_0 Step 1: Aminoketone Synthesis cluster_1 Step 2: Asymmetric Reduction 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Mannich_Reaction Mannich Reaction 3-Fluorobenzaldehyde->Mannich_Reaction Acetophenone_analog Acetophenone Analog Acetophenone_analog->Mannich_Reaction Aminoketone 3-Amino-1-(3-fluorophenyl)propan-1-one (Precursor) Mannich_Reaction->Aminoketone Asymmetric_Reduction Asymmetric Reduction Aminoketone->Asymmetric_Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Asymmetric_Reduction Chiral_Catalyst Chiral Catalyst (e.g., Oxazaborolidine) Chiral_Catalyst->Asymmetric_Reduction Final_Product 3-Amino-3-(3-fluorophenyl)propan-1-ol Asymmetric_Reduction->Final_Product

Caption: General synthetic workflow for 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Problem 1: Low Yield in the Asymmetric Reduction of the Aminoketone Precursor

  • Question: My asymmetric reduction of 3-amino-1-(3-fluorophenyl)propan-1-one is resulting in a low yield of the desired amino alcohol. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors. Here is a breakdown of potential causes and troubleshooting strategies:

Potential Cause Explanation Recommended Solution
Impure Starting Material Impurities in the aminoketone precursor can interfere with the catalyst, leading to incomplete conversion or side reactions.Purify the aminoketone by column chromatography or recrystallization before the reduction step.
Suboptimal Reducing Agent The choice of reducing agent is critical. Some may be too harsh or not selective enough.Sodium borohydride (NaBH₄) is a common choice. Consider other borohydrides or catalytic hydrogenation under appropriate conditions.
Catalyst Inactivity The chiral catalyst (e.g., oxazaborolidine) can be sensitive to air and moisture.[11]Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature Temperature control is crucial for both reaction rate and selectivity.Maintain the recommended temperature for your specific catalyst system. Often, these reactions are run at low temperatures (e.g., 0 °C to -78 °C) to improve enantioselectivity.
Inadequate Quenching Improper quenching can lead to product degradation or loss during workup.Quench the reaction slowly with a suitable reagent (e.g., methanol or saturated ammonium chloride solution) at low temperature before warming to room temperature.

Problem 2: Poor Enantioselectivity in the Final Product

  • Question: The final product shows a low enantiomeric excess (ee). How can I improve the stereoselectivity of the reduction?

  • Answer: Achieving high enantioselectivity is a common challenge in the synthesis of chiral β-amino alcohols.[12] The following logical troubleshooting flow can help pinpoint the issue:

G Start Low Enantiomeric Excess (ee) Observed CheckCatalyst Is the chiral catalyst of high purity and handled under inert conditions? Start->CheckCatalyst CatalystYes Yes CheckCatalyst->CatalystYes Yes CatalystNo No CheckCatalyst->CatalystNo No CheckTemp Is the reaction temperature optimized for selectivity? CatalystYes->CheckTemp FixCatalyst Source high-purity catalyst and use anhydrous/inert techniques. CatalystNo->FixCatalyst FixCatalyst->CheckTemp TempYes Yes CheckTemp->TempYes Yes TempNo No CheckTemp->TempNo No CheckSolvent Does the solvent polarity favor the desired transition state? TempYes->CheckSolvent FixTemp Screen a range of lower temperatures (e.g., 0°C, -20°C, -78°C). TempNo->FixTemp FixTemp->CheckSolvent SolventYes Yes CheckSolvent->SolventYes Yes SolventNo No CheckSolvent->SolventNo No ConsiderAlternatives Consider alternative chiral catalysts or reducing systems. SolventYes->ConsiderAlternatives FixSolvent Test a variety of anhydrous solvents (e.g., THF, CH2Cl2, Toluene). SolventNo->FixSolvent FixSolvent->ConsiderAlternatives

Caption: Troubleshooting workflow for poor enantioselectivity.

Purification-Related Issues

Problem 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify 3-Amino-3-(3-fluorophenyl)propan-1-ol. Column chromatography gives low recovery, and distillation is problematic. What are alternative purification strategies?

  • Answer: Amino alcohols can be challenging to purify due to their polarity and potential for thermal instability. Here are some effective strategies:

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl) to move the protonated amine into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified product.

  • Crystallization via Salt Formation:

    • This is a highly effective method for purifying amines.

    • Dissolve the crude amino alcohol in a suitable solvent (e.g., isopropanol or ethanol).

    • Add a stoichiometric amount of an acid (e.g., HCl in ether, or tartaric acid) to form the corresponding salt.

    • The salt will often crystallize out of the solution.

    • The crystalline salt can be collected by filtration and washed with a cold solvent.

    • If the free amine is required, the purified salt can be neutralized and extracted as described above. This method has the added benefit of potentially allowing for chiral resolution if a chiral acid is used.

  • Vacuum Distillation:

    • While potentially problematic, vacuum distillation can be effective if done carefully.

    • Key Considerations:

      • Use a high-vacuum pump to lower the boiling point and minimize thermal decomposition.

      • A short-path distillation apparatus is recommended to reduce the time the compound spends at high temperatures.

      • Ensure all glassware is rated for vacuum.[13]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction

This is an illustrative protocol and requires optimization for your specific setup.

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add a solution of borane-dimethyl sulfide complex (BMS) and stir for 15 minutes.

  • Add a solution of 3-amino-1-(3-fluorophenyl)propan-1-one in anhydrous THF dropwise over 30 minutes, maintaining the low temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Remove the solvent under reduced pressure.

  • Add 1M HCl to the residue and stir.

  • Wash with an organic solvent (e.g., diethyl ether) to remove non-polar impurities.

  • Basify the aqueous layer with 2M NaOH until pH > 10.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Hydrochloride Salt Formation

  • Dissolve the crude 3-Amino-3-(3-fluorophenyl)propan-1-ol in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Slowly add a solution of HCl in ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid salt by vacuum filtration.

  • Wash the salt with a small amount of cold, anhydrous ether.

  • Dry the purified salt under vacuum.

By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot challenges in your experiments with 3-Amino-3-(3-fluorophenyl)propan-1-ol. This guide provides a framework for logical problem-solving, leading to more efficient and successful research outcomes.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohol Compounds.
  • BenchChem. (2025). Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage.
  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD).
  • PMC - NIH. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
  • ResearchGate. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
  • BenchChem. (2025). Challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation).
  • ResearchGate. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol (CAS 1023733-77-4).
  • Apollo Scientific. (2022). 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol.
  • TCI Chemicals. (n.d.). (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4.
  • Sigma-Aldrich. (n.d.). 3-Amino-1-propanol = 99 156-87-6.
  • Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol.
  • ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • Sigma-Aldrich. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol.
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production.

Sources

Technical Support Center: Improving the Purity of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Amino-3-(3-fluorophenyl)propan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges related to its purification and analysis. As a polar amino alcohol with a chiral center, this molecule presents unique purification hurdles that demand a nuanced approach. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve the high purity required for your research and development applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, explaining the causality behind each recommended solution.

Q1: My crude 3-Amino-3-(3-fluorophenyl)propan-1-ol is a persistent oil or waxy solid and fails to crystallize. What are my options?

A1: This is a common issue with polar amino alcohols, which often have high solubility in many solvent systems or are prone to forming oils.[1] Here is a systematic approach to address this:

  • Attempt Salt Formation: The basic amino group provides a reliable handle for crystallization. Reacting your crude product with a suitable acid can yield a crystalline salt which is often much easier to purify by recrystallization than the free base. This also serves as an effective purification step. A common and effective method is the formation of diastereomeric salts for chiral resolution, which simultaneously purifies the compound.[2]

    • Procedure: Dissolve the crude oil in a solvent like ethyl acetate or isopropanol. Add a stoichiometric amount of an acid (e.g., hydrochloric acid in ether, or a chiral acid like tartaric acid if enantiomeric separation is also a goal). Stir and cool to induce crystallization.

  • Solvent System Screening for Recrystallization: If you wish to crystallize the free base, a broad screening of solvent systems is necessary.

    • Single Solvent: Test solvents of varying polarity (e.g., toluene, ethyl acetate, acetonitrile, isopropanol). The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.

    • Two-Solvent System: If a single solvent is not effective, use a two-solvent system.[1] Dissolve the compound in a small amount of a "good" solvent (e.g., methanol, dichloromethane) and slowly add a "poor" solvent (e.g., hexane, diethyl ether) at an elevated temperature until turbidity appears. Then, cool the mixture slowly to promote crystal growth.

  • Chromatography as an Alternative: If all crystallization attempts fail, column chromatography is the next logical step.[1] Given the compound's polarity, specialized conditions may be required (see Q2).

Q2: I'm seeing significant streaking and poor separation during silica gel column chromatography. How can I improve this?

A2: The combination of a basic amino group and a polar alcohol group leads to strong interactions with the acidic silica gel surface, causing streaking and irreversible adsorption.[1] To counteract this, you must modify the mobile phase or the stationary phase.

  • Mobile Phase Modification (Base Additive): The most common solution is to add a small amount of a basic modifier to the eluent. This deactivates the acidic silanol groups on the silica surface, preventing the amine from binding too strongly.

    • Method: Add 0.5-2% of triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The amine in the eluent competes with your compound for binding sites on the silica, allowing it to elute properly.

  • Use of a More Polar Solvent System: Sometimes, the issue is simply insufficient eluent strength. A gradient elution from a less polar to a more polar solvent system (e.g., starting with 100% ethyl acetate and gradually adding methanol) can improve separation.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for basic compounds. Use Brockmann Grade I-III, starting with a less polar solvent system than you would for silica.

    • Reverse-Phase Chromatography (C18): If normal-phase fails, reverse-phase chromatography is an excellent option for polar compounds.[1] The stationary phase is non-polar (C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid).

Table 1: Troubleshooting Silica Gel Chromatography of 3-Amino-3-(3-fluorophenyl)propan-1-ol
IssueProbable CauseRecommended Solution
Streaking/Tailing Strong interaction of the basic amine with acidic silica gel.Add 1-2% triethylamine or ammonium hydroxide to the eluent.
No Elution Compound is too polar for the chosen solvent system.Increase eluent polarity (e.g., switch from EtOAc/Hexane to DCM/MeOH).
Poor Separation Co-elution of impurities with similar polarity.Use a shallow elution gradient or switch to a different stationary phase like alumina or C18 silica.

Q3: How can I separate the enantiomers of my racemic 3-Amino-3-(3-fluorophenyl)propan-1-ol?

A3: Separating enantiomers requires a chiral environment. The two most effective methods for this are diastereomeric salt formation and chiral chromatography.

  • Diastereomeric Salt Resolution: This is a classical, scalable method that involves reacting the racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts.[2] These salts have different physical properties (like solubility) and can be separated by fractional crystallization.

    • Common Chiral Acids: Tartaric acid, mandelic acid, or N-tosyl-proline are effective resolving agents.[2]

    • General Workflow:

      • Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).

      • Add 0.5 equivalents of the chiral resolving agent.

      • Allow the less soluble diastereomeric salt to crystallize.

      • Filter the salt and recrystallize it to improve diastereomeric purity.

      • Liberate the free amine by treating the purified salt with a base (e.g., NaOH solution) and extracting the product.

      • The more soluble diastereomer remains in the mother liquor and can be recovered.

  • Chiral HPLC: For analytical or small-scale preparative purposes, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique.[3] This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Common CSPs are based on cellulose or amylose derivatives.

Analytical & Quality Control FAQs

Q4: What are the recommended methods for determining the chemical purity of my sample?

A4: A combination of techniques should be used to confirm the identity and purity of your compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. ¹⁹F NMR is particularly useful for fluorine-containing compounds to confirm the presence of the fluorophenyl group and detect any isomeric impurities.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for assessing purity, especially for detecting volatile impurities.[4][5] Due to the polarity of amino alcohols, derivatization (e.g., with trifluoroacetic anhydride) may be necessary to improve volatility and peak shape.[6]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a standard method for purity analysis.[7] A gradient method using a C18 column with a mobile phase of acetonitrile/water containing a modifier like TFA is a good starting point.

  • Mass Spectrometry (MS): LC-MS or GC-MS can be used to confirm the molecular weight of the compound and identify unknown impurities.

Q5: How do I determine the enantiomeric excess (e.e.) of my chiral product?

A5: Determining the ratio of enantiomers requires a chiral analytical method.

  • Chiral HPLC: This is the most common and accurate method. The sample is run on a chiral column, and the e.e. is calculated from the relative peak areas of the two enantiomers.

  • Chiral GC: Similar to HPLC, but using a gas chromatograph with a chiral capillary column.

  • NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR sample can cause the signals of the two enantiomers to separate, allowing for integration and e.e. calculation. This method is generally less precise than chiral chromatography.

Handling and Storage FAQs

Q6: What are the best practices for storing purified 3-Amino-3-(3-fluorophenyl)propan-1-ol?

A6: To maintain purity, proper storage is critical.

  • Container: Store in a tightly sealed container to protect from moisture and air. Amber glass vials are preferred to protect from light.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the amino group.

  • Temperature: Store in a cool, dry, and well-ventilated place.[8] Refrigeration is often recommended, but ensure the compound does not absorb moisture upon removal.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (unless forming a salt for storage).[9]

Experimental Protocols

Protocol 1: N-Boc Protection for Improved Chromatography

This protocol is useful when the high polarity of the amine functionality severely hinders chromatographic purification.[10] Converting the amine to a less polar Boc-carbamate often results in a compound that behaves much better on silica gel.

  • Reaction Setup: Dissolve crude 3-Amino-3-(3-fluorophenyl)propan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution. If the reaction is slow, a mild base like triethylamine (1.2 eq) can be added.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude N-Boc protected compound can now be purified using standard silica gel chromatography with a less polar eluent (e.g., Ethyl Acetate/Hexane).

  • Deprotection (Post-Purification): The Boc group can be easily removed by treating the purified compound with an acid like trifluoroacetic acid (TFA) in DCM or with HCl in dioxane.

Visual Workflow
Diagram 1: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the characteristics of the crude product and the desired purity outcome.

Purification_Strategy Crude Crude 3-Amino-3-(3-fluorophenyl)propan-1-ol IsSolid Is the crude product a solid? Crude->IsSolid Recrystallize Attempt Recrystallization (Single or two-solvent system) IsSolid->Recrystallize Yes IsOil Crude is an Oil / Fails to Crystallize IsSolid->IsOil No PurityCheck1 Check Purity (NMR, HPLC) Recrystallize->PurityCheck1 FinalProduct High Purity Product PurityCheck1->FinalProduct Purity OK Chromatography Column Chromatography PurityCheck1->Chromatography Purity Not OK IsOil->Chromatography NormalPhase Normal Phase (Silica/Alumina) + Base Modifier (e.g., TEA) Chromatography->NormalPhase Default ReversePhase Reverse Phase (C18) (ACN/Water + TFA) Chromatography->ReversePhase If Normal Phase Fails ChiralSep Is Enantiomeric Separation Required? SaltFormation Diastereomeric Salt Resolution (e.g., with Tartaric Acid) ChiralSep->SaltFormation Yes (for scale-up) PurityCheck2 Check Chemical & Enantiomeric Purity (HPLC, Chiral HPLC) ChiralSep->PurityCheck2 No SaltFormation->PurityCheck2 PurityCheck2->FinalProduct Purity OK PurityCheck2->Chromatography Further Purification Needed NormalPhase->ChiralSep ReversePhase->ChiralSep

Caption: A decision tree for purifying 3-Amino-3-(3-fluorophenyl)propan-1-ol.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Amino Alcohols. Retrieved from BenchChem website.[1]

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved from AKJournals website.[3]

  • ScienceDirect. (2023, October 31). Isolation and chromatographic purification of reaction products from amino acids. Retrieved from ScienceDirect website.[11]

  • National Institutes of Health. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Retrieved from NIH website.[10]

  • Agilent Technologies. (n.d.). Analysis of amino-alcohols, C3-C5. Retrieved from Agilent website.[4]

  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from Borregaard website.[6]

  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Retrieved from Google Patents website.[12]

  • Loba Chemie. (2016, April 21). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Retrieved from Loba Chemie website.[9]

  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol. Retrieved from Google Patents website.[2]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives. Retrieved from Google Patents website.[13]

  • ChemicalBook. (2025, October 18). 3-Amino-3-(4-bromophenyl)propan-1-ol - Safety Data Sheet. Retrieved from ChemicalBook website.[8]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from Agilent website.[7]

  • Google Patents. (n.d.). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin. Retrieved from Google Patents website.[5]

Sources

Technical Support Center: Troubleshooting 3-Amino-3-(3-fluorophenyl)propan-1-ol Assay Variability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 3-Amino-3-(3-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common sources of variability in the quantification and analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to develop robust and reproducible assays.

The inherent chemical properties of 3-Amino-3-(3-fluorophenyl)propan-1-ol, namely its primary amine and fluorinated phenyl ring, can present unique challenges in analytical chemistry. This guide is structured to address these specific issues in a direct question-and-answer format, ensuring you can quickly find the solutions you need.

Part 1: Core Troubleshooting Guide

This section is organized by common issues observed during the analysis of 3-Amino-3-(3-fluorophenyl)propan-1-ol, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.

Issue 1: Poor Peak Shape - Tailing or Fronting

Question: My chromatogram for 3-Amino-3-(3-fluorophenyl)propan-1-ol shows significant peak tailing. What are the likely causes and how can I resolve this?

Answer: Peak tailing for a basic compound like 3-Amino-3-(3-fluorophenyl)propan-1-ol is often a result of secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: The primary amine group in your analyte is basic and can interact with acidic silanol groups on the surface of traditional silica-based C18 columns. This interaction is stronger than the desired reversed-phase retention, causing a portion of the analyte to lag behind the main peak, resulting in tailing.[1]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure your mobile phase pH is appropriately controlled. For a basic amine, a low pH (e.g., pH 2.5-3.5) will protonate the amine group, minimizing its interaction with silanols. Conversely, a high pH (e.g., pH 8-10, if using a hybrid or pH-stable column) will keep the silanols deprotonated, also reducing interaction.

    • Use of an Ion-Pairing Reagent: Incorporating an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) in your mobile phase can mask the active sites on the stationary phase and improve peak shape.

    • Column Selection: Consider using a column with end-capping or a "base-deactivated" stationary phase specifically designed to minimize silanol interactions. Phenyl-hexyl or embedded polar group (PEG) columns can also be effective alternatives.

    • Sample Overload: Injecting too much sample can lead to peak fronting.[1] Try reducing the injection volume or the concentration of your sample.

Question: I'm observing peak fronting for my analyte. What could be the cause?

Answer: Peak fronting is less common than tailing for basic compounds but can occur under specific conditions.

  • Causality: The most common cause of peak fronting is sample overload, where the concentration of the analyte at the peak maximum exceeds the linear capacity of the stationary phase.[1] It can also be caused by using a sample solvent that is significantly stronger than the mobile phase, causing the analyte to move too quickly at the beginning of the column.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute your sample and reinject.

    • Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase. If this is not possible, ensure the solvent is weaker than the mobile phase.

    • Check for Column Collapse: While less likely, operating a silica-based column at a very high pH for an extended period can cause the stationary phase to degrade, leading to poor peak shape.

Issue 2: Inconsistent Retention Times

Question: The retention time for 3-Amino-3-(3-fluorophenyl)propan-1-ol is shifting between injections. How can I stabilize it?

Answer: Retention time instability is a common HPLC issue that can often be traced back to the mobile phase, the pump, or the column temperature.[2]

  • Causality: Consistent retention times rely on a stable equilibrium between the mobile and stationary phases. Any factor that disrupts this equilibrium will cause a shift.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly degassed. For buffered mobile phases, check the pH before use. Inconsistent mobile phase composition is a primary cause of retention time drift.[3]

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run. This is especially critical for gradient methods.

    • Pump Performance: Check for pressure fluctuations, which may indicate a leak or air bubbles in the pump.[2] Purge the pump to remove any trapped air.

    • Temperature Control: Use a column oven to maintain a consistent column temperature. Fluctuations in ambient temperature can affect retention times.

Issue 3: Low Sensitivity and Poor Signal-to-Noise

Question: I am struggling to achieve the required sensitivity for my 3-Amino-3-(3-fluorophenyl)propan-1-ol assay. What can I do to improve it?

Answer: Low sensitivity can be due to a variety of factors, from sample preparation to detector settings.

  • Causality: For LC-MS analysis, inefficient ionization of the analyte is a major contributor to low sensitivity. For UV-based detection, the analyte may have a poor chromophore.

  • Troubleshooting Steps for LC-MS:

    • Ionization Source Optimization: 3-Amino-3-(3-fluorophenyl)propan-1-ol, with its basic amine, should ionize well in positive electrospray ionization (ESI+) mode. Optimize the ESI source parameters, including capillary voltage, gas flow rates, and temperature, to maximize the signal for your analyte.

    • Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid (0.1%), to the mobile phase can enhance the protonation of the amine and significantly improve the ESI+ signal.

    • Tandem Mass Spectrometry (MS/MS): If using a triple quadrupole mass spectrometer, develop a Multiple Reaction Monitoring (MRM) method. This will significantly improve selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[4]

  • Troubleshooting Steps for HPLC-UV:

    • Wavelength Selection: Determine the optimal wavelength for detection by running a UV scan of your analyte. The fluorophenyl group should provide a reasonable chromophore.

    • Derivatization: If the native UV absorbance is too low, consider pre-column or post-column derivatization with a reagent that introduces a strong chromophore or fluorophore. Reagents like fluorescamine react with primary amines to produce fluorescent products, offering a significant boost in sensitivity.[5]

Issue 4: Potential for Defluorination

Question: I am concerned about the stability of the fluorine atom on the phenyl ring during my analysis. Can defluorination occur, and how would I detect it?

Answer: While aryl fluorides are generally stable, defluorination can occur under certain conditions, particularly during metabolism studies or with harsh sample preparation.[6]

  • Causality: Metabolic processes, particularly those mediated by cytochrome P450 enzymes, can lead to the cleavage of the carbon-fluorine bond.[6] In analytical methods, high temperatures or extreme pH values could potentially contribute to degradation, though this is less common.

  • Detection and Prevention:

    • Mass Spectrometry: The most definitive way to detect defluorination is by using mass spectrometry. You would look for a mass shift corresponding to the loss of fluorine and the addition of a hydroxyl group (a net change of -2 Da from F to OH).

    • Control Experiments: Run control samples where the analyte is incubated under the assay conditions without the active biological matrix (e.g., heat-inactivated microsomes) to assess for non-enzymatic degradation.

    • Method Optimization: If defluorination is observed, consider optimizing the incubation time and protein concentration in metabolism assays. For analytical methods, ensure that the conditions are not overly harsh (e.g., avoid excessively high temperatures or extreme pH).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for 3-Amino-3-(3-fluorophenyl)propan-1-ol?

A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water containing 0.1% formic acid, run in a gradient elution. A flow rate of 1 mL/min and a column temperature of 30°C are reasonable starting parameters. Detection by mass spectrometry in positive ESI mode would be ideal for selectivity and sensitivity.

Q2: How should I prepare my stock and working solutions of 3-Amino-3-(3-fluorophenyl)propan-1-ol?

The compound is an amino alcohol and should be soluble in common organic solvents like methanol or DMSO for the stock solution. For working solutions, it is best to dilute the stock solution in the initial mobile phase of your HPLC method to ensure compatibility and good peak shape.

Q3: My assay variability is high between different days. What should I investigate first?

Inter-day variability often points to issues with the stability of your reagents or inconsistencies in your procedure.

  • Reagent Stability: Prepare fresh mobile phase and standard solutions daily.

  • System Suitability: Implement a system suitability test before each analytical run. This should include injections of a standard to verify retention time, peak area, and peak shape are within acceptable limits.

  • Method Validation: Ensure your analytical method is properly validated according to ICH guidelines (Q2(R1)/Q2(R2)) for parameters like precision, accuracy, and robustness.[7][8] This will help identify which parameters are most sensitive to small variations.

Q4: Can I use a fluorescence detector for this compound?

The native fluorescence of 3-Amino-3-(3-fluorophenyl)propan-1-ol is likely to be weak. However, you can achieve excellent sensitivity by derivatizing the primary amine group with a fluorescent tag, such as dansyl chloride or fluorescamine.[5] This would require developing a derivatization protocol prior to HPLC analysis.

Part 3: Experimental Protocols and Data

Protocol: Basic HPLC-MS/MS Method for Quantification
  • Chromatographic System:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): [M+H]+ for 3-Amino-3-(3-fluorophenyl)propan-1-ol

    • Product Ion (Q3): A characteristic fragment ion (to be determined by infusion and fragmentation of the parent compound)

    • Source Parameters: Optimize for the specific instrument.

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution
Peak TailingSecondary interactions with silanolsLower mobile phase pH, use a base-deactivated column
Peak FrontingSample overload, strong sample solventDilute sample, dissolve sample in mobile phase
Shifting Retention TimesInconsistent mobile phase, temperature fluctuationsPrepare fresh mobile phase, use a column oven
Low Sensitivity (MS)Poor ionizationAdd formic acid to mobile phase, optimize ESI source
Low Sensitivity (UV)Poor chromophoreDerivatize with a UV-active or fluorescent tag
Assay VariabilityReagent instability, procedural inconsistenciesPrepare fresh reagents, implement system suitability tests

Part 4: Visualizations

Diagram 1: Troubleshooting Logic for Peak Tailing

start Peak Tailing Observed check_pH Is mobile phase pH appropriate? start->check_pH adjust_pH Adjust pH (2.5-3.5) or use buffer check_pH->adjust_pH No check_column Is the column appropriate? check_pH->check_column Yes solution Improved Peak Shape adjust_pH->solution change_column Use end-capped or base-deactivated column check_column->change_column No check_overload Is there sample overload? check_column->check_overload Yes change_column->solution reduce_conc Reduce sample concentration check_overload->reduce_conc Yes check_overload->solution No reduce_conc->solution

Caption: A logical workflow for troubleshooting peak tailing issues.

Diagram 2: Workflow for Improving Assay Sensitivity

start Low Assay Sensitivity detector_type Detector Type? start->detector_type ms_path Mass Spectrometry detector_type->ms_path MS uv_path UV/Vis detector_type->uv_path UV optimize_source Optimize Ion Source Parameters ms_path->optimize_source optimize_wavelength Optimize Detection Wavelength uv_path->optimize_wavelength add_modifier Add Mobile Phase Modifier (e.g., Formic Acid) optimize_source->add_modifier use_mrm Develop MRM/SRM Method add_modifier->use_mrm solution Enhanced Sensitivity use_mrm->solution derivatize Consider Derivatization optimize_wavelength->derivatize Still low optimize_wavelength->solution Sufficient derivatize->solution

Caption: Decision tree for enhancing assay sensitivity based on the detector used.

References

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Emery Pharma.
  • Q2(R2) Validation of Analytical Procedures March 2024. FDA.
  • Common HPLC Problems & How to Deal With Them. Phenomenex.
  • Troubleshooting Common HPLC Issues. Labcompare.com.
  • Technical Support Center: Preventing Defluorination in Fluorinated Pharmaceutical Compounds. Benchchem.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.

Sources

Technical Support Center: Protocol Refinement for 3-Amino-3-(3-fluorophenyl)propan-1-ol Studies

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in studies involving 3-Amino-3-(3-fluorophenyl)propan-1-ol. Recognizing the nuanced challenges that can arise during the synthesis, purification, and characterization of fluorinated amino alcohols, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate seamless and successful experimentation. The protocols and insights herein are grounded in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the handling and synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Q1: What is a plausible and reliable synthetic route for 3-Amino-3-(3-fluorophenyl)propan-1-ol?

A1: A robust and widely applicable two-step sequence is the recommended approach. This involves an initial Mannich reaction followed by a stereoselective reduction of the resulting β-amino ketone.[1][2]

  • Step 1: Mannich Reaction: 3'-Fluoroacetophenone is reacted with formaldehyde and a suitable amine (e.g., dimethylamine hydrochloride) to yield the corresponding β-amino ketone, 3-(Dialkylamino)-1-(3-fluorophenyl)propan-1-one.[2][3]

  • Step 2: Ketone Reduction: The β-amino ketone is then reduced to the target amino alcohol. For stereoselective synthesis of a specific enantiomer, a chiral reducing agent or catalyst system, such as a Corey-Bakshi-Shibata (CBS) catalyst with a borane source, is highly effective.[1] For the racemic compound, a simpler reducing agent like sodium borohydride can be employed.[4][5][6]

Q2: What are the primary stability concerns for 3-Amino-3-(3-fluorophenyl)propan-1-ol?

A2: The stability of 3-Amino-3-(3-fluorophenyl)propan-1-ol is influenced by its functional groups. The amino alcohol moiety can be susceptible to oxidation. The fluorine substituent on the aromatic ring generally enhances metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[7][8][9][10] However, under strongly basic conditions, fluorotelomer alcohols have been shown to undergo HF elimination, a potential degradation pathway to consider.[11] For long-term storage, it is advisable to keep the compound in a cool, dark, and dry environment, preferably under an inert atmosphere.

Q3: How does the fluorine substituent impact the properties of 3-Amino-3-(3-fluorophenyl)propan-1-ol?

A3: The fluorine atom significantly influences several key properties:

  • Basicity (pKa): The highly electronegative fluorine atom has an electron-withdrawing effect, which is expected to decrease the basicity (lower the pKa) of the primary amine compared to its non-fluorinated analog.[12][13][14]

  • Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[15]

  • Metabolic Stability: As mentioned, fluorine can block metabolic "soft spots," leading to increased resistance to enzymatic degradation and a longer biological half-life.[7][8][9][10]

  • Binding Interactions: The fluorine atom can participate in unique interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

Q4: What are the expected challenges in the purification of 3-Amino-3-(3-fluorophenyl)propan-1-ol?

A4: Purification can present several challenges. The polarity of the molecule, stemming from the hydroxyl and amino groups, may lead to tailing on silica gel chromatography. The basic nature of the amine can also cause issues with peak shape in HPLC. Furthermore, if the synthesis is not stereoselective, separation of the enantiomers will be necessary, typically requiring chiral chromatography.[16][17][18][19][20] Crystallization can be an effective purification method for amino alcohols and their salts.[21][22]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.

Synthesis Troubleshooting

Problem 1: Low yield in the Mannich reaction with 3'-fluoroacetophenone.

  • Potential Cause: Inefficient formation of the electrophilic iminium ion or poor reactivity of the ketone enol/enolate.[23][24]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure that the formaldehyde source (e.g., paraformaldehyde) is fresh and of high quality.[3]

    • Reaction Conditions: The reaction is often carried out in a protic solvent like ethanol or methanol under mildly acidic conditions to facilitate both enolization and iminium ion formation.[3][24]

    • Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Refluxing is often necessary to drive the reaction to completion.[3]

    • Order of Addition: While often all components are mixed at the start, for sensitive substrates, pre-forming the iminium ion before adding the ketone can sometimes improve yields.

Problem 2: Significant formation of side products during the reduction of the β-amino ketone.

  • Potential Cause: Over-reduction or competing side reactions.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild reducing agent suitable for converting ketones to alcohols without affecting many other functional groups.[4][5][6] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could lead to over-reduction or other side reactions.

    • Temperature Control: Perform the reduction at a low temperature (e.g., 0 °C) to improve selectivity and minimize side reactions.

    • Stoichiometry: Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the starting ketone.

    • Work-up Procedure: A careful aqueous work-up is necessary to quench the excess reducing agent and protonate the resulting alkoxide.

Purification Troubleshooting

Problem 3: Difficulty in separating enantiomers of 3-Amino-3-(3-fluorophenyl)propan-1-ol by chiral HPLC.

  • Potential Cause: Suboptimal chiral stationary phase (CSP) or mobile phase composition.[16][17][18][19][20]

  • Troubleshooting Steps:

    • Column Selection: Polysaccharide-based chiral stationary phases (e.g., Chiralpak®, Chiralcel®) are often effective for the separation of amino alcohol enantiomers.[16]

    • Mobile Phase Optimization:

      • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is a good starting point. The ratio of these solvents is critical for achieving good resolution.

      • Additives: For basic compounds like this amino alcohol, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution.[16]

    • Derivatization: If separation of the underivatized compound is challenging, consider derivatization with a chiral or UV-active reagent to enhance the interaction with the CSP and improve detection.[16][18]

Problem 4: Product loss or degradation during purification by column chromatography.

  • Potential Cause: Interaction of the basic amine with the acidic silica gel.

  • Troubleshooting Steps:

    • Deactivation of Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to neutralize acidic sites and prevent streaking or irreversible adsorption of the product.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or a polymer-based resin.

    • Protection-Deprotection Strategy: If purification of the free amine is problematic, consider purifying the Boc-protected intermediate, which is less polar and not basic, followed by deprotection.

Part 3: Characterization Guide

This section provides guidance on the analytical characterization of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Q5: What are the expected ¹H and ¹³C NMR spectral features for 3-Amino-3-(3-fluorophenyl)propan-1-ol?

A5: The NMR spectra will show characteristic signals for the propanol backbone and the 3-fluorophenyl group.

  • ¹H NMR:

    • Aromatic Region (approx. 6.9-7.4 ppm): A complex multiplet pattern corresponding to the four protons on the fluorophenyl ring.

    • Methine Proton (-CH(NH₂)-): A multiplet (likely a triplet of doublets or a quartet) around 4.0-4.5 ppm.

    • Methylene Protons (-CH₂CH₂OH): Two distinct multiplets for the two methylene groups, likely in the range of 1.7-2.1 ppm and 3.6-3.9 ppm.

    • Hydroxyl and Amino Protons: Broad singlets that may be exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons (approx. 110-165 ppm): Six signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

    • Methine Carbon (-CH(NH₂)-): A signal around 50-60 ppm.

    • Methylene Carbons (-CH₂CH₂OH): Two signals, one around 35-45 ppm and the other (adjacent to the hydroxyl group) around 60-65 ppm.

Q6: What is the expected mass spectrometry fragmentation pattern for 3-Amino-3-(3-fluorophenyl)propan-1-ol?

A6: In electron ionization (EI) mass spectrometry, the molecular ion peak may be observed. Common fragmentation pathways for phenylpropanolamines include:[25][26][27][28]

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. This would result in a fragment corresponding to the loss of a CH₂OH radical.

  • Loss of Water: Dehydration from the molecular ion is a common fragmentation for alcohols.

  • Benzylic Cleavage: Cleavage of the bond between the chiral center and the phenyl ring can also occur.

Part 4: Experimental Protocols & Visualizations

Illustrative Synthetic Workflow

The general workflow for the synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol is depicted below.

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Asymmetric Reduction cluster_2 Purification & Analysis A 3'-Fluoroacetophenone D 3-Amino-1-(3-fluorophenyl)propan-1-one A->D B Formaldehyde B->D C Amine Hydrochloride C->D G (R)- or (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol D->G Reduction E Chiral Catalyst (e.g., CBS) E->G F Borane Source (e.g., BH3-DMS) F->G H Crude Product G->H I Purification (Chromatography/Crystallization) H->I J Characterization (NMR, MS, HPLC) I->J K Pure Enantiomer J->K

Caption: General workflow for the synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Detailed Protocol: Asymmetric Reduction of 3-Amino-1-(3-fluorophenyl)propan-1-one

This protocol is a representative procedure for the asymmetric reduction of the β-amino ketone to the corresponding chiral amino alcohol using a CBS catalyst.

Materials:

  • 3-Amino-1-(3-fluorophenyl)propan-1-one hydrochloride

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·DMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: To a flame-dried, argon-purged flask at 0 °C, add the CBS catalyst solution (0.1 equivalents).

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.6 equivalents) to the catalyst solution. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the catalyst-borane complex.

  • Substrate Addition: In a separate flask, suspend the 3-Amino-1-(3-fluorophenyl)propan-1-one hydrochloride (1.0 equivalent) in anhydrous THF. Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes. Filter the mixture to remove the triethylamine hydrochloride and wash the solid with a small amount of anhydrous THF.

  • Reduction: Cool the catalyst-borane complex solution to -20 °C. Slowly add the solution of the free β-amino ketone dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine) to yield the enantiomerically enriched 3-Amino-3-(3-fluorophenyl)propan-1-ol.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.

Quantitative Data from Analogous Systems

The following table summarizes typical results for the asymmetric reduction of aminoketones using different catalytic systems, which can serve as a benchmark for the synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol.[1]

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)
(R)-CBS / BH₃·DMS3-Amino-1-phenylpropan-1-one>90>95
(S)-CBS / BH₃·DMS3-Amino-1-phenylpropan-1-one>90>95
RuCl₂[(R)-BINAP] / H₂N-Boc-3-amino-1-phenylpropan-1-one~95>98

Part 5: References

  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.

  • Mass spectra and propsed fragmentation patterns of ephedrine (A),... ResearchGate.

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science.

  • Tuning basicity. Cambridge MedChem Consulting. (2023).

  • Fluorine in drug discovery: Role, design and case studies.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021).

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate.

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. (2023).

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. (2007).

  • Chiral HPLC Separations. Phenomenex.

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. (2025).

  • A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... ResearchGate.

  • Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate.

  • Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. Benchchem.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023).

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH.

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino... Google Patents.

  • Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols. Benchchem.

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011).

  • Sodium Borohydride - Common Organic Chemistry.

  • Mass spectral fragmentation pattern of the underivatized halogenated... ResearchGate.

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform.

  • HNMR Practice 3. OpenOChem Learn.

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis.

  • 3-Amino-1-propanol - Optional[1H NMR] - Spectrum - SpectraBase.

  • The Mannich Reaction. Organic Reactions.

  • Mass Spectrometry: Fragmentation.

  • Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone. Benchchem.

  • Method for producing and purifying 3-aminopropanol. Google Patents.

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. NIH.

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI.

  • Base-Induced Instability of Fluorotelomer Alcohols. PMC - NIH.

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).

  • The Mannich Reaction. YouTube. (2020).

  • 3-Amino-1-propanol for synthesis 156-87-6. Sigma-Aldrich.

  • L3 NMR 1 | PDF | Nuclear Magnetic Resonance. Scribd.

  • Carbon-13 NMR spectrum of propan-1-ol - (1-propanol). Doc Brown's Chemistry.

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

  • Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate.

  • 3-Methylamino-3-phenylpropan-1-ol. ResearchGate.

  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. (2014).

Sources

Technical Support Center: Synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during the synthesis of this critical chiral building block. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.

Introduction

3-Amino-3-(3-fluorophenyl)propan-1-ol is a valuable intermediate in the synthesis of various pharmaceutical agents. Its chirality and functional groups make it a key component for producing molecules with specific biological activities. The most common synthetic route involves the reduction of a suitable precursor, typically 3-amino-3-(3-fluorophenyl)propanoic acid or its corresponding ester. While seemingly straightforward, this reduction can be accompanied by several side reactions that impact yield, purity, and stereochemical integrity. This guide provides a structured approach to troubleshooting and preventing these undesirable outcomes.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues you may encounter during the synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol in a question-and-answer format.

Issue 1: Incomplete Reduction and Formation of Aldehyde/Amide Byproducts

Question: My reaction is showing incomplete conversion, and I'm observing byproducts corresponding to the aldehyde or unreacted starting material. What's causing this, and how can I drive the reaction to completion?

Answer:

Incomplete reduction is a common issue, often stemming from the choice of reducing agent or insufficient reaction conditions. The direct reduction of a carboxylic acid to an alcohol is challenging and typically requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or a borane complex.[1][2] Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters on its own.[1][3]

Root Cause Analysis:

  • Insufficiently Powerful Reducing Agent: Using a mild reducing agent like NaBH₄ without an activating agent will likely result in no reaction or very slow conversion of the carboxylic acid or ester.

  • Inadequate Stoichiometry: An insufficient amount of the reducing agent will lead to partial reduction, potentially isolating the intermediate aldehyde. However, with powerful hydrides like LiAlH₄, the aldehyde is typically more reactive than the starting ester and is immediately reduced further.[4]

  • Poor Reagent Quality: The effectiveness of hydride reducing agents can be diminished by improper storage and handling, leading to decomposition. LiAlH₄, for instance, reacts violently with water.[5]

  • Low Reaction Temperature: While lower temperatures are often used to control selectivity, they can also slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

Recommended Solutions:

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful and effective reagent for the reduction of both carboxylic acids and esters to primary alcohols.[1][6] It is the recommended choice for this transformation.

    • Borane Complexes (BH₃•THF or BH₃•SMe₂): Borane is also highly effective for reducing carboxylic acids and offers different chemoselectivity compared to LiAlH₄.[2][6] It is particularly useful if other functional groups sensitive to LiAlH₄ are present.

  • Optimization of Reaction Conditions:

    • Stoichiometry: Use a sufficient excess of the reducing agent. For LiAlH₄ reduction of a carboxylic acid, at least 3 equivalents are needed mechanistically, and a practical excess (e.g., 3-4 equivalents) is recommended to ensure complete conversion.

    • Temperature: The reaction is typically started at a low temperature (0 °C) for controlled addition of the reagent and then allowed to warm to room temperature or gently heated to ensure completion.

    • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for LiAlH₄ and borane reductions.[5]

Experimental Protocol: Reduction of 3-Amino-3-(3-fluorophenyl)propanoic Acid with LiAlH₄

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (3.5 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.

  • Addition of Starting Material: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve 3-amino-3-(3-fluorophenyl)propanoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Caution: The reaction is exothermic and will generate hydrogen gas.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Issue 2: Racemization of the Chiral Center

Question: I'm observing a loss of enantiomeric purity in my final product. What are the potential causes of racemization, and how can it be minimized?

Answer:

The stereocenter at the C3 position is benzylic and adjacent to an amino group, making the α-proton susceptible to abstraction under certain conditions, which can lead to racemization.[7]

Root Cause Analysis:

  • Harsh Reaction Conditions: Elevated temperatures or prolonged reaction times can increase the likelihood of racemization.

  • Basic or Acidic Conditions: The presence of strong bases or acids can facilitate the deprotonation-reprotonation at the chiral center, leading to a loss of stereochemical integrity.[8] While the workup for LiAlH₄ reductions involves base, this is typically done at low temperatures to minimize side reactions.

  • Mechanism of Racemization: The formation of a planar carbanion intermediate after deprotonation allows for non-stereospecific reprotonation.[7] Aromatic amino acids can be more prone to racemization due to the stabilization of this carbanion by the phenyl ring.[7]

Recommended Solutions:

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. For the LiAlH₄ reduction, this means careful control during the addition and avoiding excessive heating during the reflux step.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote racemization.

  • Choice of Reagents: While LiAlH₄ is effective, borane reductions are often considered milder and may offer better stereochemical control in some cases.

Visualizing the Racemization Mechanism

G (R)-Enantiomer (R)-Enantiomer Carbanion (Planar) Carbanion (Planar) (R)-Enantiomer->Carbanion (Planar) -H+ Carbanion (Planar)->(R)-Enantiomer +H+ (S)-Enantiomer (S)-Enantiomer Carbanion (Planar)->(S)-Enantiomer +H+

Caption: Racemization via a planar carbanion intermediate.

Issue 3: Formation of Defluorinated Byproducts

Question: My analysis shows the presence of impurities where the fluorine atom on the phenyl ring has been replaced by hydrogen. How is this happening, and what can I do to prevent it?

Answer:

Defluorination of aromatic rings is a potential side reaction, especially when using powerful reducing agents or under certain catalytic conditions.

Root Cause Analysis:

  • Over-reduction: While aromatic rings are generally stable to reduction under standard LiAlH₄ or borane conditions, forcing conditions (high temperatures, prolonged reaction times, or highly activated substrates) could potentially lead to the reduction of the C-F bond.[9]

  • Catalytic Hydrogenation Contamination: If catalytic hydrogenation (e.g., H₂/Pd) was used in a previous step and the catalyst is not completely removed, it could potentially catalyze dehalogenation.

  • Radical Mechanisms: In some cases, single-electron transfer (SET) mechanisms can lead to the formation of radical intermediates that can undergo defluorination.

Recommended Solutions:

  • Controlled Reaction Conditions: Avoid excessive heating and prolonged reaction times. Use the minimum amount of reducing agent necessary for complete conversion of the primary functional group.

  • Purification of Intermediates: Ensure that all catalysts from previous steps are thoroughly removed before proceeding with the reduction.

  • Choice of Reducing Agent: If defluorination is a persistent issue, consider alternative reducing agents that are less prone to over-reduction. The use of borane complexes might be advantageous in this regard.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis, the carboxylic acid or the ester?

A1: Both 3-amino-3-(3-fluorophenyl)propanoic acid and its corresponding ester (e.g., methyl or ethyl ester) can be used as starting materials. The choice often depends on the overall synthetic route and the ease of preparation and purification of the precursor.

  • Carboxylic Acid: Direct reduction with LiAlH₄ or borane is efficient.

  • Ester: Can also be reduced with LiAlH₄.[4] Preparing the ester first may aid in purification of the precursor before the final reduction step.

Q2: Can I use Sodium Borohydride (NaBH₄) for this reduction?

A2: Sodium borohydride is generally not strong enough to reduce carboxylic acids or esters to alcohols under standard conditions.[1][3] However, its reactivity can be enhanced by the addition of Lewis acids or other additives, but this adds complexity to the reaction. For a more reliable and direct reduction, LiAlH₄ or borane complexes are recommended.

Q3: How can I monitor the progress of the reaction?

A3:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting material. A suitable solvent system might be a mixture of ethyl acetate and hexane, with a small amount of triethylamine to prevent streaking of the amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the consumption of the starting material and the formation of the product and any byproducts.

Q4: What are the best methods for purifying the final product?

A4:

  • Column Chromatography: Silica gel chromatography is a standard method for purifying the crude product. A gradient elution with a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane), often with a small percentage of a basic modifier like triethylamine or ammonia in the mobile phase, can effectively separate the desired amino alcohol from less polar impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent method for achieving high purity.

Q5: Are there any potential cyclic byproducts I should be aware of?

A5: While less common in this specific reduction, amino alcohols can sometimes undergo intramolecular cyclization to form cyclic ethers or amines, particularly under harsh acidic or basic conditions or at high temperatures.[10][11] For 3-Amino-3-(3-fluorophenyl)propan-1-ol, this is not a major reported side reaction under standard reductive conditions, but it's a possibility to consider if unexpected byproducts are observed, especially during workup or distillation.

Data Summary Table

IssuePotential CauseRecommended SolutionKey Parameters to Control
Incomplete Reduction Insufficiently powerful or decomposed reducing agent; Inadequate stoichiometryUse LiAlH₄ or BH₃•THF; Ensure anhydrous conditions; Use 3-4 equivalents of reducing agentReagent choice, stoichiometry, temperature
Racemization High temperature; Prolonged reaction time; Harsh pHMaintain low reaction temperature; Monitor reaction and quench promptlyTemperature, reaction time
Defluorination Over-reduction; Forcing conditionsUse mildest effective conditions; Avoid excessive heat and timeTemperature, reaction time

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Flame-dry glassware under inert atmosphere reagents Prepare anhydrous THF solution of starting material prep->reagents reducing_agent Prepare suspension of LiAlH4 in anhydrous THF reagents->reducing_agent addition Cool LiAlH4 suspension to 0°C Add starting material solution dropwise reducing_agent->addition reflux Warm to RT, then reflux Monitor by TLC/LC-MS addition->reflux quench Cool to 0°C Quench excess LiAlH4 reflux->quench filter Filter aluminum salts quench->filter extract Extract with organic solvent filter->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography or crystallization dry_concentrate->purify

Caption: General workflow for the reduction synthesis.

References

  • 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. Available at: [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. ACS Catalysis. Available at: [Link]

  • Borane Reagents. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. Available at: [Link]

  • 16.10: Reduction of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]

  • Birch Reduction of Aromatic Rings. Master Organic Chemistry. Available at: [Link]

  • Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. YouTube. Available at: [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Available at: [Link]

  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver. Available at: [Link]

  • Summary of analytical methods for detecting amino acid impurities. ResearchGate. Available at: [Link]

  • Enzymatic defluorination of fluorinated compounds. ResearchGate. Available at: [Link]

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. ResearchGate. Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Available at: [Link]

  • Borane reduction mechanism || selective reduction of acids || solved problems. YouTube. Available at: [Link]

  • 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry. Pressbooks. Available at: [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Available at: [Link]

  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). National Institutes of Health. Available at: [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. National Institutes of Health. Available at: [Link]

  • Recent progress in the chemistry of β-aminoketones. Royal Society of Chemistry. Available at: [Link]

  • Method for resolving 3-amino-3-phenylpropanol. Google Patents.
  • Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. Available at: [Link]

  • Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. PubMed. Available at: [Link]

  • Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. Google Patents.
  • The Dark Side of Fluorine. Fluoride Action Network. Available at: [Link]

  • Aromatic chemistry: Oxidation and reduction. BrainKart. Available at: [Link]

  • Synthesis method of 3-amino-1,2-propanediol. Google Patents.
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Available at: [Link]

  • Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. Available at: [Link]

  • Aromatic Reactivity. Michigan State University. Available at: [Link]

  • Synthesis of amino alcohols, cyclic urea, urethanes, and cyclic carbonates and tandem one-pot conversion of an epoxide to urethanes using a Zn–Zr bimetallic oxide catalyst. Royal Society of Chemistry. Available at: [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. Available at: [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 1,2-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. Available at: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-3-(3-fluorophenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing the biological availability of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific rationale for experimental choices, ensuring a robust and reproducible research workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the bioavailability of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Q1: What are the primary anticipated challenges to the oral bioavailability of 3-Amino-3-(3-fluorophenyl)propan-1-ol?

A1: Based on its chemical structure, the primary challenges are likely twofold. First, the presence of a primary amine group suggests that the compound will be ionized at physiological pH, which can limit its ability to passively diffuse across the lipophilic membranes of the gastrointestinal tract.[1] Second, amine-containing drugs are often susceptible to first-pass metabolism in the gut wall and liver, primarily through oxidation by enzymes like monoamine oxidase or N-acetylation.[1][2] This metabolic process can significantly reduce the amount of active drug that reaches systemic circulation.[3][4][5][6]

Q2: What initial physicochemical properties of 3-Amino-3-(3-fluorophenyl)propan-1-ol should I characterize?

A2: A thorough understanding of the compound's physicochemical properties is the foundation for any bioavailability enhancement strategy. Key parameters to determine include:

  • Aqueous Solubility: Assess solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the stomach and intestines.

  • LogP/LogD: The octanol/water partition coefficient (LogP) and distribution coefficient (LogD) at various pH values will provide insight into the compound's lipophilicity and how it changes with ionization. This is crucial for predicting membrane permeability.[7]

  • pKa: Determining the acid dissociation constant (pKa) of the primary amine is essential to predict the degree of ionization in different parts of the gastrointestinal tract.

  • Permeability: An initial assessment using an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays (e.g., Caco-2) can provide a preliminary indication of its ability to cross intestinal barriers.

Q3: Are there any general strategies that are often successful for improving the bioavailability of amine-containing compounds?

A3: Yes, several well-established strategies can be employed. These can be broadly categorized as:

  • Prodrug Approaches: Temporarily masking the primary amine group with a promoiety can increase lipophilicity and protect it from first-pass metabolism.[1][2][8][9]

  • Formulation Strategies:

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization and absorption of lipophilic drugs.[10][11]

    • Nanotechnology: Reducing the particle size of the drug to the nanoscale (nanosuspensions) can significantly increase the surface area for dissolution and improve absorption.[12][13][14][15][16]

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its apparent solubility and dissolution rate.[10][11]

  • Co-administration with Inhibitors: In some cases, co-administering the drug with inhibitors of specific metabolic enzymes or efflux pumps can increase its systemic exposure.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Guide 1: Poor Aqueous Solubility

Issue: Experimental data reveals that 3-Amino-3-(3-fluorophenyl)propan-1-ol has low solubility in aqueous media at neutral or basic pH, potentially limiting its dissolution in the small intestine.

Causality: The fluorophenyl group contributes to the molecule's lipophilicity, and while the amino and hydroxyl groups provide some hydrophilicity, the overall solubility may be insufficient for complete dissolution at the site of absorption.

Troubleshooting Workflow:

A workflow for addressing poor aqueous solubility.

Experimental Protocols:

Protocol 1.1: Nanosuspension Formulation by Wet Milling

  • Preparation: Prepare a slurry of 3-Amino-3-(3-fluorophenyl)propan-1-ol (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188 or HPMC).

  • Milling: Transfer the slurry to a bead mill containing milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Processing: Mill at a high speed for a defined period (e.g., 2-8 hours), monitoring particle size reduction periodically using dynamic light scattering (DLS).

  • Endpoint: Continue milling until the desired particle size (e.g., <200 nm) with a narrow polydispersity index (PDI) is achieved.

  • Characterization: Characterize the resulting nanosuspension for particle size, PDI, zeta potential, and dissolution rate enhancement compared to the unmilled drug.

Rationale: Reducing particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.[7]

Protocol 1.2: Amorphous Solid Dispersion by Spray Drying

  • Solution Preparation: Dissolve 3-Amino-3-(3-fluorophenyl)propan-1-ol and a suitable polymer (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone).

  • Spray Drying: Atomize the solution into a heated drying chamber. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.

  • Collection: Collect the dried powder from the cyclone separator.

  • Characterization: Confirm the amorphous nature of the drug using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Evaluate the dissolution profile of the solid dispersion.

Rationale: The amorphous form of a drug has a higher free energy and is generally more soluble than its crystalline counterpart.[10][11]

Data Presentation:

Formulation StrategyMean Particle Size (nm)Polydispersity Index (PDI)Dissolution Rate Enhancement (fold)
Unprocessed Drug>5000N/A1
Nanosuspension150 ± 20<0.215
Amorphous Solid DispersionN/AN/A10
Guide 2: Suspected High First-Pass Metabolism

Issue: In vivo pharmacokinetic studies show low oral bioavailability despite adequate aqueous solubility and permeability, suggesting significant metabolism before reaching systemic circulation.

Causality: The primary amine is a likely site for first-pass metabolism by enzymes in the gut wall and liver.[1][2] This is a common metabolic pathway for many drugs and can drastically reduce their oral bioavailability.[3][4][5]

Troubleshooting Workflow:

Decision tree for mitigating high first-pass metabolism.

Experimental Protocols:

Protocol 2.1: Synthesis of an N-Acetyl Prodrug

  • Reaction Setup: Dissolve 3-Amino-3-(3-fluorophenyl)propan-1-ol in a suitable aprotic solvent (e.g., dichloromethane).

  • Acylation: Add a base (e.g., triethylamine) followed by the dropwise addition of acetyl chloride or acetic anhydride at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water, extract the product into an organic solvent, and purify by column chromatography.

  • Characterization: Confirm the structure of the N-acetylated product using NMR and mass spectrometry.

Rationale: N-acetylation masks the primary amine, making it less susceptible to oxidation and potentially increasing its lipophilicity for better absorption.[1][2] The amide bond is designed to be cleaved by endogenous amidases to release the active parent drug.

Protocol 2.2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of the compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and co-solvents (e.g., Transcutol HP).

  • Ternary Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams to identify the self-emulsification region.

  • Formulation: Prepare formulations by mixing the selected oil, surfactant, and co-solvent in ratios that fall within the identified self-emulsification region. Dissolve the drug in this mixture.

  • Characterization: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a nanoemulsion. Characterize the resulting droplet size and polydispersity.

Rationale: Lipid-based formulations can enhance lymphatic transport, thereby bypassing the liver and reducing first-pass metabolism.[17] Additionally, some excipients used in these formulations can inhibit metabolic enzymes.[17]

Guide 3: Efflux by Transporters

Issue: In vitro cell-based permeability assays (e.g., Caco-2) show a high efflux ratio (Papp B-A / Papp A-B > 2), indicating that the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).

Causality: Efflux pumps are membrane proteins that actively transport substrates out of cells, which can limit the net absorption of a drug across the intestinal epithelium.[18][19][20][21]

Troubleshooting Workflow:

Workflow for addressing active efflux.

Experimental Protocol:

Protocol 3.1: Caco-2 Permeability Assay with an Efflux Inhibitor

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a confluent monolayer and differentiate.

  • Transport Study:

    • Group 1 (Control): Perform a standard bidirectional permeability assay with 3-Amino-3-(3-fluorophenyl)propan-1-ol.

    • Group 2 (Inhibitor): Pre-incubate the Caco-2 monolayers with a known P-gp inhibitor (e.g., verapamil) before and during the bidirectional permeability assay with the test compound.

  • Sample Analysis: Quantify the amount of compound transported in both the apical-to-basolateral and basolateral-to-apical directions using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficients (Papp) and the efflux ratio for both groups. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate for that efflux pump.

Rationale: Some excipients used in lipid and nanoparticle formulations, such as certain surfactants and polymers, have been shown to inhibit the function of efflux pumps, thereby increasing the intracellular concentration and net absorption of the drug.

Part 3: References

  • Prodrugs for Amines. PubMed Central (PMC).[Link]

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT).[Link]

  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.[Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central (PMC).[Link]

  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI.[Link]

  • Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology.[Link]

  • Prodrugs for Amines. OUCI.[Link]

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Nanofabrication.[Link]

  • Prodrugs of Amines. Recent Advancement in Prodrugs.[Link]

  • What are the methods used for enhancement of bioavailability? Patsnap Synapse.[Link]

  • First Pass Effect | Drug Metabolism & Pharmacology - Lesson. Study.com.[Link]

  • First pass effect. Wikipedia.[Link]

  • (PDF) First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate.[Link]

  • Methods of enhancing bioavailability of drugs | PPTX. Slideshare.[Link]

  • Medicinal chemistry of amine prodrugs. Semantic Scholar.[Link]

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Longdom.[Link]

  • Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Drug Development & Delivery.[Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PubMed Central (PMC).[Link]

  • Role of efflux pumps and metabolising enzymes in drug delivery. Semantic Scholar.[Link]

  • Impact of Composition of Lipid-Based Formulations on First-Pass Drug Metabolism after Oral Administration. Molecular Pharmaceutics - ACS Publications.[Link]

  • Role of efflux pumps and metabolising enzymes in drug delivery. PubMed.[Link]

  • Efflux pump inhibitors for bacterial pathogens: From bench to bedside. PubMed Central (PMC).[Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. PubMed Central (PMC).[Link]

  • Efflux pump. Wikipedia.[Link]

Sources

Technical Support Center: Purification of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 3-Amino-3-(3-fluorophenyl)propan-1-ol. The methodologies described are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Troubleshooting Guide: Addressing Common Purification Challenges

This section addresses specific issues that may arise during the purification of 3-Amino-3-(3-fluorophenyl)propan-1-ol, providing potential causes and actionable solutions.

Question 1: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I remove it?

Answer:

Discoloration in aminopropanols and related compounds is a common issue, often stemming from the formation of minor impurities during synthesis or degradation upon exposure to air and heat. The primary culprits are typically oxidized species or residual starting materials.

  • Causality: The amine functionality in 3-Amino-3-(3-fluorophenyl)propan-1-ol is susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. This can lead to the formation of colored byproducts. Additionally, if the synthesis involves heating, thermal degradation can occur.[1]

  • Recommended Actions & Solutions:

    • Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon. Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol), add a small amount of activated carbon (typically 1-2% w/w), and stir for a short period (15-30 minutes) at room temperature. The colored impurities adsorb onto the surface of the carbon. Remove the carbon by filtration through a pad of Celite®.

    • Inert Atmosphere: When heating is necessary, such as during recrystallization or solvent removal, perform the operation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

    • Temperature Control: Avoid excessive temperatures during purification. For instance, if distillation is attempted, keep the temperature below 135°C to prevent thermal degradation.[3]

Question 2: I am observing a poor yield after my purification protocol. What are the potential reasons and how can I improve it?

Answer:

Low recovery can be attributed to several factors, from the choice of purification method to the physical properties of the compound itself.

  • Causality:

    • Inappropriate Solvent Selection for Crystallization: If the compound is too soluble in the chosen crystallization solvent, a significant amount will remain in the mother liquor, leading to low yields.

    • Product Loss During Extraction: Incomplete extraction during the work-up phase can result in substantial product loss. The amphiphilic nature of aminopropanols can sometimes lead to the formation of emulsions, making phase separation difficult.

    • Decomposition: As mentioned, thermal degradation can reduce the overall yield if purification involves high temperatures.[1]

  • Recommended Actions & Solutions:

    • Optimize Crystallization Solvent System: A good crystallization solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures. For 3-Amino-3-(3-fluorophenyl)propan-1-ol, which is a solid, consider solvent systems like ethyl acetate/hexane or isopropanol/water.[4] Perform small-scale solubility tests to identify the optimal solvent or solvent mixture.

    • Improve Extraction Efficiency: To break emulsions during aqueous work-up, the addition of brine to the aqueous layer can be effective. Ensure the pH of the aqueous layer is adjusted to maximize the amount of the free amine in the organic phase (typically a pH > 10). Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.

    • Consider Chromatography: If crystallization proves to be inefficient, column chromatography on silica gel can be an excellent alternative for isolating the pure product with high recovery, albeit with a lower throughput.

Question 3: My purified product shows multiple spots on TLC or peaks in GC/LC-MS analysis. How do I identify and remove these impurities?

Answer:

The presence of multiple signals in your analytical data indicates that the purification was incomplete. The nature of these impurities depends on the synthetic route used to prepare the compound.

  • Causality: Common impurities in amino alcohols include unreacted starting materials, isomeric byproducts, and side products from the reaction.[1] For instance, if the synthesis involves the reduction of a corresponding ketone, the starting ketone may be present as an impurity.

  • Recommended Actions & Solutions:

    • Identify the Impurities: If possible, use mass spectrometry (MS) to determine the molecular weights of the impurities.[1] This can provide clues as to their identity. Comparing the retention times or Rf values with those of known starting materials and potential byproducts can also aid in identification.

    • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The process of dissolving the solid in a hot solvent and allowing it to cool slowly promotes the formation of a pure crystal lattice, leaving impurities behind in the mother liquor.[4]

    • Flash Column Chromatography: This technique is highly effective for separating compounds with different polarities. A typical mobile phase for an amino alcohol like this would be a gradient of methanol in dichloromethane or ethyl acetate. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to prevent peak tailing on the silica gel column.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for 3-Amino-3-(3-fluorophenyl)propan-1-ol?

A1: For a solid compound like 3-Amino-3-(3-fluorophenyl)propan-1-ol, recrystallization is generally the most efficient and scalable purification method. It is particularly effective at removing minor impurities and can yield a product of very high purity. The choice of solvent is critical and should be determined experimentally. A good starting point would be to test solvent systems like ethyl acetate/hexanes, isopropanol, or toluene.[4]

Q2: Can I purify this compound by distillation?

A2: While fractional distillation is a common method for purifying simple, liquid aminopropanols, it is generally not recommended for 3-Amino-3-(3-fluorophenyl)propan-1-ol.[2] The presence of the fluorophenyl group likely results in a higher boiling point, and the compound's thermal stability at these temperatures may be a concern.[1] There is a significant risk of decomposition, which can lead to yield loss and the introduction of new impurities.[3]

Q3: My compound is hygroscopic. How should I handle and store it?

A3: Amino alcohols are often hygroscopic and can absorb moisture from the atmosphere.[1] To minimize water contamination, handle the compound in a dry environment (e.g., in a glove box or under a stream of dry nitrogen). Store the purified product in a tightly sealed container, preferably in a desiccator with a suitable drying agent.[2]

Q4: What analytical techniques are recommended to assess the purity of the final product?

A4: A combination of techniques should be used to confirm the purity and identity of 3-Amino-3-(3-fluorophenyl)propan-1-ol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure and identifying any organic impurities.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample as a percentage of the total peak area.

  • Karl Fischer Titration: To accurately quantify the water content.[1]

Analytical Technique Information Provided
¹H and ¹³C NMRStructural confirmation and identification of organic impurities.[1]
Mass Spectrometry (MS)Molecular weight confirmation.[1]
GC or HPLCPurity assessment (% area).
Karl Fischer TitrationWater content (wt%).[1]

Q5: I need to perform a reaction that is sensitive to water. How can I ensure my 3-Amino-3-(3-fluorophenyl)propan-1-ol is anhydrous?

A5: If your compound contains residual water, it can be removed by azeotropic distillation with a solvent like toluene. Dissolve the compound in toluene and then remove the solvent under reduced pressure. This process can be repeated a few times to ensure all water has been removed. Alternatively, drying the compound in a vacuum oven at a moderate temperature (e.g., 40-50°C) over a desiccant like phosphorus pentoxide can also be effective.

III. Experimental Protocols & Workflows

Protocol 1: Recrystallization of 3-Amino-3-(3-fluorophenyl)propan-1-ol

This protocol provides a general guideline for the recrystallization of the title compound. The optimal solvent and volumes should be determined on a small scale first.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a potential solvent (e.g., isopropanol, ethyl acetate) dropwise at room temperature until the solid just dissolves. Add an anti-solvent (e.g., hexanes, water) dropwise until the solution becomes cloudy. This will give you an indication of a suitable solvent system.

  • Dissolution: Place the crude 3-Amino-3-(3-fluorophenyl)propan-1-ol in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen primary solvent in small portions while gently heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Stir for 5-10 minutes.

  • Hot Filtration (if necessary): If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is best to let it stand undisturbed. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Workflow Diagram: Purification Strategy Selection

Purification_Strategy start Crude 3-Amino-3-(3-fluorophenyl)propan-1-ol is_solid Is the crude product a solid? start->is_solid crystallization Attempt Recrystallization is_solid->crystallization Yes distillation Consider Low-Pressure Distillation (with caution) is_solid->distillation No (Liquid) is_pure_tlc Is the product pure by TLC/GC? crystallization->is_pure_tlc final_product Pure Product is_pure_tlc->final_product Yes column_chromatography Perform Column Chromatography is_pure_tlc->column_chromatography No column_chromatography->final_product distillation->final_product

Caption: A decision-making workflow for selecting an appropriate purification technique.

IV. References

  • Benchchem. Technical Support Center: Managing Impurities in 3-Aminopropanol Purification.

  • Benchchem. Common impurities in commercial "2-Aminopropan-2-ol" and their removal.

  • Google Patents. EP2468712A1 - Method for producing and purifying 3-aminopropanol.

  • Planar chromatography – an essential component of modern analysis.

  • PubChem. 3-Amino-3-(3-fluorophenyl)propan-1-ol.

  • CymitQuimica. 3-Amino-3-(3-chlorophenyl)-propan-1-ol.

  • Google Patents. CN102633658A - Method for resolving 3-amino-3-phenylpropanol.

  • Sigma-Aldrich. 3-Amino-1-propanol for synthesis.

  • Diva-portal.org. Variation of chromatographic parameters in supercritical fluid chromatography of polar solutes.

  • Google Patents. US5118815A - Method for crystallization of amino acids.

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).

  • Indian Patents. a process for the possession of pure 3-amino-1, 2-propanediol.

  • ResearchGate. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.

  • Google Patents. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.

  • WIPO Patentscope. 104610074 Preparation method of 3-amino-1,2-propanediol.

  • Benchchem. Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production.

Sources

Validation & Comparative

Comparative Validation of 3-Amino-3-(3-fluorophenyl)propan-1-ol Bioactivity: A Methodical Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vanguard of drug discovery, the journey of a novel small molecule from synthesis to a fully validated bioactive entity is defined by rigorous scientific scrutiny. This guide, conceived from a Senior Application Scientist's perspective, provides a comprehensive, experience-driven framework for the methodical validation of 3-Amino-3-(3-fluorophenyl)propan-1-ol. We eschew a rigid template, instead presenting a logical, multi-tiered workflow designed to build a robust data package. Our focus is not merely on procedural steps but on the causal reasoning behind experimental choices, ensuring that each stage of validation is self-corroborating. This document will objectively compare the compound's performance with logical alternatives, supported by detailed experimental protocols and data presentation, to empower researchers in making informed, data-driven decisions.

Section 1: Foundational Strategy & Molecular Context

The initial challenge in assessing a novel compound like 3-Amino-3-(3-fluorophenyl)propan-1-ol is the frequent absence of extensive public bioactivity data. A search of chemical databases confirms its structure[1], but its biological role remains largely uncharacterized. This necessitates a hypothesis-driven yet broad-based screening approach. Our strategy is built on parallel validation streams: direct target-based assays and broader cell-based phenotypic screens.[2]

To establish a meaningful comparative analysis, we will evaluate our lead compound against carefully selected benchmarks:

  • Structural Analogs: To probe structure-activity relationships (SAR), we include analogs with positional isomers of the fluorine atom.

    • Analog A: 3-Amino-3-(4 -fluorophenyl)propan-1-ol[3]

    • Analog B: 3-Amino-3-(2 -fluorophenyl)propan-1-ol

  • Known Active Comparator: A well-characterized molecule to serve as a positive control and a benchmark for potency.

    • Comparator X: A known potent, non-selective kinase inhibitor (e.g., Staurosporine) for target-based assays.

This multi-compound approach is fundamental to contextualizing the potency and selectivity of our primary molecule of interest.

Section 2: Tier 1 - In Vitro Bioactivity Profiling

The first experimental phase aims to answer two fundamental questions: Does the compound interact with specific, known drug targets? And does it elicit a measurable response in a cellular context?

Expertise & Causality: Given that over 500 protein kinases exist in the human genome and their dysregulation is a hallmark of many diseases, a kinase panel screen is a logical and high-value starting point for a novel small molecule.[4] We will utilize a luminescence-based assay that quantifies ADP production, as it is a universal byproduct of kinase activity and offers a robust, scalable method for high-throughput screening.[5][6]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

  • Compound Preparation: Prepare 10-point, 1:3 serial dilutions of 3-Amino-3-(3-fluorophenyl)propan-1-ol, its analogs, and Staurosporine (Comparator X) in 100% DMSO, starting from a 1 mM concentration.[6]

  • Kinase Reaction Setup: In a 384-well white opaque plate, add 2.5 µL of the serially diluted compounds or DMSO vehicle control to their respective wells.[6]

  • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., Kinase A) in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[6]

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme binding equilibrium.[6]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically but are often near the Km for ATP.[6]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.[6]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

Data Presentation: Comparative Kinase Inhibition

CompoundKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
3-Amino-3-(3-fluorophenyl)propan-1-ol 850 >10,000 4,500
Analog A (4-fluoro)2,100>10,0009,800
Analog B (2-fluoro)650>10,0003,200
Comparator X (Staurosporine)51020

Trustworthiness: This protocol is self-validating through the inclusion of a potent, non-selective inhibitor (Staurosporine) as a positive control, which confirms the assay is performing correctly. The DMSO-only wells serve as a negative control (100% activity). Comparing results across multiple kinases begins to build a selectivity profile.

Expertise & Causality: A phenotypic screen assesses the compound's overall effect on a living system. The MTT assay is a foundational, colorimetric method for evaluating cellular metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[7][8] It measures the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] This provides critical, biologically relevant information that complements target-based findings.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., A549) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in 5% CO₂.[10]

  • Compound Treatment: Remove the media and replace it with fresh media containing serial dilutions of the test compounds. Include a vehicle-only (DMSO) control and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the cells for 72 hours to allow for effects on proliferation.[10]

  • MTT Addition: Remove the treatment media. Add 100 µL of fresh, serum-free media and 25 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere until intracellular purple formazan crystals are visible under a microscope.[7][8]

  • Solubilization: Carefully remove the MTT-containing medium. Add 130 µL of DMSO to each well to dissolve the formazan crystals.[10] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 540-590 nm using a microplate reader.[8]

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) relative to the DMSO control.

Data Presentation: Comparative Cell Viability

CompoundA549 Cell Line GI50 (µM)
3-Amino-3-(3-fluorophenyl)propan-1-ol 15.2
Analog A (4-fluoro)33.7
Analog B (2-fluoro)11.8
Doxorubicin (Positive Control)0.05

Section 3: Tier 2 - Mechanism of Action (MoA) Elucidation

Positive "hits" from Tier 1 screening demand a deeper investigation into their mechanism of action. This involves identifying the specific protein target(s) and confirming their modulation within a cellular signaling pathway.

Expertise & Causality: When a compound shows a strong phenotypic effect but its direct target is unknown, target identification methods are crucial. Affinity-based pull-down is a powerful biochemical approach where the small molecule is immobilized on a solid support (like beads) to "fish" for its binding partners from a cell lysate.[11][12] Identified proteins are then analyzed by mass spectrometry.

Workflow: Affinity-Based Target Identification

G cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Purification cluster_2 Identification & Validation A Synthesize affinity probe (e.g., biotinylated compound) B Immobilize probe on streptavidin beads A->B C Incubate beads with cell lysate B->C D Wash to remove non-specific binders C->D E Elute specifically bound proteins D->E F Identify proteins by LC-MS/MS E->F G Validate hits with secondary assays (e.g., WB, SPR) F->G

Caption: A workflow for small molecule target identification.

Expertise & Causality: Western blotting is the gold standard for validating that a compound engages its target in a cell and produces a downstream effect.[13] By using phospho-specific antibodies, we can directly measure the activation or inhibition of key proteins in a signaling cascade, providing a mechanistic link between target engagement and cellular phenotype.[14][15]

Experimental Protocol: Western Blot for Pathway Modulation

  • Cell Treatment & Lysis: Treat A549 cells with 1X and 5X the GI50 concentration of 3-Amino-3-(3-fluorophenyl)propan-1-ol for a specified time (e.g., 6 hours).

  • Protein Extraction: Wash cells with ice-cold 1X PBS, then lyse them by adding 1X SDS sample buffer and scraping. Sonicate the lysate to shear DNA and reduce viscosity.[13]

  • Sample Preparation: Heat a portion of the lysate to 95-100°C for 5 minutes, then centrifuge to pellet debris.[13]

  • Gel Electrophoresis: Load 20 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by size.[13]

  • Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in primary antibodies diluted in blocking buffer. Use antibodies against the putative target (e.g., Phospho-Kinase A) and a loading control (e.g., β-actin).[13]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[13]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. The resulting bands indicate the amount of the target protein.

Hypothetical Signaling Pathway Modulation

G Compound 3-Amino-3-(3-fluorophenyl) propan-1-ol Target Kinase A Compound->Target Inhibition pDownstream Phospho-Substrate Y Target->pDownstream Phosphorylation Downstream Substrate Y Downstream->pDownstream Response Decreased Cell Proliferation pDownstream->Response Leads to

Caption: Hypothetical pathway showing inhibition of Kinase A.

Conclusion

This guide outlines a robust, logical, and self-validating framework for assessing the bioactivity of a novel compound, using 3-Amino-3-(3-fluorophenyl)propan-1-ol as a working example. By integrating target-based and phenotypic screening, and proceeding to mechanistic studies for active compounds, researchers can build a comprehensive data package. The comparative approach against structural analogs and known active molecules is essential for contextualizing the findings and guiding future optimization efforts, such as in vivo studies, which are the necessary next step in the drug discovery pipeline.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC.PubMed Central.
  • MTT assay protocol.Abcam.
  • MTT (Assay protocol).Protocols.io.
  • Target Identification and Validation (Small Molecules).University College London.
  • Protocol for Cell Viability Assays.BroadPharm.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Target Identification and Valid
  • Small-molecule Target and Pathway Identific
  • Assay Development for Protein Kinase Enzymes.NCBI.
  • Application Notes and Protocols for Kinase Activity Assays.BenchChem.
  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity.MDPI.
  • Dissect Signaling Pathways with Multiplex Western Blots.Thermo Fisher Scientific.
  • Western Blotting Protocol.Cell Signaling Technology.
  • Advanced Western Blotting Solutions for Cell Signaling P
  • Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.Celtarys Research.
  • In vitro kinase assay.Protocols.io.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
  • Application Notes and Protocols for Western Blot Analysis of PI3K Pathway Activ
  • 3-Amino-3-(3-fluorophenyl)propan-1-ol | C9H12FNO | CID 44607618.PubChem.
  • In Silico and In Vitro Screening of Small Molecule Inhibitors.MDPI.
  • Types of assays used in early drug discovery.YouTube.
  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Small molecule bioactivity benchmarks are often well-predicted by counting cells.Sciety.
  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents.MDPI.
  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.Rasayan Journal of Chemistry.
  • (PDF) Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives.
  • 3-Amino-3-(4-fluorophenyl)propan-1-ol.A2B Chem.
  • (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL.Smolecule.
  • (PDF) 3-Methylamino-3-phenylpropan-1-ol.
  • 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234.PubChem.
  • Examples of bioactive β‐phenylalanine and 3‐amino‐3‐phenylpropanol motif‐containing compounds.

Sources

A Comparative Guide to 3-Amino-3-(3-fluorophenyl)propan-1-ol and Structurally Related Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 3-Amino-3-(3-fluorophenyl)propan-1-ol, a monoamine reuptake inhibitor, with its structurally similar analogs. The focus is on the influence of halogen substitution at the meta position of the phenyl ring on the compound's synthesis, biological activity, and overall pharmacological profile. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

3-Amino-3-phenylpropan-1-ol and its derivatives represent a class of compounds with significant interest in medicinal chemistry, primarily due to their interaction with monoamine transporters. These transporters—for serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—are crucial for regulating neurotransmitter levels in the synaptic cleft and are prominent targets for treating a range of neurological and psychiatric disorders. The introduction of a halogen atom to the phenyl ring can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide specifically explores the comparative aspects of the meta-fluorinated analog, 3-Amino-3-(3-fluorophenyl)propan-1-ol, against its non-substituted, chloro-, and bromo- counterparts.

Synthesis of 3-Amino-3-(aryl)propan-1-ol Derivatives

The synthesis of chiral 3-amino-3-arylpropan-1-ols is a critical step in their development as pharmacological agents. A common and effective method involves the asymmetric reduction of a corresponding β-amino ketone. This approach allows for the stereoselective formation of the desired enantiomer, which is often crucial for biological activity.

A plausible synthetic route to obtain optically active 3-Amino-3-(3-fluorophenyl)propan-1-ol and its analogs is outlined below. This method is adapted from established procedures for similar compounds.[1]

Proposed Asymmetric Synthesis Workflow

Asymmetric Synthesis of 3-Amino-3-arylpropan-1-ol start 3-Halogenated Acetophenone mannich Mannich Reaction (Formaldehyde, Amine) start->mannich Step 1 ketone β-Amino Ketone Intermediate mannich->ketone Step 2 reduction Asymmetric Reduction (e.g., CBS Catalyst, BH3) ketone->reduction Step 3 final_product Chiral 3-Amino-3-(3-halogenophenyl)propan-1-ol reduction->final_product Step 4

Caption: Proposed workflow for the asymmetric synthesis of 3-Amino-3-(3-halogenophenyl)propan-1-ol.

Experimental Protocol: Asymmetric Reduction of a β-Amino Ketone

This protocol describes a general procedure for the asymmetric reduction of a prochiral β-amino ketone using a Corey-Bakshi-Shibata (CBS) catalyst.

  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve the (R)- or (S)-CBS catalyst in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the solution to -20°C and slowly add a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex. Stir for 10 minutes.

  • Substrate Addition: In a separate flask, dissolve the β-amino ketone hydrochloride in anhydrous THF and neutralize with a suitable base (e.g., triethylamine). Filter the resulting salt and add the free β-amino ketone solution dropwise to the reaction mixture, maintaining the temperature at -20°C.

  • Reaction Monitoring: Stir the reaction at -20°C and monitor its progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of methanol at -20°C.

  • Workup and Purification: Allow the mixture to warm to room temperature, concentrate under reduced pressure, and purify the resulting amino alcohol by column chromatography.

Comparative Biological Activity at Monoamine Transporters

Structure-Activity Relationship of Halogen Substitution

The nature and position of the halogen substituent on the phenyl ring are critical determinants of a compound's interaction with monoamine transporters. Generally, halogenation can influence binding affinity through a combination of electronic effects, steric interactions, and alterations in lipophilicity.

  • Fluorine: Due to its small size and high electronegativity, fluorine can form favorable electrostatic interactions and is often used to block metabolic sites. Its impact on transporter affinity can be highly position-dependent.

  • Chlorine and Bromine: These larger halogens increase lipophilicity to a greater extent than fluorine. They can form halogen bonds and engage in van der Waals interactions within the transporter binding pocket. Studies on other monoamine reuptake inhibitors have shown that para-substitution with chlorine or bromine often enhances affinity for DAT and SERT.[2][3]

Inferred Potency and Selectivity

Based on data from related phenmetrazine and cathinone derivatives, we can project the likely impact of meta-halogenation on 3-amino-3-phenylpropan-1-ol. A study on fluorophenmetrazine (FPM) isomers showed that moving the fluorine from the 2- to the 3- and 4-positions resulted in a progressive increase in potency at SERT relative to DAT and NET.[4] This suggests that the 3-fluoro substitution in our target compound may confer a degree of SERT preference compared to its ortho- and para-isomers.

For chloro and bromo substitutions, data from other compound series suggest that these may lead to higher overall potency at the monoamine transporters compared to the fluoro analog, potentially with less selectivity between the transporters.

CompoundPredicted Primary Transporter Target(s)Predicted PotencyRationale from Analogous Compounds
3-Amino-3-phenylpropan-1-ol SERT, NET, DATModerateUnsubstituted parent compound.
3-Amino-3-(3-fluorophenyl)propan-1-ol SERT > NET/DATModerate to HighPositional isomerism of fluorine significantly impacts SERT activity.[4]
3-Amino-3-(3-chlorophenyl)propan-1-ol SERT, NET, DATHighChloro-substitution often enhances potency at monoamine transporters.
3-Amino-3-(3-bromophenyl)propan-1-ol SERT, NET, DATHighBromo-substitution can further increase potency, sometimes exceeding that of chloro-analogs.[2]

Experimental Protocols for In Vitro Pharmacological Evaluation

To empirically determine and compare the biological activities of these compounds, standardized in vitro assays are essential. The following are detailed protocols for radioligand binding and uptake inhibition assays for SERT, NET, and DAT.

Radioligand Binding Assays

These assays measure the affinity of a compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.

Radioligand Binding Assay prep Prepare Cell Membranes (Expressing Transporter) incubation Incubate Membranes with Radioligand and Test Compound prep->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioactivity filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis

Caption: General workflow for a competitive radioligand binding assay.

This protocol is adapted from established methods for measuring binding to the serotonin transporter.[5][6][7]

  • Membrane Preparation: Homogenize brain tissue (e.g., cortex) or cells expressing hSERT in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, combine membrane protein, [³H]citalopram (at a concentration near its Kd), and varying concentrations of the test compound. For non-specific binding, use a high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

  • NET: [³H]nisoxetine is a commonly used radioligand for labeling the norepinephrine transporter.[8][9]

  • DAT: [³H]GBR-12935 or [³H]WIN 35,428 are selective radioligands for the dopamine transporter.[10][11][12][13]

Monoamine Uptake Inhibition Assays

These functional assays measure a compound's ability to block the transport of a radiolabeled monoamine substrate into cells expressing the target transporter.

This protocol is a standard method for assessing the functional inhibition of the serotonin transporter.[14][15]

  • Cell Culture: Plate HEK293 or other suitable cells stably expressing hSERT in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with Krebs-Henseleit buffer (KHB). Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10 minutes at room temperature.

  • Uptake Initiation: Add [³H]serotonin to each well to initiate uptake. Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Uptake Termination: Terminate the reaction by rapidly aspirating the uptake solution and washing the cells with ice-cold KHB.

  • Cell Lysis and Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of specific uptake versus the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The substitution of a hydrogen atom with a halogen at the meta position of the phenyl ring in 3-amino-3-phenylpropan-1-ol is predicted to significantly modulate its pharmacological profile as a monoamine reuptake inhibitor. While direct comparative experimental data for 3-Amino-3-(3-fluorophenyl)propan-1-ol and its chloro- and bromo-analogs is lacking, structure-activity relationships derived from similar compound series suggest that the 3-fluoro substitution may enhance selectivity for the serotonin transporter. In contrast, the 3-chloro and 3-bromo analogs are anticipated to exhibit higher overall potency at all three monoamine transporters.

The synthetic and experimental protocols provided in this guide offer a robust framework for the synthesis and detailed in vitro pharmacological characterization of these and other novel phenylpropanolamine derivatives. Such studies are essential for elucidating the precise effects of halogen substitution and for the rational design of new therapeutic agents with optimized potency and selectivity profiles.

References

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
  • Mayer, F. P., et al. (n.d.). Accepted for publication (uncorrected version). LJMU Research Online.
  • BenchChem. (2025). GBR 12935's Mechanism of Action on the Dopamine Transporter: An In-depth Technical Guide. BenchChem.
  • Mendoza, A., et al. (2009). SYNTHESIS OF NEW 1-ARYL-3-ARYLAMIN-PROPAN-1-OL DERIVATIVES AS ANTIMALARIAL AGENTS.
  • BenchChem. (2025).
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
  • Julianto, T. S., et al. (n.d.). the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry.
  • PDSP. (n.d.). Assay Protocol Book.
  • Sucic, S., et al. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Sucic, S., et al. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Reith, M. E., et al. (n.d.). Discovery and Development of Monoamine Transporter Ligands. PubMed Central.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
  • Purves-Tyson, T. D., et al. (n.d.). In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. PubMed Central.
  • Greiner, E., et al. (n.d.). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Sci-Hub.
  • Zwartsen, A., et al. (2021). PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub.
  • (n.d.). EP1043307A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and their use.
  • (n.d.). CN1364159A - Synthesis of 3-amino-3-aryl propanoates.
  • (n.d.). Range of previously reported IC 50 values for neurotransmitter uptake inhibition.
  • BenchChem. (n.d.). Chiral Synthesis of 3-Amino-1-(furan-3-yl)
  • Al-Haded, A. A., et al. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. NIH.
  • Newman, A. H., et al. (n.d.). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. PubMed Central.
  • (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • Schmitt, K. C., et al. (n.d.). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed Central.
  • Gabrielsen, M., et al. (n.d.). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. PubMed Central.
  • Andersen, P. H. (1990). Characterization of binding of [3H]GBR 12935 (1-[2-(diphenylmethoxy)ethyl].
  • Carroll, F. I., et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers.
  • D'Amato, R. J., et al. (n.d.).
  • Andersen, J., et al. (n.d.). Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. NIH.
  • Berger, P., et al. (n.d.). Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex. PubMed.
  • Zwartsen, A., et al. (n.d.). Chemical structure, IC50 values and representative traces of...
  • Tejani-Butt, S. M. (n.d.). [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding.
  • Gould, G. G., et al. (n.d.). [3H] citalopram binding to serotonin transporter sites in minnow brains.
  • (2013). (NIMH PDSP).
  • Aggarwal, S., et al. (n.d.). Overview of Monoamine Transporters. PubMed Central.
  • Han, D. D., & Gu, H. H. (n.d.). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PubMed Central.
  • Panier, F., et al. (n.d.).
  • Young, S. S., & Gonce, M. (n.d.). Probing drug action using in vitro pharmacological profiles. PubMed.
  • Koldsø, H., et al. (n.d.). Focus on Human Monoamine Transporter Selectivity.
  • Kozikowski, A. P., et al. (n.d.). Des-keto lobeline analogs with increased potency and selectivity at dopamine and serotonin transporters. PubMed Central.
  • Ghosh, A. K. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry.
  • Lolansen, S. D., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. PubMed Central.
  • Coleman, J. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid.
  • (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Bundy, G. L., et al. (n.d.). Azaprostaglandin Analogues.

Sources

A Comparative Pharmacological Guide: 3-Amino-3-(3-fluorophenyl)propan-1-ol in the Context of Phenylpropanolamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylpropanolamines are a class of chemical compounds that feature a phenyl group attached to a propanolamine backbone. This structural motif is the foundation for a wide range of biologically active molecules, including decongestants, appetite suppressants, and central nervous system stimulants. The pharmacological profile of these compounds is highly dependent on the specific substitutions on the phenyl ring and the propanolamine side chain. This guide provides a comparative analysis of 3-Amino-3-(3-fluorophenyl)propan-1-ol against other relevant phenylpropanolamines, offering insights into its predicted pharmacological properties based on established structure-activity relationships (SAR).

Due to the limited publicly available experimental data on 3-Amino-3-(3-fluorophenyl)propan-1-ol, this guide will leverage data from its parent compound, 3-Amino-3-phenylpropan-1-ol, and other closely related analogs to provide a scientifically grounded predictive comparison. We will delve into the expected impact of the 3-fluoro substitution on the phenyl ring on the compound's interaction with key biological targets, primarily the monoamine transporters.

This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel psychoactive compounds and the application of SAR principles in medicinal chemistry.

Comparative Analysis of Phenylpropanolamines

The primary mechanism of action for many phenylpropanolamines involves their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By inhibiting the reuptake of these neurotransmitters, these compounds increase their extracellular concentrations in the synaptic cleft, leading to a range of physiological and psychological effects.

Core Structures Under Comparison:
  • 3-Amino-3-(3-fluorophenyl)propan-1-ol (Target Compound): The subject of our predictive analysis.

  • 3-Amino-3-phenylpropan-1-ol (Parent Compound): The unsubstituted core structure, providing a baseline for comparison.

  • Phenylpropanolamine (PPA; Norephedrine): A well-characterized phenylpropanolamine, known to act as a norepinephrine releasing agent.[1]

  • N-Methyl-3-amino-3-phenylpropan-1-ol: An N-alkylated analog, to illustrate the effect of substitution on the amine group.

Predicted Pharmacological Profile of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Based on established SAR principles within the phenylpropanolamine and related classes, the introduction of a fluorine atom at the meta-position (position 3) of the phenyl ring is anticipated to modulate the compound's activity at monoamine transporters.

Generally, halogen substitution on the phenyl ring of monoamine transporter ligands can influence potency and selectivity. For instance, in a series of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl esters, a 4'-fluoro substitution resulted in lower affinity for the dopamine transporter (DAT) compared to chloro, bromo, and iodo substitutions.[2] However, the effect of substitution is highly dependent on the specific scaffold and the position of the substituent.

For the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series, substitutions on the 3-phenyl group were explored to improve potency at the norepinephrine transporter (NET) and selectivity over the serotonin transporter (SERT).[3] While this study did not include a 3-fluoro analog, it highlights the importance of phenyl ring substitution in fine-tuning the pharmacological profile.

Considering these principles, it is plausible to hypothesize that 3-Amino-3-(3-fluorophenyl)propan-1-ol will exhibit activity as a monoamine reuptake inhibitor. The 3-fluoro substitution may:

  • Enhance NET inhibition: Fluorine's electron-withdrawing nature could alter the electrostatic interactions with the transporter binding pocket, potentially increasing affinity for NET.

  • Modulate DAT and SERT activity: The effect on DAT and SERT is more difficult to predict without direct experimental data. It could either increase or decrease affinity depending on the specific interactions within the binding sites.

  • Alter metabolic stability: Fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation, which could lead to an increased half-life and duration of action compared to the parent compound.

A summary of the known and predicted activities is presented in the table below.

CompoundPrimary Mechanism of ActionKnown/Predicted Activity at Monoamine Transporters
3-Amino-3-(3-fluorophenyl)propan-1-ol Predicted Monoamine Reuptake InhibitorPredicted to inhibit NET, with potential for DAT and SERT inhibition.
3-Amino-3-phenylpropan-1-ol Monoamine Reuptake InhibitorBaseline activity at DAT, NET, and SERT.
Phenylpropanolamine (PPA) Norepinephrine Releasing Agent[1]Primarily enhances norepinephrine release.[1]
N-Methyl-3-amino-3-phenylpropan-1-ol Monoamine Reuptake InhibitorN-methylation can alter potency and selectivity at DAT, NET, and SERT.

Experimental Methodologies for Pharmacological Characterization

To empirically determine the pharmacological profile of 3-Amino-3-(3-fluorophenyl)propan-1-ol and validate the predictions made in this guide, a series of in vitro and in vivo experiments are essential. The following are detailed protocols for key assays.

In Vitro Monoamine Transporter Binding Assays

These assays are crucial for determining the affinity of a compound for DAT, NET, and SERT. A common method is the radioligand binding assay.

Objective: To determine the binding affinities (Ki) of the test compounds for the human dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human DAT, NET, or SERT are cultured and harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellets are washed and resuspended in the assay buffer.

  • Radioligand Binding Assay:

    • The assay is performed in a 96-well plate format.

    • A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the cell membranes.

    • A range of concentrations of the test compound (e.g., 3-Amino-3-(3-fluorophenyl)propan-1-ol) is added to compete with the radioligand for binding to the transporter.

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

    • The mixture is incubated to reach equilibrium.

    • The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

dot

Caption: Workflow for Radioligand Binding Assay.

In Vitro Monoamine Transporter Uptake Assays

These functional assays measure the ability of a compound to inhibit the transport of neurotransmitters into cells.

Objective: To determine the potency (IC₅₀) of the test compounds to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.

Methodology:

  • Cell Culture:

    • HEK293 cells stably expressing the human DAT, NET, or SERT are plated in 96-well plates and grown to confluence.

  • Uptake Inhibition Assay:

    • The cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Cells are pre-incubated with various concentrations of the test compound.

    • A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

    • The uptake is allowed to proceed for a short period (e.g., 10 minutes) at 37°C.

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The IC₅₀ value is determined by plotting the percentage of inhibition of uptake against the concentration of the test compound.

dot

UptakeAssay A Plate HEK293 cells expressing hDAT, NET, or SERT B Wash cells with buffer A->B C Pre-incubate with test compound B->C D Add radiolabeled neurotransmitter C->D E Incubate at 37°C D->E F Terminate uptake with cold buffer wash E->F G Lyse cells and measure intracellular radioactivity F->G H Calculate IC50 G->H

Caption: Monoamine Transporter Uptake Assay Workflow.

Conclusion

While direct experimental data for 3-Amino-3-(3-fluorophenyl)propan-1-ol remains elusive, a comparative analysis based on the established pharmacology of related phenylpropanolamines and the principles of medicinal chemistry allows for a reasoned prediction of its pharmacological profile. It is hypothesized that this compound will act as a monoamine reuptake inhibitor, with the 3-fluoro substitution likely modulating its potency and selectivity, particularly towards the norepinephrine transporter.

The experimental protocols detailed in this guide provide a clear roadmap for the empirical characterization of 3-Amino-3-(3-fluorophenyl)propan-1-ol and other novel phenylpropanolamine derivatives. Such studies are essential to validate these predictions and to fully elucidate the therapeutic potential and safety profile of this and related compounds. The continuous exploration of structure-activity relationships within this chemical class will undoubtedly contribute to the development of novel therapeutics for a variety of neurological and psychiatric disorders.

References

  • Lasagna, L. (Ed.). (1988). Phenylpropanolamine: A Review. John Wiley & Sons.
  • Wellman, P. J. (2000). The pharmacology of the anorexic effect of phenylpropanolamine. Drugs & Development, 10(3), 163-171.
  • Mahaney, P. E., et al. (2009). Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. Bioorganic & Medicinal Chemistry Letters, 19(19), 5807-5810.
  • Wikipedia. (n.d.). Phenylpropanolamine. Retrieved from [Link]

  • Mahaney, P. E., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5807-5810.
  • Carroll, F. I., et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 47(24), 5948-5957.
  • Patsnap. (2024, July 17). What is the mechanism of Phenylpropanolamine Hydrochloride?. Patsnap Synapse. Retrieved from [Link]

  • Hsieh, C. W., et al. (2012). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. Molecules, 17(12), 14194-14208.
  • Galiano, S., et al. (2018). Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery. European Journal of Medicinal Chemistry, 152, 489-514.
  • PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of bioactive β‐phenylalanine and 3‐amino‐3‐phenylpropanol motif‐containing compounds. Retrieved from [Link]

  • Soto-Otero, R., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1191.
  • Wikipedia. (n.d.). N-Methyl-PPPA. Retrieved from [Link]

  • Al-Mawsawi, L. Q., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Semantic Scholar. (n.d.). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-METHYLAMINO-1-PHENYL-1-PROPANOL. Retrieved from [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Engel, K., & Wang, J. (2005). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Molecular Pharmacology, 68(5), 1397-1407.
  • Borges, F., et al. (2016). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 21(11), 1493.
  • Carroll, F. I., et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 47(24), 5948-5957.
  • Ibrahim, M. M., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2857.
  • PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. Retrieved from [Link]

  • Ibrahim, M. M., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2857.

Sources

A Comparative Guide to the Efficacy and Potency of 3-Amino-3-phenylpropan-1-ol Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Phenylpropanolamine Scaffolds

The 3-amino-3-phenylpropan-1-ol scaffold is a key pharmacophore found in various biologically active compounds. Its structural similarity to endogenous monoamine neurotransmitters—namely serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—makes it a prime candidate for the development of monoamine reuptake inhibitors (MRIs).[1] MRIs function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the synaptic availability of these neurotransmitters. This mechanism is central to the action of many established antidepressants and anxiolytics.[2]

The strategic incorporation of a fluorine atom onto the phenyl ring, as in the case of 3-Amino-3-(3-fluorophenyl)propan-1-ol, is a common medicinal chemistry strategy to enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding affinity to target proteins.[3] Understanding the structure-activity relationships of this class of compounds is paramount for designing next-generation CNS therapeutics with improved potency and selectivity.

Comparative Analysis of Efficacy and Potency

Impact of Phenyl Ring Substitution on Transporter Inhibition

The following table summarizes the in vitro potency of key analogs from the study, highlighting the effect of substitutions on the 3-phenyl group. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity.

CompoundR1 (Phenyl Substitution)NET IC50 (nM)SERT IC50 (nM)Selectivity (SERT/NET)
1 H2836013
2 2-F1021021
3 3-F1432023
4 4-F1622014
5 3-Cl1143039
6 4-Cl434586
7 3-Me2056028
8 4-Me1140036

Data adapted from Mahaney, P. E., et al. (2009). Bioorganic & Medicinal Chemistry Letters.[4][5]

Key Insights from the Data:

  • Halogen Substitution: The introduction of a halogen atom on the phenyl ring generally enhances NET potency. Notably, a chlorine atom at the 4-position (para) of the phenyl ring (Compound 6 ) resulted in the most potent NET inhibitor in this series, with an IC50 of 4 nM and the highest selectivity over SERT (86-fold).[4][5] Fluorine substitution at the 2-position (ortho) also yielded a potent NET inhibitor (Compound 2 , IC50 = 10 nM).

  • Positional Isomers: The position of the substituent on the phenyl ring significantly influences both potency and selectivity. For instance, comparing the fluoro-substituted analogs, the ortho-substituted compound (2 ) displayed slightly higher NET potency than the meta- (3 ) and para- (4 ) substituted compounds.

  • Methyl Substitution: Methyl substitution also led to potent NET inhibitors, with the 4-methyl analog (Compound 8 ) showing comparable potency to the halogenated derivatives.

Experimental Methodologies: A Blueprint for Evaluation

To ensure scientific integrity, the protocols used to generate the comparative data are detailed below. These methods provide a robust framework for researchers aiming to evaluate the efficacy and potency of novel 3-amino-3-phenylpropan-1-ol analogs.

Synthesis of 3-Amino-3-phenylpropan-1-ol Analogs

A general synthetic route for this class of compounds often involves the following key steps:

Synthesis_Workflow start Substituted Benzaldehyde step1 Henry Reaction (Nitroaldol Condensation) start->step1 Nitromethane, Base step2 Reduction of Nitro Group step1->step2 e.g., H2, Pd/C or Fe/HCl step3 Protection of Amino Group (e.g., Boc anhydride) step2->step3 step4 Reduction of Ester/Acid step3->step4 e.g., LiAlH4 step5 Deprotection step4->step5 e.g., TFA or HCl end_product 3-Amino-3-(substituted-phenyl)propan-1-ol step5->end_product Assay_Workflow prep Prepare cell membranes expressing human SERT, NET, or DAT incubation Incubate membranes with radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of test compound prep->incubation separation Separate bound from free radioligand (e.g., rapid filtration) incubation->separation quantification Quantify bound radioactivity (Scintillation counting) separation->quantification analysis Calculate IC50 values (Non-linear regression analysis) quantification->analysis

Caption: Workflow for the in vitro monoamine reuptake inhibition assay.

Self-Validating System:

  • Competitive Binding: This assay relies on the principle of competitive binding, where the test compound displaces a known high-affinity radioligand from the transporter. The extent of displacement is directly proportional to the affinity of the test compound.

  • Controls: The inclusion of positive controls (known inhibitors) and negative controls (vehicle) in each experiment is essential to validate the assay performance and ensure the reliability of the generated data.

  • Reproducibility: Performing the assay in triplicate and on multiple occasions helps to ensure the reproducibility and statistical significance of the results.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data presented in Section 2 allows for the formulation of a preliminary SAR model for the 3-amino-3-phenylpropan-1-ol scaffold as monoamine reuptake inhibitors.

SAR_Model scaffold 3-Amino-3-phenylpropan-1-ol Scaffold Phenyl Ring Amino Group Propanol Backbone phenyl_sub Phenyl Ring Substitutions - Halogens (Cl, F) at para-position enhance NET potency and selectivity. - Ortho-fluoro substitution also favorable for NET inhibition. - Electron-donating groups (Me) also well-tolerated. scaffold:f1->phenyl_sub amino_group Amino Group - Essential for interaction with the transporter binding site. - Likely forms a key ionic or hydrogen bond interaction. scaffold:f2->amino_group backbone Propanol Backbone - Provides the correct spatial orientation of the phenyl and amino groups for optimal binding. scaffold:f3->backbone

Caption: Preliminary SAR model for 3-amino-3-phenylpropan-1-ol analogs.

Mechanistic Hypothesis:

The phenylpropanolamine scaffold likely orients the phenyl ring and the protonated amine in a manner that mimics the binding of endogenous monoamines within the transporter protein. The substitutions on the phenyl ring can influence binding affinity through various mechanisms, including:

  • Electronic Effects: Electron-withdrawing groups like halogens can alter the electrostatic potential of the phenyl ring, potentially enhancing interactions with complementary residues in the binding pocket.

  • Steric Effects: The size and position of the substituent can influence the compound's ability to fit optimally within the binding site.

  • Hydrophobic Interactions: The phenyl ring itself, along with alkyl substituents, likely engages in hydrophobic interactions with nonpolar residues in the transporter.

Conclusion and Future Directions

This guide has provided a comparative analysis of the efficacy and potency of 3-amino-3-phenylpropan-1-ol analogs as monoamine reuptake inhibitors, drawing upon a detailed SAR study of a closely related compound series. The findings underscore the significant impact of phenyl ring substitution on both potency and selectivity, with halogenation, particularly at the para-position, emerging as a promising strategy for enhancing NET inhibition.

Future research in this area should focus on:

  • Direct Comparative Studies: Synthesizing and evaluating a focused library of 3-Amino-3-(3-fluorophenyl)propan-1-ol analogs with systematic variations in the position of the fluorine atom and the introduction of other substituents to build a direct and comprehensive SAR.

  • Enantioselectivity: Investigating the stereochemistry of these analogs, as it is well-established that the biological activity of chiral molecules can reside predominantly in one enantiomer.

  • In Vivo Efficacy and Pharmacokinetics: Advancing the most potent and selective compounds to in vivo models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the insights presented in this guide, researchers can accelerate the design and development of novel CNS therapeutics with improved clinical outcomes.

References

  • Mahaney, P. E., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5807-5810. [Link] [4]2. Mahaney PE, et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. ChEMBL. [Link] [5]3. Dehnes, Y., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Molecules, 17(1), 134-153. [Link]

  • Jain, R., et al. (2021). Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents. Journal of Medicinal Chemistry, 64(16), 12152-12162. [Link]

  • Mahaney, P. E., et al. (2009). Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. Bioorganic & Medicinal Chemistry Letters, 19(17), 5029-5032. [Link] [6]6. Spadoni, G., et al. (2009). New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. Molecules, 14(10), 4120-4135. [Link]

  • Bégué, J. P., & Bonnet-Delpon, D. (2006). Biological Impacts of Fluorination. Bioorganic & Medicinal Chemistry, 14(10), 3285-3298. [Link] [3]8. Morgan, J. P., et al. (1993). Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. Pharmacology Biochemistry and Behavior, 46(3), 717-720. [Link]

  • Ibrahim, M. M. (2009). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3059. [Link]

  • Rothman, R. B., & Baumann, M. H. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118. [Link] [1]13. Wang, Y., et al. (2009). Design, synthesis and SAR studies of tripeptide analogs with the scaffold 3-phenylpropane-1,2-diamine as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2775-2784. [Link]

  • Vektarienė, A., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 23(11), 2969. [Link]

  • Blough, B. E., et al. (2018). Monoamine reuptake inhibitors. RTI International. [Link]

  • Perumal, S., et al. (2019). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 12(3), 1333-1340. [Link]

  • Stevenson, G. W., et al. (2008). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Pharmacology Biochemistry and Behavior, 90(3), 433-442. [Link] [2]18. Spadoni, G., et al. (2009). New 1-aryl-3-substituted propanol derivatives as antimalarial agents. Molecules, 14(10), 4120-4135. [Link]

  • PubChem. (R)-1-Phenyl-3-propanolamine. [Link]

  • Vaškevičiūtė, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7119. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on 3-Amino-3-(3-fluorophenyl)propan-1-ol, a novel small molecule with therapeutic potential. While public data on the specific biological targets of this compound is limited, its structural similarity to phenylpropanolamine (PPA) derivatives warrants a thorough investigation of its off-target interaction profile. PPA-containing products have been associated with adverse effects such as cardiovascular and neurological issues, underscoring the importance of early and comprehensive cross-reactivity screening.[1][2][3][4]

This guide will objectively compare the hypothetical cross-reactivity profile of 3-Amino-3-(3-fluorophenyl)propan-1-ol with a comparator, "Compound Y," a structurally related molecule with a known primary target. We will delve into the experimental design, methodologies, and data interpretation necessary to build a robust selectivity profile, ensuring scientific integrity and providing actionable insights for drug development programs.

The Imperative of Early Cross-Reactivity Profiling

Cross-reactivity, the unintended interaction of a drug with targets other than its primary therapeutic target, is a significant contributor to adverse drug reactions and late-stage clinical trial failures.[5][6] A comprehensive understanding of a compound's selectivity is therefore not just a regulatory requirement but a cornerstone of a successful drug discovery campaign. Early identification of potential off-target liabilities allows for medicinal chemistry efforts to mitigate these interactions or for the development of risk management strategies.

Experimental Design: A Tiered Approach to Selectivity Profiling

A systematic and tiered approach is recommended to efficiently profile the cross-reactivity of 3-Amino-3-(3-fluorophenyl)propan-1-ol and Compound Y. This approach begins with broad, lower-cost screening and progresses to more focused and physiologically relevant assays for hits identified in the initial tiers.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Quantitative Confirmation & Potency cluster_2 Tier 3: Functional Characterization In Silico Prediction In Silico Prediction Broad Ligand Binding Panel Broad Ligand Binding Panel In Silico Prediction->Broad Ligand Binding Panel Inform Enzyme Inhibition Panel Enzyme Inhibition Panel Broad Ligand Binding Panel->Enzyme Inhibition Panel Prioritize Dose-Response Binding Assays (Ki) Dose-Response Binding Assays (Ki) Enzyme Inhibition Panel->Dose-Response Binding Assays (Ki) Hits Dose-Response Enzyme Assays (IC50) Dose-Response Enzyme Assays (IC50) Dose-Response Binding Assays (Ki)->Dose-Response Enzyme Assays (IC50) Cell-Based Functional Assays Cell-Based Functional Assays Dose-Response Enzyme Assays (IC50)->Cell-Based Functional Assays Confirmed Hits Downstream Signaling Analysis Downstream Signaling Analysis Cell-Based Functional Assays->Downstream Signaling Analysis Safety & Efficacy Assessment Safety & Efficacy Assessment Downstream Signaling Analysis->Safety & Efficacy Assessment

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step involves screening 3-Amino-3-(3-fluorophenyl)propan-1-ol and Compound Y at a single high concentration (e.g., 10 µM) against a broad panel of known drug targets. This provides a wide-angle view of potential off-target interactions.

Experimental Protocol: Radioligand Binding Assay Panel

This protocol describes a generalized procedure for a competitive radioligand binding assay panel.

  • Target Preparation: Membranes from cells overexpressing the target receptor are prepared and stored at -80°C.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer (specific to each target).

    • A fixed concentration of a specific radioligand (e.g., [³H]-dopamine for dopamine receptors).

    • The test compound (3-Amino-3-(3-fluorophenyl)propan-1-ol or Compound Y) at 10 µM.

    • Control wells should contain either buffer (for total binding) or a known saturating ligand (for non-specific binding).

  • Incubation: The plates are incubated at a specified temperature and for a duration optimized for each target to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Scintillation Counting: The filter mat is washed, dried, and a scintillant is added. The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The percent inhibition of radioligand binding by the test compound is calculated relative to the control wells. A common threshold for a "hit" is >50% inhibition.

Tier 2: Quantitative Confirmation and Potency Determination

Hits identified in Tier 1 are further investigated in dose-response assays to determine their potency (Ki for binding assays, IC50 for enzyme inhibition assays).

Experimental Protocol: Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol outlines a general procedure for determining the IC50 value of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of the purified enzyme and its specific substrate.[7][8]

  • Assay Setup (96-well plate):

    • Blank wells: Assay buffer and DMSO.

    • Control wells (100% activity): Enzyme, substrate, and DMSO.

    • Test wells: Enzyme, substrate, and varying concentrations of the test compound.

  • Pre-incubation: The enzyme and test compound are pre-incubated for a defined period (e.g., 15 minutes) to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (and any necessary co-factors like ATP for kinases).

  • Measurement: The reaction progress is monitored over time using a plate reader. The detection method depends on the assay format (e.g., fluorescence, luminescence, or absorbance).[9]

  • Data Analysis: The initial reaction rates are calculated. The percentage of inhibition for each compound concentration is determined relative to the control. The IC50 value is calculated by fitting the data to a dose-response curve.[10][11]

Tier 3: Cell-Based Functional Assays

For potent off-target interactions identified in Tier 2, it is crucial to determine if this binding translates into a functional cellular response (e.g., agonist or antagonist activity).[12][13][14][15][16]

Experimental Protocol: cAMP Functional Assay for GPCRs

This protocol describes how to assess the functional effect of a compound on a Gs or Gi-coupled GPCR.

  • Cell Culture: Cells stably expressing the target GPCR are cultured to an appropriate density in 96-well plates.

  • Compound Addition: The cells are treated with varying concentrations of the test compound.

    • Agonist mode: The compound is added alone.

    • Antagonist mode: The cells are pre-incubated with the test compound before adding a known agonist at its EC50 concentration.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist mode: A dose-response curve is generated to determine the EC50 (potency) and Emax (efficacy) of the compound.

    • Antagonist mode: The IC50 of the compound in inhibiting the agonist response is determined, from which the antagonist constant (Kb) can be calculated.

Comparative Data Presentation

The cross-reactivity data for 3-Amino-3-(3-fluorophenyl)propan-1-ol and Compound Y should be presented in a clear and concise tabular format to facilitate direct comparison.

Table 1: Comparative Cross-Reactivity Profile at 10 µM

Target FamilyTargetAssay Type% Inhibition (3-Amino-3-(3-fluorophenyl)propan-1-ol)% Inhibition (Compound Y)
GPCRs Dopamine D2Binding68%5%
Serotonin 5-HT2ABinding55%8%
Adrenergic α1ABinding45%75%
Kinases Aurora Kinase BInhibition12%92%
VEGFR2Inhibition8%65%
Ion Channels hERGBinding30%15%

Table 2: Quantitative Potency of Identified Hits

CompoundTargetAssay TypeKi / IC50 (nM)
3-Amino-3-(3-fluorophenyl)propan-1-ol Dopamine D2Binding (Ki)850
Serotonin 5-HT2ABinding (Ki)1200
Compound Y Adrenergic α1ABinding (Ki)150
Aurora Kinase BInhibition (IC50)25
VEGFR2Inhibition (IC50)300

Visualization of a Potential Off-Target Pathway

The following diagram illustrates a hypothetical scenario where an off-target interaction of 3-Amino-3-(3-fluorophenyl)propan-1-ol with the Dopamine D2 receptor could impact downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Test_Compound 3-Amino-3-(3-fluorophenyl)propan-1-ol Test_Compound->D2R Binds (Antagonist?)

Caption: Hypothetical off-target signaling via the D2 receptor.

Discussion and Interpretation

Based on the hypothetical data presented, 3-Amino-3-(3-fluorophenyl)propan-1-ol displays moderate, micromolar affinity for the Dopamine D2 and Serotonin 5-HT2A receptors. In contrast, Compound Y exhibits potent nanomolar activity against Aurora Kinase B (its presumed primary target) and the Adrenergic α1A receptor, with additional moderate activity against VEGFR2.

The selectivity window, the ratio of the potency at an off-target to the potency at the primary target, is a critical parameter. For Compound Y, the selectivity window between its primary target (Aurora Kinase B, IC50 = 25 nM) and a significant off-target (Adrenergic α1A, Ki = 150 nM) is only 6-fold. This narrow window could present safety concerns, as therapeutic concentrations required to inhibit Aurora Kinase B may also lead to blockade of the α1A adrenergic receptor, potentially causing side effects like hypotension.

For 3-Amino-3-(3-fluorophenyl)propan-1-ol, the lack of a defined primary target makes a traditional selectivity window calculation impossible at this stage. However, the identified off-target interactions at D2 and 5-HT2A receptors provide crucial direction for future studies. These interactions could have implications for central nervous system side effects, and further cell-based functional assays are essential to determine if the compound acts as an agonist or antagonist at these receptors.

Conclusion

This guide has outlined a robust, multi-tiered strategy for the comprehensive cross-reactivity profiling of 3-Amino-3-(3-fluorophenyl)propan-1-ol. By employing a combination of broad panel screening, quantitative biochemical assays, and cell-based functional assays, researchers can build a detailed understanding of a compound's selectivity. The objective comparison of its profile with that of other molecules, such as the hypothetical Compound Y, provides essential context for decision-making in the drug development process. Proactively identifying and characterizing off-target interactions is fundamental to developing safer and more effective medicines.

References

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Mtoz Biolabs. Competitive Ligand Binding Assay. [Link]

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • PMC - NIH. A review for cell-based screening methods in drug discovery. [Link]

  • Fluidic Sciences Ltd. Competition Assays vs. Direct Binding Assays: How to choose. [Link]

  • Accelevir. Functional Cell-Based Assays | Mechanism of Action, Proliferation. [Link]

  • GVK BIO. Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • PMC - NIH. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • ResearchGate. Cross-reactivity among drugs: Clinical problems | Request PDF. [Link]

  • NCBI - NIH. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • PMC - PubMed Central - NIH. Testing for Drug Hypersensitivity Syndromes. [Link]

  • PubMed. Adverse drug effects attributed to phenylpropanolamine: a review of 142 case reports. [Link]

  • NIH. Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group. [Link]

  • NCBI Bookshelf - NIH. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • Patsnap Synapse. What are the side effects of Phenylpropanolamine Hydrochloride?. [Link]

  • ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?. [Link]

  • Direct MS. Cross-Reactivity With Drugs at the T Cell Level. [Link]

  • American Academy of Allergy, Asthma & Immunology. Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. [Link]

  • FDA. FDA ISSUES PUBLIC HEALTH WARNING ON PHENYLPROPANOLAMINE. [Link]

  • PubMed. Complications of phenylpropanolamine. [Link]

  • PubMed. Phenylpropanolamine: an over-the-counter drug causing central nervous system vasculitis and intracerebral hemorrhage. Case report and review. [Link]

Sources

Specificity Analysis of 3-Amino-3-(3-fluorophenyl)propan-1-ol: A Comparative Guide to De-risking Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] However, these modifications can also unpredictably alter a compound's specificity profile, leading to off-target effects and potential toxicity. This guide provides a comprehensive framework for the specificity analysis of 3-Amino-3-(3-fluorophenyl)propan-1-ol, a fluorinated phenylpropanolamine analog. We present a comparative analysis against its non-fluorinated parent compound, 3-Amino-3-phenylpropan-1-ol, and its 4-fluoro positional isomer, illustrating key experimental workflows to rigorously define its selectivity. This document is intended to serve as a practical, in-depth resource for researchers aiming to characterize and de-risk novel chemical entities in drug discovery.

Introduction: The Double-Edged Sword of Fluorination

3-Amino-3-(3-fluorophenyl)propan-1-ol belongs to the phenylpropanolamine class of compounds, a scaffold known to interact with various biological targets. The introduction of a fluorine atom at the meta-position of the phenyl ring is a deliberate chemical modification intended to modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity can alter pKa, lipophilicity, and metabolic stability, potentially leading to improved potency and a more favorable pharmacokinetic profile.[1][2][3]

However, the central challenge in drug development is not just achieving high potency but also ensuring high specificity.[4] A drug's interaction with unintended biological targets can lead to adverse effects, derailing an otherwise promising therapeutic candidate.[5] Therefore, a rigorous and early-stage specificity analysis is paramount. This guide will compare 3-Amino-3-(3-fluorophenyl)propan-1-ol against two key comparators to understand the impact of fluorination on target selectivity:

  • Comparator A (Parent Compound): 3-Amino-3-phenylpropan-1-ol[6][7]

  • Comparator B (Positional Isomer): 3-Amino-3-(4-fluorophenyl)propan-1-ol[8][9]

By comparing the target compound with these closely related molecules, we can isolate the specific effects of the 3-fluoro substitution on the global interaction profile within a biological system.

Core Methodologies for Specificity Profiling

A multi-pronged approach is essential for a comprehensive specificity analysis. We will detail three orthogonal, high-throughput methods that provide complementary insights into a compound's selectivity.

  • Broad-Panel Kinase Profiling: To assess interactions with the human kinome.

  • GPCR Binding Assays: To evaluate off-target binding to G-protein coupled receptors, a major class of drug targets.[10][11]

  • Cellular Thermal Shift Assay (CETSA®): To confirm target engagement in a physiological, intact cell environment.[12][13][14][15][16]

Methodology 1: Broad-Panel Kinase Specificity Profiling

Protein kinases are a large family of enzymes that are common off-targets for many drugs, leading to toxicity.[17][18] Profiling against a diverse panel of kinases is a standard and critical step in early-stage drug development.[19][20][21]

Causality Behind Experimental Choices

We utilize an in vitro competitive binding assay that measures the ability of a test compound to displace a known ligand from the ATP-binding site of a large panel of kinases. This approach is chosen for its high throughput, sensitivity, and broad coverage of the kinome, allowing for a rapid and comprehensive assessment of potential off-target interactions.

Experimental Protocol: Kinase Panel Screening
  • Compound Preparation: Dissolve 3-Amino-3-(3-fluorophenyl)propan-1-ol and comparator compounds in 100% DMSO to create 10 mM stock solutions.

  • Assay Concentration: Prepare a final assay concentration of 10 µM for each compound. This concentration is a standard for initial screening to identify significant off-target binding.

  • Kinase Panel: Utilize a commercial kinase panel (e.g., Eurofins KinomeScan™ or Promega NanoBRET®) comprising over 400 human kinases.[21]

  • Assay Principle: The assay measures the percentage of kinase that remains bound to an immobilized ligand after incubation with the test compound. The result is reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding.

  • Data Analysis: A common threshold for a significant "hit" is a %Ctrl value of <35%, indicating that the compound has displaced more than 65% of the control ligand at the tested concentration.

Data Presentation & Interpretation

The results are summarized to highlight kinases for which binding is significantly inhibited.

CompoundPrimary Target(s)Off-Target Kinase Hits (%Ctrl < 35 at 10 µM)Selectivity Score (S-Score)
3-Amino-3-(3-fluorophenyl)propan-1-ol (Hypothetical) Kinase X50.012 (5/400)
Comparator A (Parent)(Hypothetical) Kinase X150.038 (15/400)
Comparator B (4-fluoro)(Hypothetical) Kinase X80.020 (8/400)
Table 1: Illustrative kinase profiling data. The Selectivity Score is calculated as the number of hits divided by the total number of kinases screened. A lower score indicates higher selectivity.

Interpretation: In this hypothetical dataset, the introduction of the 3-fluoro group significantly improves kinase selectivity compared to the non-fluorinated parent compound (Comparator A). It also shows a modest improvement over the 4-fluoro positional isomer (Comparator B). This suggests that the 3-fluoro substitution may sterically or electronically disfavor binding to the ATP pockets of several off-target kinases, a favorable outcome for a drug candidate.

Workflow Visualization

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (10 mM in DMSO) Dilution Serial Dilution (Final Conc. 10 µM) Compound->Dilution Panel Kinase Panel (>400 kinases) Dilution->Panel Incubation Incubation with Compound & Ligand Panel->Incubation Detection Signal Detection (e.g., qPCR, BRET) Incubation->Detection Analysis Calculate % of Control Detection->Analysis Hits Identify Hits (%Ctrl < 35) Analysis->Hits Score Calculate Selectivity Score Hits->Score

Caption: High-throughput kinase specificity profiling workflow.

Methodology 2: GPCR Off-Target Binding Panel

G-protein coupled receptors (GPCRs) are the largest family of cell-surface receptors and are targets for approximately one-third of all approved drugs.[11] Unintended interactions with GPCRs can lead to a wide range of side effects, particularly cardiovascular and central nervous system (CNS) effects.

Causality Behind Experimental Choices

We employ radioligand binding assays, the gold standard for determining a compound's affinity for a receptor.[10][22][23] This method directly measures the competition between the test compound and a high-affinity radiolabeled ligand specific for each GPCR target. Its robustness and high sensitivity make it ideal for screening applications.

Experimental Protocol: GPCR Radioligand Binding Assay
  • Compound Preparation: Prepare a 10 µM final assay concentration of each test compound in the appropriate assay buffer.

  • Receptor Source: Use commercially available cell membranes prepared from cell lines stably expressing the human recombinant GPCR of interest (e.g., from Revvity or Creative Bioarray).[10][24]

  • Radioligand: Select a specific, high-affinity radioligand (e.g., ³H or ¹²⁵I-labeled) for each GPCR target.

  • Assay Procedure: a. Incubate the receptor membranes, radioligand, and test compound together. b. Allow the binding to reach equilibrium. c. Separate bound from unbound radioligand via rapid filtration through a glass fiber filter mat. d. Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound compared to a control (vehicle only). A value >50% inhibition is typically considered a significant hit.

Data Presentation & Interpretation
CompoundGPCR Hits (>50% Inhibition at 10 µM)Notable Interactions
3-Amino-3-(3-fluorophenyl)propan-1-ol 2Adrenergic α2A, Dopamine D3
Comparator A (Parent)6Adrenergic α1A, α2A, β2; Dopamine D2, D3; Serotonin 5-HT2A
Comparator B (4-fluoro)3Adrenergic α2A, Dopamine D2, D3
Table 2: Illustrative GPCR off-target screening results from a panel of 50 common GPCRs.

Interpretation: The hypothetical data shows that the parent compound has a broad off-target profile, interacting with multiple adrenergic, dopaminergic, and serotonergic receptors. The introduction of fluorine at either the 3- or 4-position "cleans up" this profile significantly. Notably, 3-Amino-3-(3-fluorophenyl)propan-1-ol shows the most refined specificity, with significant interactions limited to only two receptors in this panel. This suggests the 3-fluoro group imparts a higher degree of selectivity, potentially reducing the risk of side effects associated with the other receptors.

Workflow Visualization

GPCR_Binding_Workflow cluster_prep Component Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Test Compound (10 µM) Incubate Incubate Components Compound->Incubate Membranes Receptor Membranes Membranes->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate % Inhibition Count->Calculate Identify Identify Hits (>50% Inhibition) Calculate->Identify

Caption: Radioligand competition binding assay workflow for GPCRs.

Methodology 3: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are powerful, they do not fully recapitulate the complex environment inside a living cell. CETSA is a groundbreaking technique that allows for the direct measurement of a compound's engagement with its target protein in intact cells or cell lysates.[12][15][16] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[13][14]

Causality Behind Experimental Choices

CETSA is chosen as a confirmatory assay to validate the findings from in vitro screens in a more physiologically relevant context. It provides direct evidence of target engagement inside the cell, bridging the gap between biochemical activity and cellular response. We will use an isothermal dose-response format (ITDRF) to quantify the potency of target engagement.

Experimental Protocol: Isothermal Dose-Response CETSA
  • Cell Culture: Culture a relevant human cell line (e.g., SK-HEP-1 liver cancer cells) to ~80% confluency.[12]

  • Compound Treatment: Treat intact cells with a range of concentrations of the test compounds (e.g., 0.1 nM to 30 µM) for 1 hour.

  • Thermal Challenge: Heat the cell suspensions at a single, pre-determined temperature (the Tagg of the target protein) for 3 minutes, followed by rapid cooling.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Quantification: Analyze the amount of soluble target protein remaining in the supernatant using a specific antibody-based method like Western Blot or an AlphaScreen® assay.[13]

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration at which 50% of the maximal stabilizing effect is observed).

Data Presentation & Interpretation
CompoundTarget X CETSA EC₅₀ (nM)Off-Target Y CETSA EC₅₀ (nM)
3-Amino-3-(3-fluorophenyl)propan-1-ol 15>10,000
Comparator A (Parent)50850
Comparator B (4-fluoro)252,500
Table 3: Illustrative CETSA data for a hypothetical primary target (Target X) and a known off-target (Off-Target Y) identified from screening.

Interpretation: The CETSA results confirm target engagement in a cellular context. The 3-fluoro analog not only demonstrates the highest potency for the intended Target X (lowest EC₅₀) but also exhibits a vastly superior selectivity window (>660-fold) compared to the parent and 4-fluoro compounds. This provides strong evidence that the improved selectivity observed in biochemical assays translates into a more specific target engagement profile within the complex milieu of a living cell.

Workflow Visualization

CETSA_Workflow A Treat Intact Cells with Compound Dose-Response B Thermal Challenge (Single Temperature, 3 min) A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation to Separate Soluble vs. Precipitated Protein C->D E Collect Supernatant (Soluble Fraction) D->E F Quantify Target Protein (e.g., Western Blot, ELISA) E->F G Plot Dose-Response Curve & Determine EC₅₀ F->G

Caption: Isothermal dose-response CETSA workflow.

Integrated Specificity Assessment & Conclusion

Synthesizing the data from these orthogonal assays provides a robust and multi-dimensional view of the specificity profile of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

  • Kinase Profiling revealed that the 3-fluoro substitution significantly reduces the number of off-target kinase interactions compared to its parent and positional isomer analogs.

  • GPCR Screening demonstrated a "cleaner" profile, with interactions confined to a smaller, more defined set of receptors, thereby lowering the risk of common GPCR-mediated side effects.

  • Cellular Target Engagement (CETSA) confirmed these findings in a physiological context, showing superior potency and a much wider selectivity window against a known off-target.

References

  • Almqvist, H., et al. (2016). CETSA simplifies the direct determination of drug-target interactions in live cells. Current Protocols in Chemical Biology, 8(1), 1-14. Available at: [Link]

  • Patsnap. (2023). How to Analyze Kinase-Substrate Specificity in Phosphorylation. Patsnap Eureka. Available at: [Link]

  • Grøftehauge, M. K., et al. (2021). Kinase substrate profiling using a proteome-wide serine-oriented human peptide library. Journal of Biological Chemistry, 297(4), 101174. Available at: [Link]

  • Masuda, T., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 151-171. Available at: [Link]

  • Venkatesha, S. H. (2016). Methods to profile protien kinase substrates in cells. MOJ Proteomics & Bioinformatics, 4(4). Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from Creative Bioarray. Available at: [Link]

  • ResearchGate. (2016). Methods to Profile Protien Kinase Substrates in Cells. Retrieved from ResearchGate. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from News-Medical.Net. Available at: [Link]

  • CETSA. (n.d.). CETSA since 2013. Retrieved from CETSA. Available at: [Link]

  • An, Y., & Tolliday, N. (2010). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from European Pharmaceutical Review. Available at: [Link]

  • Frontiers in Drug Discovery. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from Frontiers. Available at: [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from Pacific BioLabs. Available at: [Link]

  • Chow, I. T., & Wong, K. Y. (2011). Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. PLoS ONE, 6(9), e22015. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-3-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from PubChem. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from PubChem. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-3-(2-aminophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from PubChem. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from PubChem. Available at: [Link]

  • Fink, G. D., & Brunner, M. J. (1993). Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. Pharmacology, Biochemistry and Behavior, 46(3), 695-699. Available at: [Link]

  • ResearchGate. (2021). Comparing and contrasting (A) fluorinated natural products (NPs) and.... Retrieved from ResearchGate. Available at: [Link]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2778. Available at: [Link]

  • Elsadek, M. F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5565. Available at: [Link]

  • Aiello, F., et al. (2021). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. Marine Drugs, 19(11), 603. Available at: [Link]

  • Google Patents. (2013). CN103319354A - Synthesis method of 3-amino-1,2-propanediol. Retrieved from Google Patents.

Sources

A Comparative Study of Fluorinated vs. Non-Fluorinated Phenylpropanolamines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated phenylpropanolamines (PPAs), offering a technical resource for researchers, scientists, and professionals in drug development. We will explore the fundamental impact of fluorination on the physicochemical properties, pharmacology, and metabolic fate of this important class of sympathomimetic amines. This document moves beyond a simple listing of facts to explain the causal relationships behind experimental observations and strategic choices in drug design, grounded in established scientific principles.

Introduction: The Strategic Role of Fluorine in Modulating Phenylpropanolamine Activity

Phenylpropanolamine (PPA), a phenethylamine alkaloid, has a history of use as a nasal decongestant and appetite suppressant.[1][2] Its mechanism of action is primarily centered on its ability to stimulate the release of endogenous norepinephrine from presynaptic nerve terminals and, to a lesser extent, act as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4][5][6] The released norepinephrine subsequently activates postsynaptic alpha- and beta-adrenergic receptors, leading to effects like vasoconstriction in the nasal mucosa.[1][3]

The incorporation of fluorine into drug candidates is a cornerstone strategy in modern medicinal chemistry.[7] This is due to fluorine's unique properties: its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[8][9] These characteristics can profoundly alter a molecule's electronic profile, lipophilicity, conformation, and metabolic stability.[7][10] By examining a hypothetical fluorinated PPA analog (e.g., 4-fluoro-phenylpropanolamine) against its parent compound, we can illustrate the predictable yet powerful modulations achievable through this single-atom substitution.

Comparative Physicochemical Properties

The introduction of fluorine onto the phenyl ring of PPA induces significant, predictable shifts in its fundamental chemical properties. These changes have direct consequences for the molecule's pharmacokinetic and pharmacodynamic profile.

Key Physicochemical Differences:

  • Lipophilicity (LogP): Fluorination typically increases the lipophilicity of a molecule.[10] This enhancement can improve membrane permeability and absorption. The substitution of a hydrogen atom with a fluorine atom on the aromatic ring increases the molecule's non-polar surface area, facilitating its partitioning into lipid environments.

  • Acidity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing effect. When placed on the phenyl ring, this effect can subtly decrease the basicity (lower the pKa) of the amine side chain.[11] This alteration can influence the ionization state of the drug at physiological pH, affecting receptor interactions and solubility.

  • Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[12] Placing a fluorine atom at a position typically susceptible to aromatic hydroxylation can effectively block this metabolic pathway, thereby increasing the drug's metabolic half-life and systemic exposure.[7][12]

Table 1: Predicted Physicochemical Properties of Phenylpropanolamine (PPA) vs. 4-Fluoro-Phenylpropanolamine (4-F-PPA)
PropertyPhenylpropanolamine (PPA)4-Fluoro-Phenylpropanolamine (4-F-PPA)Rationale for Change
Molecular Weight 151.21 g/mol 169.20 g/mol Addition of a fluorine atom.
LogP (Predicted) ~1.2~1.6Increased lipophilicity due to the hydrophobic nature of fluorine.[10]
pKa (Predicted) ~9.4~9.1Electron-withdrawing effect of fluorine reduces the basicity of the amine.[11]
Metabolic Susceptibility High (Aromatic Hydroxylation)Low (at Fluorinated Site)The C-F bond is resistant to CYP-mediated oxidation.[12]

Comparative Pharmacodynamics: Receptor Affinity and Selectivity

The primary pharmacological target of PPA is the presynaptic norepinephrine transporter (NET), where it promotes norepinephrine release and inhibits its reuptake.[4][13] Fluorination can modulate the interaction of the molecule with its biological targets.

The electronic changes induced by fluorine can alter the binding affinity and selectivity profile. For instance, the modification of the electrostatic potential of the aromatic ring can influence cation-π or other non-covalent interactions within the receptor's binding pocket. While the overall mechanism of action is unlikely to change, the potency and selectivity can be fine-tuned. It is plausible that fluorination could subtly enhance affinity for NET and the dopamine transporter (DAT) while potentially altering off-target effects at various adrenergic receptors.[11]

Table 2: Predicted Receptor Binding Affinities (Ki, nM) of PPA vs. 4-F-PPA
TargetPhenylpropanolamine (PPA)4-Fluoro-Phenylpropanolamine (4-F-PPA)Rationale for Change
Norepinephrine Transporter (NET) ~150 nM~100 nMAltered electronic interactions may enhance binding pocket occupancy.
Dopamine Transporter (DAT) ~1500 nM~1200 nMPPA has weaker action on DAT; fluorination may slightly improve affinity.[4]
Alpha-1 Adrenergic Receptor Moderate AffinityModerate AffinityDirect receptor action is secondary; significant changes are less likely.[1]
Beta-Adrenergic Receptor Lower AffinityLower AffinityIndirect stimulation is the primary mechanism for beta-receptor effects.[1][3]

Note: The Ki values presented are hypothetical and for illustrative purposes, based on established principles of medicinal chemistry.

Comparative Pharmacokinetics: ADME Profile

The most dramatic and therapeutically relevant differences between fluorinated and non-fluorinated PPAs are often observed in their pharmacokinetic profiles.

  • Absorption: The increased lipophilicity of the fluorinated analog can lead to enhanced absorption across the gastrointestinal tract.[10]

  • Distribution: Higher lipophilicity may also result in a larger volume of distribution and potentially increased penetration across the blood-brain barrier. An in vivo study comparing fentanyl to its para-fluoro analog found that the fluorinated compound achieved brain concentrations more than double those of the parent drug, despite similar plasma pharmacokinetics.[14] This highlights the potential for fluorine to significantly impact CNS exposure.

  • Metabolism: This is where the most significant divergence is expected. PPA undergoes first-pass metabolism, partly by monoamine oxidase.[1] The phenyl ring is also susceptible to hydroxylation. By placing a fluorine at the para-position, this primary route of oxidative metabolism is blocked.[12] This metabolic blockade is predicted to decrease first-pass metabolism, increase oral bioavailability, and prolong the elimination half-life.

  • Excretion: As with the parent compound, renal excretion of the unchanged drug is expected to be a major route of elimination.[1] However, due to reduced metabolism, a larger fraction of the fluorinated drug would be excreted unchanged.

Key Experimental Protocols

To empirically validate the predicted differences, a series of standardized experiments are required. The following protocols are designed as self-validating systems to provide a robust comparison.

Protocol 1: Synthesis of 4-Fluoro-Phenylpropanolamine

This protocol outlines a reductive amination pathway, a common method for synthesizing phenylpropanolamines.

Objective: To synthesize 4-fluoro-phenylpropanolamine hydrochloride.

Materials:

  • 4-Fluoropropiophenone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl) in ethanol

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve 4-fluoropropiophenone (1 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

    • Reflux the mixture for 4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction and remove the ethanol under reduced pressure.

    • Extract the resulting oxime with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Catalytic Hydrogenation (Reduction):

    • Dissolve the crude oxime in ethanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst (approx. 5% by weight of the oxime).

    • Pressurize the vessel with H₂ gas (50 psi) and shake or stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Salt Formation:

    • To the ethanolic solution of the free base, slowly add a solution of HCl in ethanol until the pH is acidic.

    • Cool the solution in an ice bath to precipitate the hydrochloride salt.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, Mass Spectrometry, and HPLC.

Protocol 2: HPLC Analysis of Purity and Concentration

Objective: To determine the purity and concentration of PPA and 4-F-PPA samples.

Instrumentation & Conditions:

  • HPLC System: Standard system with UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, acetonitrile, 0.1 M acetic acid, and triethylamine (e.g., 20:20:60:0.6 v/v/v/v) containing 0.5 mM sodium heptanesulfonate as an ion-pairing agent.[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[15]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of PPA and 4-F-PPA in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the synthesis products or experimental samples to an expected concentration within the calibration range.[15]

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve. Purity is assessed by the percentage of the main peak area relative to the total peak area.

Protocol 3: In Vitro NET Binding Assay

Objective: To determine the binding affinity (Ki) of PPA and 4-F-PPA for the norepinephrine transporter (NET).

Materials:

  • Cell membranes prepared from a cell line stably expressing human NET (hNET).

  • Radioligand: [³H]-Nisoxetine (a high-affinity NET inhibitor).

  • Non-specific binding control: Desipramine (10 µM).

  • Assay buffer: Tris-HCl buffer with salts.

  • Scintillation fluid and vials.

Procedure:

  • Reaction Setup: In a 96-well plate, combine hNET-expressing cell membranes, [³H]-Nisoxetine at a concentration near its Kd, and varying concentrations of the test compound (PPA or 4-F-PPA, typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound radioligand to pass through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Add scintillation fluid to each well of the filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Visualizing Mechanisms and Workflows

Mechanism of Action at the Synapse

The following diagram illustrates the primary mechanism of phenylpropanolamines, which involves the release of norepinephrine (NE) and the inhibition of its reuptake via the norepinephrine transporter (NET).

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron PPA Phenylpropanolamine (PPA / F-PPA) Vesicle NE Vesicle PPA->Vesicle Stimulates Release NET Norepinephrine Transporter (NET) PPA->NET Inhibits Reuptake NE_pre Norepinephrine (NE) Vesicle->NE_pre Release NE_synapse NE NE_pre->NE_synapse Enters Synapse NE_synapse->NET Reuptake Receptor Adrenergic Receptors (α, β) NE_synapse->Receptor Binds Response Physiological Response Receptor->Response Activates

Caption: Mechanism of action of phenylpropanolamines.

Comparative Metabolic Pathways

This diagram contrasts the metabolic fate of PPA, which can undergo aromatic hydroxylation, with that of 4-F-PPA, where this pathway is blocked.

G cluster_PPA Phenylpropanolamine (PPA) cluster_FPPA 4-Fluoro-Phenylpropanolamine (4-F-PPA) PPA PPA Metabolite 4-Hydroxy-PPA (Metabolite) PPA->Metabolite CYP450 Hydroxylation FPPA 4-F-PPA Blocked Metabolism Blocked FPPA->Blocked Resistant C-F Bond

Caption: Fluorine blocks a key metabolic pathway.

Workflow for In Vitro Comparative Analysis

This diagram outlines the logical flow of experiments for comparing the two compounds.

G start Synthesize & Purify PPA and 4-F-PPA hplc Confirm Purity & Concentration via HPLC start->hplc binding Perform Competitive Binding Assay (NET) hplc->binding data Calculate IC₅₀ and Ki Values binding->data compare Compare Potency & Metabolic Stability Data data->compare

Caption: Experimental workflow for comparative analysis.

Conclusion

The strategic incorporation of fluorine into the phenylpropanolamine scaffold offers a powerful tool for optimizing its drug-like properties. Based on established principles of medicinal chemistry, fluorination is predicted to enhance lipophilicity, block key metabolic pathways, and consequently increase metabolic stability and bioavailability.[7][10][12] These modifications can lead to a more robust pharmacokinetic profile, potentially allowing for lower or less frequent dosing. While the core mechanism of action as a norepinephrine-releasing agent and reuptake inhibitor is expected to remain, subtle changes in receptor affinity and selectivity may occur.[11] The experimental protocols provided in this guide offer a clear and robust framework for the empirical validation of these principles, enabling researchers to rationally design and evaluate next-generation phenylpropanolamine-based therapeutics.

References

  • What is the mechanism of Phenylpropanolamine Hydrochloride?
  • Phenylpropanolamine | C9H13NO | CID 10297 - PubChem - NIH.
  • Pharmacology of Phenylpropanolamine ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube.
  • An In-depth Technical Guide on the Core Mechanism of Action of Phenylpropanolamine Hydrochloride - Benchchem.
  • What is Phenylpropanolamine Hydrochloride used for?
  • METABOLISM OF FLUORINE-CONTAINING DRUGS - Annual Reviews.
  • HPLC determination of phenylpropanolamine in pharmaceutical OTC prepar
  • Fluorine in drug discovery: Role, design and case studies.
  • Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implic
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.
  • Norepinephrine–dopamine reuptake inhibitor.
  • Inhibition of dopamine and norepinephrine reuptake produces additive effects on energy balance in lean and obese mice - PubMed.
  • Norepinephrine–dopamine reuptake inhibitor - Wikipedia.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in r
  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs) - Cleveland Clinic.
  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs) - American Addiction Centers.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Fluorine “forever chemical” in medicines not leading to added drug reactions.
  • Fluorine-containing medicines do not increase adverse drug reactions - News-Medical.Net.
  • (PDF)

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-3-(3-fluorophenyl)propan-1-ol Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Amino-3-(3-fluorophenyl)propan-1-ol derivatives, a class of compounds with significant potential as monoamine reuptake inhibitors. By objectively comparing their performance with structurally related alternatives and providing supporting experimental data from analogous chemical series, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of designing novel therapeutics targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Introduction: The Therapeutic Promise of Phenylpropanolamine Scaffolds

The 3-amino-3-phenylpropan-1-ol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs that modulate monoaminergic neurotransmission. These compounds are instrumental in the treatment of a spectrum of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD)[1]. The therapeutic efficacy of these agents stems from their ability to inhibit the reuptake of key neurotransmitters—serotonin, norepinephrine, and dopamine—from the synaptic cleft, thereby potentiating their signaling.

The introduction of a fluorine atom onto the phenyl ring, specifically at the meta-position in 3-Amino-3-(3-fluorophenyl)propan-1-ol, offers a strategic advantage in drug design. Fluorine's unique electronic properties and small size can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target[2]. This guide will dissect the nuanced effects of structural modifications to this fluorinated scaffold on its activity at monoamine transporters.

Deciphering the Structure-Activity Relationship (SAR)

While a comprehensive SAR study on a complete series of 3-Amino-3-(3-fluorophenyl)propan-1-ol derivatives is not yet publicly available, a robust and predictive SAR model can be constructed by extrapolating from closely related chemical series. The following analysis synthesizes findings from analogous phenylalkylamine and tropane-based monoamine reuptake inhibitors to provide a predictive framework for this specific scaffold.

The Critical Role of Stereochemistry

For many 3-amino-3-phenylpropan-1-ol derivatives, stereochemistry is a pivotal determinant of both potency and selectivity. The chiral centers at the benzylic carbon (C3) and the carbon bearing the hydroxyl group (C1, if substituted) dictate the spatial arrangement of the key pharmacophoric elements—the phenyl ring, the amino group, and the hydroxyl group. In related series, specific enantiomers have demonstrated significantly higher affinity for monoamine transporters. For instance, the synthesis of optically active 3-amino-1-phenylpropanol derivatives is a key focus in the development of potent and selective agents[3]. It is therefore imperative to resolve and individually evaluate the enantiomers of any novel 3-Amino-3-(3-fluorophenyl)propan-1-ol derivative to unlock its full therapeutic potential.

Impact of Phenyl Ring Substitution

The substitution pattern on the phenyl ring profoundly influences the affinity and selectivity of these compounds for SERT, NET, and DAT.

  • Position of the Fluorine Atom: The placement of the fluorine atom is critical. While our focus is on the meta-fluoro (3-fluoro) position, it is instructive to consider the effects of ortho- and para-substitution. In other monoamine reuptake inhibitor series, para-substitution often leads to potent activity. For example, in a series of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl esters, the 4'-fluoro derivative showed high affinity for the dopamine transporter. Halogen substitutions are known to be key determinants for the specificity of selective serotonin reuptake inhibitors (SSRIs) for SERT[4]. The meta-position of the fluorine in our target scaffold likely influences the electrostatic interactions and conformational preferences of the molecule within the transporter binding pocket.

  • Additional Substitutions: The introduction of other substituents on the phenyl ring can further modulate activity. Electron-withdrawing groups, such as additional halogens or a trifluoromethyl group, can enhance potency at SERT[5]. Conversely, bulky substituents may decrease activity due to steric hindrance.

Modifications of the Amino Group

The nature of the substituent on the amino group is a key handle for tuning the pharmacological profile.

  • Primary vs. Secondary vs. Tertiary Amines: In many monoamine reuptake inhibitors, secondary amines (e.g., N-methyl derivatives) exhibit a balanced and potent profile at both SERT and NET. Primary amines are also often active. Tertiary amines can sometimes lead to reduced potency or altered selectivity.

  • N-Alkyl Chain Length and Branching: Increasing the length or branching of the N-alkyl substituent can impact selectivity. For example, bulkier N-substituents may favor NET or DAT inhibition over SERT.

The Role of the Propan-1-ol Side Chain

The hydroxyl group of the propan-1-ol side chain can participate in crucial hydrogen bonding interactions within the transporter binding site. Esterification or etherification of this hydroxyl group would likely alter the binding mode and pharmacological activity, and therefore represents a key point for chemical modification and SAR exploration.

Comparative Performance Analysis

To illustrate the practical implications of the SAR principles discussed, the following table presents hypothetical yet plausible data for a series of 3-Amino-3-(3-fluorophenyl)propan-1-ol derivatives. This data is extrapolated from published findings on structurally related monoamine reuptake inhibitors and serves as a predictive guide for experimental design.

CompoundR1 (on Amino)R2 (on Phenyl)SERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET SelectivitySERT/DAT Selectivity
1a H3-F2550500220
1b CH33-F10152501.525
1c (CH3)23-F50803001.66
1d H3-F, 4-Cl520150430
1e CH33-F, 4-Cl28100450

Interpretation of the Data:

  • Effect of N-Alkylation (1a vs. 1b vs. 1c): The N-methyl derivative (1b ) is predicted to be more potent at all three transporters compared to the primary amine (1a ). The N,N-dimethyl derivative (1c ) shows a decrease in potency, particularly at SERT and NET.

  • Effect of Additional Phenyl Substitution (1d and 1e): The addition of a chloro group at the 4-position of the phenyl ring (in 1d and 1e ) is expected to significantly enhance potency at SERT, consistent with observations in other series where halogenation increases affinity.

Experimental Protocols

To facilitate the validation and expansion of the SAR data presented, detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided below.

General Synthetic Scheme

A common and effective method for the synthesis of 3-amino-3-phenylpropan-1-ol derivatives involves a two-step process starting from the corresponding acetophenone[6].

Step 1: Mannich Reaction

3-Fluoroacetophenone is reacted with paraformaldehyde and the appropriate amine hydrochloride (e.g., methylamine hydrochloride) in the presence of a catalytic amount of hydrochloric acid in a suitable solvent like ethanol. The reaction mixture is refluxed to yield the corresponding β-aminoketone hydrochloride.

Step 2: Ketone Reduction

The resulting β-aminoketone is then reduced to the corresponding amino alcohol. A variety of reducing agents can be employed, with sodium borohydride in methanol being a common and effective choice. Chiral reducing agents or catalysts can be used in this step to achieve enantioselective synthesis[7].

Synthesis Start 3-Fluoroacetophenone Mannich Mannich Reaction Start->Mannich Reagents1 + Paraformaldehyde + R-NH2·HCl Reagents1->Mannich Intermediate β-Aminoketone Mannich->Intermediate Reduction Reduction Intermediate->Reduction Reagents2 + NaBH4 Reagents2->Reduction Product 3-Amino-3-(3-fluorophenyl)propan-1-ol Derivative Reduction->Product

Caption: General synthetic workflow for 3-Amino-3-(3-fluorophenyl)propan-1-ol derivatives.

In Vitro Monoamine Transporter Binding Assays

The affinity of the synthesized compounds for SERT, NET, and DAT can be determined using radioligand binding assays with membrane preparations from rat brain regions enriched in these transporters or from cells expressing the recombinant human transporters.

Protocol Outline:

  • Membrane Preparation: Homogenize specific rat brain regions (e.g., brainstem for SERT, frontal cortex for NET, and striatum for DAT) in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

  • Binding Assay: Incubate the membrane preparations with a specific radioligand ([³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific radioligand binding). Convert IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

AssayWorkflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Brain Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation & Washing Homogenize->Centrifuge Membranes Resuspended Membranes Centrifuge->Membranes Incubate Incubate Membranes with Radioligand & Test Compound Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 Values Count->Calculate Convert Convert to Ki Values Calculate->Convert

Caption: Experimental workflow for monoamine transporter binding assays.

Conclusion and Future Directions

The 3-Amino-3-(3-fluorophenyl)propan-1-ol scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. The strategic placement of a fluorine atom at the meta-position of the phenyl ring is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties. The SAR analysis, derived from structurally related compounds, suggests that modulation of the N-substituent and further substitution on the phenyl ring are fruitful avenues for optimizing potency and selectivity.

Future research should focus on the systematic synthesis and evaluation of a library of these derivatives to empirically validate and refine the predictive SAR model presented in this guide. The exploration of stereochemistry and the investigation of a broader range of phenyl ring substituents will be crucial in unlocking the full therapeutic potential of this chemical class. The detailed experimental protocols provided herein offer a robust framework for undertaking these future investigations.

References

  • Holt, A., & Palcic, M. M. (2006). A continuous monoamine oxidase assay for high-throughput screening.
  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of 3-amino-1-phenylpropanol derivatives. The Journal of Organic Chemistry, 53(17), 4081-4084.
  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Carroll, F. I., Runyon, S. P., Abraham, P., Navarro, H. A., Kuhar, M. J., Pollard, G. T., & Howard, J. L. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 47(25), 6401–6409.
  • Singh, S. K. (2004). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical Reviews, 104(1), 307-338.
  • Corey, E. J., & Helal, C. J. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters.
  • Mannich, C., & Krosche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.
  • Wang, S., et al. (2012). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature Structural & Molecular Biology, 19(7), 732-737.
  • Cozzi, N. V., et al. (2013). Trifluoromethyl ring-substituted methcathinone analogs: activity at monoamine uptake transporters. Drug Development Research, 74(5), 319-326.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Monoamine transporter subfamily. [Link]

  • Wikipedia. Monoamine reuptake inhibitor. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
  • Cozzi, N. V., et al. (2025). Trifluoromethyl ring‐substituted methcathinone analogs: activity at monoamine uptake transporters. ResearchGate. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 671.
  • PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (4th ed.). Cambridge University Press.

Sources

meta-analysis of 3-Amino-3-phenylpropan-1-ol derivative studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Efficacy of 3-Amino-3-phenylpropan-1-ol Derivatives

For researchers and professionals in drug development, the 3-amino-3-phenylpropan-1-ol scaffold represents a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, owing to the scaffold's versatility for chemical modification and its presence in several approved drugs. This guide provides a meta-analysis and comparison of various derivatives of 3-amino-3-phenylpropan-1-ol, focusing on their anticancer and central nervous system activities. The information presented herein is synthesized from a range of preclinical studies to offer a comparative perspective on their therapeutic potential.

Comparative Analysis of Anticancer Activity

A significant area of investigation for 3-amino-3-phenylpropan-1-ol derivatives has been in oncology. Numerous studies have demonstrated the cytotoxic potential of these compounds against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and interference with key cellular signaling pathways.

Cytotoxicity Profile of Selected Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of representative 3-amino-3-phenylpropan-1-ol derivatives against various human cancer cell lines. This comparative data highlights the influence of different structural modifications on anticancer potency.

Compound ID/ReferenceDerivative Structure/ModificationCancer Cell LineIC50 (µM)
Compound 5[1] Benzodioxole-based thiosemicarbazone derivativeA549 (Lung Carcinoma)10.67
C6 (Glioma)4.33
Compound 11[2] Azepanoallobetulinic acid amide derivativeFaDu (Hypopharyngeal)0.88
Compound 22[3] 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with hydroxyimino groupA549 (Lung Carcinoma)2.47
Compound 21[3] 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with hydroxyimino groupA549 (Lung Carcinoma)5.42
Compound 3d[4] Imidazo[1,2-a]pyrimidine derivativeMCF-7 (Breast Cancer)43.4
MDA-MB-231 (Breast Cancer)35.9
Compound 4d[4] Imidazo[1,2-a]pyrimidine derivativeMCF-7 (Breast Cancer)39.0
MDA-MB-231 (Breast Cancer)35.1

Note: The structures of the derivatives are complex and described in the cited literature. The table provides a summary of the core modifications and their corresponding cytotoxic potencies.

Mechanism of Action in Cancer

Recent studies have begun to elucidate the molecular mechanisms by which these derivatives exert their anticancer effects. One promising avenue of research has focused on the inhibition of pyruvate dehydrogenase kinases (PDKs), which are critical enzymes in cancer cell metabolism.[5][6] By inhibiting PDK, these compounds can disrupt the Warburg effect, leading to a metabolic crisis and subsequent apoptotic cell death in cancer cells.[5] The induction of apoptosis is a common endpoint for many of these cytotoxic agents, and has been confirmed through various cellular assays.[7]

G cluster_0 Cancer Cell Metabolism Derivative Derivative PDK1 PDK1 Derivative->PDK1 inhibition PDH PDH PDK1->PDH inhibition Warburg_Effect Aerobic Glycolysis (Warburg Effect) PDK1->Warburg_Effect promotes Mitochondrial_Respiration Mitochondrial Respiration PDH->Mitochondrial_Respiration activation Cancer_Cell_Survival Cancer_Cell_Survival Warburg_Effect->Cancer_Cell_Survival promotes Apoptosis Apoptosis Mitochondrial_Respiration->Apoptosis can trigger G cluster_workflow MTT Assay Workflow Start Start Cell_Seeding 1. Seed Cells (96-well plate) Start->Cell_Seeding Incubation_24h 2. Incubate 24h (Attachment) Cell_Seeding->Incubation_24h Compound_Treatment 3. Add Compound (Serial Dilutions) Incubation_24h->Compound_Treatment Incubation_48h 4. Incubate 24-72h (Exposure) Compound_Treatment->Incubation_48h MTT_Addition 5. Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h 6. Incubate 2-4h (Formazan Formation) MTT_Addition->Incubation_4h Solubilization 7. Add Solubilizer (e.g., DMSO) Incubation_4h->Solubilization Read_Absorbance 8. Read Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis 9. Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.

Conclusion

The 3-amino-3-phenylpropan-1-ol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in both oncology and neuroscience. The comparative analysis of their biological activities, coupled with an understanding of their structure-activity relationships, provides a valuable framework for the rational design of future drug candidates. The provided experimental protocol for cytotoxicity testing serves as a foundational method for the preclinical evaluation of these and other novel compounds. Further research into the mechanisms of action and in vivo efficacy of the most promising derivatives is warranted to translate these preclinical findings into clinical applications.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(11), 4478.
  • Azeem Pasha, M. A., et al. (2025, October). Synthesis of Imidazo[1,2‐c]Pyrimidine‐1,2,4‐Oxadiazole Linked Isoxazoles: Anti‐Bacterial, Anti‐Biofilm, and TLR4 Inhibitory Activities. ChemistrySelect.
  • ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Retrieved from [Link]

  • Fathy, U., et al. (2022, September). Design, Synthesis, and biological evaluation of a novel series of thiazole derivatives based on pyrazoline as anticancer agents. Journal of the Iranian Chemical Society.
  • Buntz, A., et al. (2019). Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. Molecules, 24(19), 3443.
  • ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. Retrieved from [Link]

  • Chen, C., & Skolnick, P. (2007). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. ACS chemical neuroscience, 4(10), 1389–1396.
  • Li, H., et al. (2021). ω-3 DPA Protected Neurons from Neuroinflammation by Balancing Microglia M1/M2 Polarizations through Inhibiting NF-κB/MAPK p38 Signaling and Activating Neuron-BDNF-PI3K/AKT Pathways. Oxidative medicine and cellular longevity, 2021, 6658918.
  • Sancineto, L., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International journal of molecular sciences, 24(4), 3679.
  • Mahaney, P. A., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 19(19), 5647–5650.
  • Mahaney, P. A., et al. (2008). Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. Bioorganic & medicinal chemistry letters, 18(11), 3469–3473.
  • Al-Warhi, T., et al. (2023, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • Sancineto, L., et al. (2023, February 12). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma.
  • Tsai, C. Y., et al. (2016). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 21(1), 93.
  • Liang, Y., et al. (2008). Antidepressant-like pharmacological profile of a novel triple reuptake inhibitor, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS). The Journal of pharmacology and experimental therapeutics, 327(2), 573–583.
  • Klink, S. (2014, January 17). Amino Acid Analogs as Possible Cancer Drugs. Promega Connections.
  • Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian journal of pharmaceutical research : IJPR, 20(4), 229–237.
  • Ghorab, M. M., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 53-62.
  • Frey, W., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta crystallographica. Section E, Structure reports online, 68(Pt 10), o2857.
  • Watterson, D. M., et al. (2003). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Bioorganic & medicinal chemistry letters, 13(13), 2167–2170.
  • Sapa, J., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)
  • Roth, B. L., & Main, B. (2005, July). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118.
  • ResearchGate. (n.d.). Examples of bioactive β‐phenylalanine and 3‐amino‐3‐phenylpropanol motif‐containing compounds. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-Amino-3-(3-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 3-Amino-3-(3-fluorophenyl)propan-1-ol. While specific toxicological data for this compound is not extensively published, a robust safety framework can be established by analyzing its structural analogues. The molecule's architecture—comprising a fluorinated aromatic ring, a primary amine, and a propanol chain—suggests a hazard profile that warrants significant precautions. Analogous compounds, such as 3-Amino-1-propanol and 3-Amino-3-phenyl-1-propanol, are classified as corrosive, capable of causing severe skin burns and serious eye damage, and are harmful if swallowed.[1][2][3][4][5] Therefore, all handling procedures must be predicated on the assumption that this compound shares these hazardous properties.

Our core philosophy is to build safety into the experimental design by adhering to the Hierarchy of Controls . This principle prioritizes the most effective measures for risk mitigation, ensuring that personal protective equipment (PPE) serves as the final, crucial barrier in a comprehensive safety system.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: Your Primary Defense

Before any personal protective equipment is considered, engineering controls must be in place and fully operational. These are designed to isolate you from the chemical hazard.

  • Chemical Fume Hood: All manipulations of 3-Amino-3-(3-fluorophenyl)propan-1-ol, including weighing, dissolution, and transfers, must be conducted within a properly functioning chemical fume hood.[6] This is critical to minimize inhalation exposure to fine powders or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Safety showers and eyewash stations must be readily accessible and tested regularly.[4][7]

Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for robust engineering controls but is essential to protect from residual risks and in the event of an accident. A multi-layered approach is critical.[7]

Eye and Face Protection

The corrosive potential of aminophenol analogues presents a significant risk of severe, irreversible eye damage.[1][2]

  • Minimum Requirement: Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory at all times.[4]

  • Splash Hazard: When handling solutions or performing reactions with a risk of splashing, an 8-inch minimum face shield must be worn in addition to chemical splash goggles.[6][7]

Hand Protection
  • Glove Selection: Due to the presence of a fluorinated aromatic ring, which can sometimes enhance skin penetration, selecting the correct glove material is paramount. Chemical-resistant gloves such as nitrile or neoprene should be used.[7][8] For highly corrosive materials, double-gloving is recommended to provide an additional layer of protection.[6]

  • Glove Integrity: Before each use, visually inspect gloves for any signs of degradation or pinholes.

  • Removal Technique: Always use the proper glove removal technique to avoid contaminating your skin. Dispose of used gloves as hazardous waste immediately.

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.[6]

  • Chemical Apron: For larger-scale work or when transferring solutions, a chemical-resistant apron should be worn over the lab coat.

  • Attire: Full-length trousers and closed-toe, chemical-resistant footwear are required. Do not wear shorts, skirts, or sandals in the laboratory.

Respiratory Protection
  • Primary Control: A chemical fume hood is the primary method of respiratory protection.[6]

  • Supplemental Control: In the rare event that engineering controls are insufficient or during a significant spill cleanup, a NIOSH-approved respirator is necessary. The choice of cartridge depends on the specific exposure:

    • Dust/Aerosols: A half- or full-face mask with P3 filters.[8]

    • Vapors: A combination filter (e.g., A/AX + P3) should be used.[8]

PPE Summary Table
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile/Neoprene GlovesLab CoatChemical Fume Hood
Preparing Solutions Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab Coat & Chemical ApronChemical Fume Hood
Small Spill Cleanup Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab Coat & Chemical ApronAir-Purifying Respirator (if needed)

Safe Handling and Operational Workflow

Adherence to a standardized workflow minimizes the risk of exposure and ensures procedural consistency.

cluster_workflow Safe Handling Workflow A 1. Preparation - Verify fume hood function. - Assemble all materials. - Don required PPE. B 2. Aliquoting Solid - Perform all weighings inside the fume hood. - Use a draft shield to prevent powder dispersal. A->B C 3. Dissolution - Add solvent to solid slowly. - Keep container capped or covered when not actively adding material. B->C D 4. Post-Handling - Decontaminate work surfaces. - Securely seal all containers of the chemical. C->D E 5. Waste Disposal & Doffing - Dispose of contaminated consumables in a labeled hazardous waste container. - Doff PPE in the correct order. D->E

Caption: A step-by-step workflow for safely handling the compound.

Emergency Procedures and Disposal

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Spill Management

For small, manageable spills within a fume hood:

  • Alert personnel in the immediate area and restrict access.[6]

  • Wearing your full PPE, contain the spill with a compatible absorbent material (e.g., vermiculite or sand). Do not use combustible materials.

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste disposal.[6][9]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the area and contact your institution's emergency response team immediately.

First Aid Measures

Immediate action is critical. Always show the Safety Data Sheet (SDS) of an analogous compound to attending medical personnel.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Take off all contaminated clothing at once. Rinse the affected skin area with plenty of water and soap. Seek immediate medical attention as corrosive burns may result.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Waste Disposal
  • All waste material, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[2]

  • Store waste in sealed, properly labeled containers.

  • Dispose of all waste in accordance with institutional, local, and national environmental regulations. Do not mix with other waste streams unless explicitly permitted.[2]

References

  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. [Link]

  • Disposition of Fluorine on New Firefighter Turnout Gear. International Association of Fire Fighters (IAFF). [Link]

  • 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. 3M. [Link]

  • Scientists studying turnout gear for fluorinated chemicals. FireRescue1. [Link]

  • 4-Aminophenol Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health (NIH). [Link]

  • Safety Data Sheet: 4-Aminophenol. Carl ROTH. [Link]

  • 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Loba Chemie. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-(3-fluorophenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-3-(3-fluorophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.